molecular formula C7H10N2O B1419845 (3-cyclopropyl-1H-pyrazol-5-yl)methanol CAS No. 1281984-39-1

(3-cyclopropyl-1H-pyrazol-5-yl)methanol

Cat. No.: B1419845
CAS No.: 1281984-39-1
M. Wt: 138.17 g/mol
InChI Key: IOKIHFGBGDBSBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-cyclopropyl-1H-pyrazol-5-yl)methanol is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-cyclopropyl-1H-pyrazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-4-6-3-7(9-8-6)5-1-2-5/h3,5,10H,1-2,4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKIHFGBGDBSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801289447
Record name 5-Cyclopropyl-1H-pyrazole-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1281984-39-1
Record name 5-Cyclopropyl-1H-pyrazole-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1281984-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyclopropyl-1H-pyrazole-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 3-Cyclopropyl Pyrazole Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety in Pyrazole Scaffolds

In the landscape of modern drug discovery and development, the pyrazole nucleus is a cornerstone heterocyclic motif, celebrated for its broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The strategic incorporation of a cyclopropyl group at the 3-position of the pyrazole ring introduces a unique combination of steric and electronic properties. The cyclopropyl group, a "three-membered carbocyclic ring," acts as a bioisostere for various functional groups, enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets. This guide provides an in-depth exploration of the core synthetic strategies for accessing 3-cyclopropyl pyrazole building blocks, offering field-proven insights for researchers, scientists, and drug development professionals.[3]

Core Synthetic Strategies: A Mechanistic and Practical Overview

The construction of the 3-cyclopropyl pyrazole core primarily relies on well-established cyclocondensation and cycloaddition reactions. The choice of a specific synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Strategy 1: The Knorr Pyrazole Synthesis and its Progeny: Cyclocondensation of β-Diketones

The most classical and reliable method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] In the context of 3-cyclopropyl pyrazoles, the key starting material is a β-diketone bearing a cyclopropyl group.

Causality Behind Experimental Choices: This method is favored for its straightforward nature and the commercial availability of many requisite starting materials. The reaction proceeds via a well-understood mechanism involving initial imine formation, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.[4][5]

Mechanism of the Knorr Pyrazole Synthesis

Sources

Introduction: The Structural Significance of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of (3-cyclopropyl-1H-pyrazol-5-yl)methanol

This compound is a heterocyclic compound featuring a pyrazole core, a motif of significant interest to medicinal chemists and drug development professionals due to its prevalence in a wide array of pharmacologically active agents. The unique combination of a rigid, aromatic pyrazole ring with a strained, lipophilic cyclopropyl group and a functional methanol handle makes this molecule a valuable building block for creating structurally diverse and potent therapeutic candidates.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. For a novel or synthesized compound like this compound, a detailed ¹H NMR analysis is not merely a quality control checkpoint; it is the definitive method for confirming its covalent structure, verifying isomeric purity, and providing insights into its electronic and conformational properties. This guide provides a comprehensive, field-expert analysis of the ¹H NMR spectrum of this compound, detailing the rationale behind the experimental setup and offering a deep dive into the interpretation of its spectral features.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first understand the distinct chemical environments of the protons within the molecule. Each unique proton or set of equivalent protons will give rise to a distinct signal. The structure below labels the key proton environments that are the focus of our analysis.

Figure 1. Molecular structure of this compound with key proton environments labeled for NMR analysis.

A Self-Validating Protocol for High-Fidelity ¹H NMR Acquisition

The quality of an NMR spectrum is fundamentally dependent on a meticulous experimental approach. The following protocol is designed to be self-validating, with each step including causality to ensure the acquisition of reproducible, high-resolution data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Transfer to 5 mm NMR tube prep1->prep2 prep3 Add ~0.7 mL of DMSO-d₆ prep2->prep3 prep4 Cap and vortex to dissolve prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock on deuterium signal acq1->acq2 acq3 Shim magnetic field acq2->acq3 acq4 Acquire spectrum (≥16 scans) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference to solvent (2.50 ppm) proc3->proc4 proc5 Integrate signals proc4->proc5

Whitepaper: Strategic Discovery and Development of Novel Pyrazole-Containing Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrazole Core - An Enduring Scaffold in Modern Medicine

The landscape of medicinal chemistry is marked by the recurring appearance of certain molecular frameworks that prove exceptionally versatile and effective. Among these, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands out as a "privileged scaffold."[1] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems, have cemented its role in the development of numerous therapeutic agents.[2][3] Pyrazole-containing compounds have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antidiabetic effects.[4][5][6][7][8] This guide provides a comprehensive technical framework for researchers and drug development professionals, navigating the intricate path from conceptual design to preclinical validation of novel pyrazole-based therapeutics. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in the authoritative science that underpins modern drug discovery.

Chapter 1: The Strategic Importance of the Pyrazole Pharmacophore

Physicochemical and Structural Attributes

The pyrazole ring's therapeutic success is not accidental; it is a direct consequence of its inherent chemical properties. As a π-excessive aromatic system, it is relatively stable and can be readily functionalized.[5] One nitrogen atom is acidic, while the adjacent one is basic, allowing the ring to act as both a hydrogen bond donor and acceptor.[3] This dual capacity is critical for forming strong and specific interactions with biological targets. Furthermore, the pyrazole ring often serves as an effective bioisostere for a phenyl group, offering a strategy to modulate a compound's lipophilicity, solubility, and metabolic stability, thereby improving its overall pharmacokinetic profile.[2]

A Diverse Landscape of Biological Targets

The versatility of the pyrazole scaffold is evident in the wide array of biological targets it can be engineered to modulate. This structural adaptability allows for the development of highly specific inhibitors for various enzyme families and receptors. Some of the most prominent examples include:

  • Cyclooxygenase (COX) Enzymes: Famously targeted by nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[1][9][10]

  • Protein Kinases: A major focus in oncology, with pyrazole derivatives inhibiting targets like cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).[1]

  • Androgen Receptors (AR): Targeted in the treatment of prostate cancer by drugs like Darolutamide, where the pyrazole moiety contributes to a tighter binding affinity.[2]

  • Microbial Enzymes: Pyrazole-based compounds have been developed as inhibitors of bacterial DNA gyrase and fungal enzymes, demonstrating their utility as antimicrobial agents.[1]

Clinical Validation: A Legacy of FDA-Approved Drugs

The therapeutic relevance of the pyrazole core is unequivocally demonstrated by the number of approved drugs that incorporate this scaffold. These medicines span a wide range of clinical conditions, underscoring the scaffold's versatility and safety profile.

Drug NameTherapeutic ClassPrimary Indication
Celecoxib NSAID (COX-2 Inhibitor)Arthritis, Acute Pain
Sildenafil PDE5 InhibitorErectile Dysfunction
Darolutamide Androgen Receptor InhibitorProstate Cancer
Crizotinib Kinase InhibitorNon-Small Cell Lung Cancer
Sulfaphenazole AntibacterialBacterial Infections
Rimonabant Cannabinoid Receptor Inverse AgonistAnti-Obesity (Withdrawn)

This table showcases a selection of well-known pyrazole-containing drugs to highlight the scaffold's clinical success.[2][3][7]

Chapter 2: Rational Design and Synthesis of Pyrazole Libraries

The Synergy of SAR and Computational Chemistry

The discovery of a novel therapeutic agent is rarely a matter of chance. It is a methodical process guided by the principles of Structure-Activity Relationship (SAR) analysis.[11][12] SAR studies systematically modify a lead compound's structure to identify which chemical groups are essential for biological activity and to optimize potency, selectivity, and pharmacokinetic properties. For instance, in the development of anticancer pyrazoles, SAR has shown that specific substitutions on the pyrazole ring are crucial for targeting enzymes like histone deacetylases or for inducing apoptosis in cancer cells.[7][12]

This empirical process is now significantly accelerated by computational tools. Molecular docking and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling allow scientists to predict how a designed molecule will bind to its target and behave in the body before it is ever synthesized, saving considerable time and resources.[1]

G cluster_0 Computational Phase cluster_1 Synthetic & Experimental Phase Target_ID Target Identification & Validation Lib_Design Virtual Library Design (Pyrazole Scaffolds) Target_ID->Lib_Design Docking Molecular Docking & Scoring Lib_Design->Docking ADMET In Silico ADMET Prediction Docking->ADMET Synthesis Chemical Synthesis of Prioritized Hits ADMET->Synthesis Prioritized Candidates In_Vitro In Vitro Biological Screening Synthesis->In_Vitro SAR SAR Analysis & Lead Optimization In_Vitro->SAR SAR->Lib_Design Iterative Design Cycle Knorr_Synthesis Start β-Dicarbonyl Compound (e.g., Acetylacetone) Condensation Initial Condensation (Formation of Hydrazone) Start->Condensation Hydrazine Substituted Hydrazine (e.g., Phenylhydrazine) Hydrazine->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Product Substituted Pyrazole Cyclization->Product

Caption: The reaction pathway for the Knorr pyrazole synthesis.

Detailed Protocol: Knorr Synthesis of 1-Phenyl-3,5-dimethylpyrazole
  • Rationale: This protocol describes a standard Knorr synthesis, a foundational technique for creating a 1,3,5-trisubstituted pyrazole, which serves as a common starting point for further derivatization.

  • Materials:

    • Acetylacetone (1,3-diketone)

    • Phenylhydrazine hydrochloride

    • Ethanol

    • Sodium acetate

    • Glacial acetic acid (optional, as catalyst)

    • Standard laboratory glassware, magnetic stirrer, and heating mantle/reflux condenser.

  • Procedure:

    • Dissolution of Hydrazine: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylhydrazine hydrochloride (0.01 mol) and sodium acetate (0.01 mol) in 50 mL of ethanol. Stir the mixture for 10-15 minutes at room temperature to liberate the free phenylhydrazine base.

    • Addition of Diketone: To the stirring solution, add acetylacetone (0.01 mol) dropwise over 5 minutes.

    • Reaction Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

    • Precipitation: Pour the concentrated reaction mixture into 100 mL of ice-cold water with stirring. A solid precipitate should form.

    • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product with cold water (2 x 20 mL) to remove any unreacted starting materials and salts.

    • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-phenyl-3,5-dimethylpyrazole.

    • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

  • Self-Validation: The protocol is self-validating through the characterization step. The obtained spectroscopic data (¹H NMR, ¹³C NMR) and melting point should match the literature values for the target compound, confirming the successful synthesis and purity.

Chapter 3: A Multi-tiered Approach to Biological Evaluation

Once a library of pyrazole derivatives has been synthesized, it must be subjected to rigorous biological testing to identify promising candidates. This process is typically hierarchical, starting with broad, high-throughput in vitro assays and progressing to more complex and resource-intensive in vivo models for the most promising compounds.

In Vitro Screening: Identifying Hits and Establishing Potency

In vitro assays are the workhorse of early-stage drug discovery, allowing for the rapid screening of many compounds to determine their biological activity in a controlled, non-living system.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential drug candidates on cancer cell lines. [13]

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Compound IDR1 GroupR2 GroupIC₅₀ (µM) on MCF-7IC₅₀ (µM) on A549
PZ-01 -H-CH₃> 50> 50
PZ-02 -Cl-CH₃15.222.8
PZ-03 -Cl-CF₃2.54.1
PZ-04 -OCH₃-CF₃8.911.3
Doxorubicin (Control)(Control)0.81.1

This table presents hypothetical data from an MTT assay, illustrating how SAR can be used to identify potent anticancer compounds (e.g., PZ-03 shows the highest potency).

Protocol: In Vitro Antimicrobial Susceptibility (MIC Determination)
  • Rationale: Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for measuring a compound's potency against a specific microorganism. [14]

  • Procedure:

    • Inoculum Preparation: Prepare a standardized suspension of a bacterial strain (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

    • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test pyrazole compound.

    • Inoculation: Add 50 µL of the bacterial inoculum to each well containing the diluted compound.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

In Vivo Models: The Bridge to Clinical Relevance

After a compound demonstrates promising potency and selectivity in vitro, it must be evaluated in a living organism to assess its efficacy, pharmacokinetics, and safety profile.

Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
  • Rationale: This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds. [10]The injection of carrageenan induces a localized, reproducible inflammatory response.

  • Procedure:

    • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

    • Grouping and Dosing: Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Celecoxib), and test groups receiving different doses of the pyrazole compound. Administer the compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

    • Edema Induction: Measure the initial volume of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measurement of Paw Volume: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.

InVivo_Workflow Acclimatize Animal Acclimatization (1 week) Grouping Randomized Grouping (Control, Test, Standard) Acclimatize->Grouping Dosing Compound Administration (e.g., Oral Gavage) Grouping->Dosing Induction Disease Model Induction (e.g., Carrageenan Injection) Dosing->Induction Measurement Endpoint Measurement (e.g., Paw Volume) Induction->Measurement Analysis Data Analysis & Statistical Evaluation Measurement->Analysis

Caption: A streamlined workflow for an in vivo anti-inflammatory study.

Conclusion and Future Perspectives

The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the discovery of new therapeutic agents. Its favorable physicochemical properties and synthetic accessibility have allowed for the development of drugs targeting a vast range of diseases. [1][4]The systematic approach outlined in this guide—integrating rational, computer-aided design with robust synthetic strategies and a hierarchical biological evaluation process—provides a powerful paradigm for future discovery efforts.

Looking ahead, the field is moving towards the development of multi-target pyrazole derivatives and hybrid molecules that combine the pyrazole core with other pharmacophores to tackle complex diseases like cancer with a single chemical entity. [1]The continued advancement of computational chemistry and artificial intelligence will further refine our ability to design and prioritize candidates with enhanced efficacy and safety, ensuring that the legacy of the pyrazole scaffold in medicine will continue to grow for decades to come.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

  • Synthesis of pyrazole derivatives 89. Reagents and conditions; (a) 1.2 eq. n-BuLi/THF. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. National Center for Biotechnology Information. [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. [Link]

  • Current status of pyrazole and its biological activities. National Center for Biotechnology Information. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity. Der Pharma Chemica. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Authorea. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. PubMed. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Royal Society of Chemistry. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]

  • In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. ResearchGate. [Link]

Sources

Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Pyrazole Methanol Derivatives for Drug Discovery Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents one of the most significant and versatile scaffolds in drug discovery.[1][2][3] Its unique structural and electronic properties allow it to serve as a valuable pharmacophore, engaging in various interactions with biological targets. Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5][6] The introduction of a methanol group (-CH₂OH) to the pyrazole core further enhances its potential, providing a key hydrogen bonding moiety and a site for further chemical modification.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the critical physicochemical properties of pyrazole methanol derivatives. Understanding and optimizing these properties—solubility, lipophilicity, ionization state (pKa), and chemical stability—is paramount for translating a potent compound into a successful therapeutic agent.[7][8][9] We will delve into the causality behind experimental choices for characterizing these properties, present validated protocols, and illustrate the interconnectedness of these parameters in determining a drug candidate's ultimate fate in vivo.

Section 1: Synthesis of Pyrazole Methanol Derivatives

The synthetic accessibility of a chemical series is a foundational consideration in any drug discovery program. Pyrazole methanol derivatives can be synthesized through various established routes, often involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, followed by functional group manipulation to introduce the methanol moiety.

A common and versatile approach involves the reaction of a β-keto-ester with hydrazine to form a pyrazolone, which can then be subjected to Vilsmeier-Haack formylation followed by reduction. This multi-step synthesis allows for the introduction of diversity at various positions of the pyrazole ring.

Representative Synthetic Protocol: Synthesis of (1,3-diphenyl-1H-pyrazol-4-yl)methanol

This protocol outlines a reliable method for synthesizing a representative pyrazole methanol derivative. The rationale for this pathway is its robustness and the commercial availability of the starting materials. The final reduction step is critical; using a mild reducing agent like sodium borohydride selectively reduces the aldehyde to an alcohol without affecting the pyrazole core.

Step 1: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde

  • In a round-bottom flask, cool a solution of N,N-dimethylformamide (DMF, 5 equivalents) to 0°C with an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add 1,3-diphenyl-1H-pyrazole (1 equivalent) to the flask.

  • Allow the reaction mixture to warm to room temperature and then heat to 60°C for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The solid precipitate (1,3-diphenyl-1H-pyrazole-4-carbaldehyde) is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Reduction to (1,3-diphenyl-1H-pyrazol-4-yl)methanol

  • Dissolve the pyrazole-4-carbaldehyde from the previous step in a suitable solvent like methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C. The addition is exothermic and generates hydrogen gas, requiring caution.

  • After the addition is complete, stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to yield the pure (1,3-diphenyl-1H-pyrazol-4-yl)methanol.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reduction 1,3-Diphenylpyrazole 1,3-Diphenylpyrazole Vilsmeier Reagent Vilsmeier Reagent 1,3-Diphenylpyrazole->Vilsmeier Reagent + POCl3, DMF Formylated Pyrazole Formylated Pyrazole Vilsmeier Reagent->Formylated Pyrazole Heat (60°C) Purified Aldehyde Purified Aldehyde Formylated Pyrazole->Purified Aldehyde Workup & Filtration Reduction Reaction Reduction Reaction Purified Aldehyde->Reduction Reaction + NaBH4 in Methanol Crude Product Crude Product Reduction Reaction->Crude Product Quench & Extraction Pure Pyrazole Methanol Pure Pyrazole Methanol Crude Product->Pure Pyrazole Methanol Purification

General workflow for the synthesis of a pyrazole methanol derivative.

Section 2: Crucial Physicochemical Properties and Their Determination

The journey of a drug from administration to its target is governed by its physicochemical properties. For pyrazole methanol derivatives, a careful balance of these attributes is essential for oral bioavailability and efficacy.[7][9][10]

Property Importance in Drug Discovery Common Experimental Technique
Aqueous Solubility Essential for absorption from the GI tract and for formulation. Poor solubility is a major cause of drug failure.[11]Thermodynamic (Shake-Flask), Kinetic (Nephelometry)
Lipophilicity (LogP/LogD) Influences membrane permeability, plasma protein binding, metabolism, and target binding. A delicate balance is required.[12][13]Shake-Flask Method, Reverse-Phase HPLC
Ionization Constant (pKa) Determines the charge state of the molecule at physiological pH, which impacts solubility, permeability, and target interaction.[14]Potentiometric Titration, UV-Vis Spectroscopy, NMR
Chemical Stability Dictates shelf-life, storage conditions, and potential for degradation into inactive or toxic byproducts.[15]Accelerated Stability Testing (ICH Guidelines)
Aqueous Solubility

Solubility is the cornerstone of drug absorption. A compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[11] For pyrazole methanol derivatives, the hydroxyl group can improve aqueous solubility through hydrogen bonding, but the overall solubility will be heavily influenced by the substituents on the pyrazole and phenyl rings.

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility because it measures the concentration of a saturated solution in equilibrium with the solid drug, representing the true solubility limit.[16]

  • Preparation: Add an excess amount of the solid pyrazole methanol derivative to a known volume of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation is achieved and maintained.[17]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step to avoid artificially inflating the measured concentration. Centrifugation followed by careful withdrawal of the supernatant is preferred over filtration, which can lead to compound adsorption.[16]

  • Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: It is good practice to visually confirm the presence of remaining solid in the vial before separation to verify that the initial amount was indeed in excess.

Lipophilicity (LogP & LogD)

Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes.[12] It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds. The pyrazole ring itself is less lipophilic than a benzene ring, which can be advantageous in drug design.[18]

This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, providing a direct measure of its lipophilicity.

  • System Preparation: Use n-octanol (pre-saturated with the aqueous buffer) and an aqueous buffer (e.g., PBS at pH 7.4, pre-saturated with n-octanol). Pre-saturation is essential to prevent volume changes during the experiment.

  • Partitioning: Add a known amount of the pyrazole methanol derivative to a vial containing equal volumes of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous ([Aqueous]) and octanol ([Organic]) layers using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) and LogP using the following equations:

    • P = [Organic] / [Aqueous]

    • LogP = Log₁₀(P)[13]

Ionization Constant (pKa)

The pyrazole ring contains both a weakly acidic N-H proton and a weakly basic pyridinic nitrogen, making its derivatives amphoteric.[5][19] The pKa value(s) define the pH at which the compound transitions between its neutral and ionized forms. This is critical as the charged state significantly increases solubility but often decreases membrane permeability.

Potentiometric titration is a highly accurate method for determining pKa. It involves monitoring the pH of a solution as a titrant (acid or base) is added incrementally.

  • Sample Preparation: Dissolve an accurately weighed amount of the pyrazole methanol derivative in a suitable solvent, often a co-solvent system like methanol/water, to ensure solubility throughout the titration.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH.

  • Titration: Add small, precise volumes of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) to the solution. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Sophisticated software can be used to calculate the pKa from the titration data with high precision.

G cluster_ADME ADME Properties cluster_Properties Physicochemical Properties Absorption Absorption Distribution Distribution Metabolism Metabolism Excretion Excretion Solubility Solubility Solubility->Absorption (increases) Solubility->Excretion (influences renal clearance) Lipophilicity Lipophilicity Lipophilicity->Absorption (increases) Lipophilicity->Distribution (increases) Lipophilicity->Metabolism (can increase) pKa pKa pKa->Absorption (influences) pKa->Solubility (influences)

Relationship between key physicochemical properties and drug ADME.
Chemical Stability

A drug candidate must be stable under various conditions to ensure it has an adequate shelf-life and maintains its potency.[15] Stability testing evaluates the molecule's susceptibility to degradation from factors like temperature, humidity, and light.[20]

Accelerated stability studies use exaggerated storage conditions to predict the long-term stability of a substance in a shorter timeframe, following ICH (International Council for Harmonisation) guidelines.[15]

  • Sample Preparation: Prepare samples of the solid pyrazole methanol derivative and, if applicable, a solution in a relevant formulation vehicle.

  • Storage Conditions: Place the samples in controlled environment stability chambers. Common accelerated conditions are 40°C / 75% Relative Humidity (RH).[21] A photostability study should also be conducted by exposing the sample to a controlled amount of light.

  • Time Points: Store the samples for a defined period (e.g., 1, 3, and 6 months).

  • Analysis: At each time point, withdraw a sample and analyze it for:

    • Assay: Quantify the amount of the parent compound remaining using a stability-indicating HPLC method. This method must be validated to separate the parent drug from any potential degradation products.[22]

    • Degradation Products: Identify and quantify any new peaks that appear in the chromatogram.

    • Physical Properties: Observe any changes in appearance, color, or physical form.

  • Data Evaluation: The rate of degradation is used to extrapolate the shelf-life under recommended storage conditions (e.g., 25°C / 60% RH).

Conclusion

The physicochemical properties of pyrazole methanol derivatives are not independent variables but rather a complex, interconnected set of parameters that collectively dictate the developability of a drug candidate. A thorough and early characterization of solubility, lipophilicity, pKa, and stability is a non-negotiable aspect of modern drug discovery. The protocols and principles outlined in this guide provide a framework for generating high-quality, reliable data. By understanding the "why" behind these experimental choices, researchers can make more informed decisions, intelligently guide lead optimization efforts, and ultimately increase the probability of advancing potent molecules into clinically successful medicines.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • RSC Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • MDPI. (n.d.).
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Drug Discovery Today. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
  • ResearchGate. (n.d.).
  • WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.
  • Preprints.org. (n.d.).
  • IJNRD. (2024).
  • Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • MDPI. (2023).
  • Molecules. (n.d.).
  • European Medicines Agency. (2023).
  • Journal of Applied Pharmaceutical Science. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • Journal of Undergraduate Research. (n.d.).
  • Lund University Publications. (n.d.).
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values....
  • ResearchGate. (2025).
  • World Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • SlideShare. (2013).
  • PMC. (n.d.). A High-Throughput Method for Lipophilicity Measurement.
  • ResearchGate. (2012). Stability Testing of Pharmaceutical Products.
  • ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • Organic Chemistry Data. (2022).
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • The Pharma Innovation. (2015). Importance of Physicochemical Properties In Drug Discovery.
  • ACS Omega. (2026). Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity.
  • FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media.
  • Canadian Science Publishing. (n.d.). Synthesis of pyrazol-4-ols.
  • SlideShare. (n.d.).
  • TCA Lab / Alfa Chemistry. (n.d.). Stability Testing of Pharmaceutical Products.
  • Moravek. (n.d.). The Role of Stability Testing in Pharmaceutical Research.
  • NIH. (n.d.).

Sources

Literature Review: Advanced Synthesis of 3,5-Disubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Pharmacophore of Choice

The 3,5-disubstituted pyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and numerous agrochemicals. Its value lies in its structural rigidity, capacity for hydrogen bonding, and bio-isosteric relationship with imidazole and pyridine rings.

However, the synthesis of this scaffold—particularly achieving high regiocontrol when the nitrogen (N1) is substituted—remains a significant challenge.[1] This guide synthesizes classical reliability with modern catalytic precision, offering a decision framework for selecting the optimal synthetic route based on substrate availability and regiochemical requirements.

Mechanistic Foundations & Tautomerism

Before selecting a synthetic route, one must understand the inherent fluxionality of the pyrazole ring. 3,5-Disubstituted pyrazoles bearing an unsubstituted nitrogen (NH) exist in annular tautomerism.

  • Tautomer A (1H-pyrazole): Proton on N1.

  • Tautomer B (2H-pyrazole): Proton on N2.

In solution, these tautomers rapidly interconvert. However, upon N-alkylation or N-arylation, this symmetry is broken, locking the molecule into a fixed regioisomer. The challenge in 3,5-disubstituted synthesis is often controlling which nitrogen attacks the electrophile first, thereby determining the final substitution pattern (1,3,5- vs 1,3,4-trisubstituted isomers).

Strategic Methodologies

Path A: The Classical Knorr Condensation

Best For: Large-scale synthesis, stable substrates, symmetric 1,3-diketones.

The Knorr synthesis remains the industrial workhorse. It involves the condensation of a 1,3-dicarbonyl compound (or a masked equivalent like an enaminone or ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-keto ester) with a hydrazine.[2][3]
  • Mechanism: Acid-catalyzed nucleophilic attack of hydrazine on the most electrophilic carbonyl, followed by cyclization and dehydration.[4]

  • Regioselectivity: Poor with unsymmetrical 1,3-diketones. The hydrazine's more nucleophilic nitrogen (usually the terminal NH2) attacks the more electrophilic carbonyl. Steric bulk can invert this preference.

Path B: 1,3-Dipolar Cycloaddition

Best For: High regiocontrol, sensitive functional groups, accessing fused ring systems.

This approach utilizes the reaction between a 1,3-dipole (diazo compound, nitrile imine) and a dipolarophile (alkyne or alkene).[5]

  • Modern Twist: Using

    
    -tosylhydrazones as safe, in situ precursors for diazo compounds.[5] When reacted with terminal alkynes under copper catalysis or thermal conditions, this yields pyrazoles with excellent 3,5-selectivity, avoiding the handling of explosive isolated diazo species.
    
Path C: Multicomponent Reactions (MCR)

Best For: Combinatorial library generation, diversity-oriented synthesis.

Recent advances allow for the one-pot coupling of acid chlorides, terminal alkynes, and hydrazines.[3][6] This often proceeds via a Sonogashira coupling to generate an alkynone intermediate, which is immediately trapped by hydrazine.

Visualizing the Chemistry

Diagram 1: The Knorr Mechanism & Regioselectivity

This diagram illustrates the bifurcation point where regioselectivity is determined during the initial condensation step.

KnorrMechanism Diketone 1,3-Diketone (R1-CO-CH2-CO-R2) Attack1 Path A: Attack at C1 (Steric Control) Diketone->Attack1 Kinetic Attack2 Path B: Attack at C3 (Electronic Control) Diketone->Attack2 Thermodynamic Hydrazine Hydrazine (R3-NH-NH2) Hydrazine->Attack1 Kinetic Hydrazine->Attack2 Thermodynamic Hydrazone1 Hydrazone Int. A Attack1->Hydrazone1 Hydrazone2 Hydrazone Int. B Attack2->Hydrazone2 Cyclization Cyclization & Dehydration (- 2 H2O) Hydrazone1->Cyclization Hydrazone2->Cyclization Product1 Isomer 1: 1-R3, 3-R2, 5-R1 Cyclization->Product1 From Path A Product2 Isomer 2: 1-R3, 3-R1, 5-R2 Cyclization->Product2 From Path B

Caption: Divergent pathways in Knorr synthesis leading to regioisomers based on initial nucleophilic attack.

Diagram 2: Strategic Decision Matrix

A logic flow for researchers to select the correct synthetic method based on their starting materials and target molecule constraints.

DecisionMatrix Start Target: 3,5-Disubstituted Pyrazole Q1 Is the Nitrogen (N1) substituted? Start->Q1 NoSub NO (NH Pyrazole) Q1->NoSub YesSub YES (N-R Pyrazole) Q1->YesSub Method1 Method: Knorr Condensation (High Yield, Low Cost) NoSub->Method1 Tautomers equilibrate Q2 Is the 1,3-Diketone Symmetric? YesSub->Q2 SymYes YES Q2->SymYes SymNo NO Q2->SymNo SymYes->Method1 Q3 Are sensitive groups present? SymNo->Q3 Method2 Method: Regioselective Knorr (Control pH/Solvent) Q3->Method2 Robust groups Method3 Method: 1,3-Dipolar Cycloaddition (Diazo + Alkyne) Q3->Method3 Sensitive/Complex Method4 Method: Multicomponent (MCR) (Alkynone intermediate) Q3->Method4 Library Synthesis

Caption: Decision tree for selecting the optimal synthetic route based on substrate symmetry and N-substitution.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis via 1,3-Dialkynes

Source: Adapted from J. Org. Chem. (Reference 1)

This method avoids the use of harsh acids and provides high yields of 3,5-disubstituted pyrazoles using DMSO as a solvent, which promotes the specific tautomeric shift required.

Reagents:

  • 1,3-Dialkyne (1.0 equiv)

  • Hydrazine monohydrate (2.5 equiv)

  • DMSO (Solvent)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the 1,3-dialkyne in 3 mL of DMSO in a round-bottom flask.

  • Addition: Add 2.5 mmol of hydrazine monohydrate dropwise at room temperature.

  • Reaction: Stir the mixture at 100 °C for 3–5 hours. Monitor via TLC (typically 20% EtOAc/Hexane).

  • Workup: Cool to room temperature. Pour the reaction mixture into 20 mL of ice-water.

  • Isolation: The product usually precipitates. Filter the solid, wash with cold water (3 x 10 mL), and dry under vacuum.

  • Purification: If no precipitate forms, extract with Ethyl Acetate (3 x 15 mL), wash organic layer with brine, dry over Na2SO4, and concentrate. Recrystallize from Ethanol/Water if necessary.

Validation Check:

  • Self-Validating Step: The disappearance of the alkyne stretch (~2100-2200 cm⁻¹) in IR and the appearance of the pyrazole C=N stretch (~1580 cm⁻¹) confirms cyclization.

Protocol B: One-Pot MCR via In Situ Alkynone Formation

Source: Adapted from RSC Advances / Green Chemistry (Reference 2)

This protocol couples an acid chloride and a terminal alkyne to form an yn-one, which is then intercepted by hydrazine.

Reagents:

  • Acid Chloride (1.0 equiv)

  • Terminal Alkyne (1.0 equiv)

  • Hydrazine derivative (1.1 equiv)

  • PdCl2(PPh3)2 (2 mol%)

  • CuI (1 mol%)

  • Et3N (Solvent/Base)

Procedure:

  • Coupling: Under Argon, combine Acid Chloride and Terminal Alkyne in Et3N with Pd/Cu catalysts. Stir at room temperature for 1 hour (Sonogashira coupling).

  • Cyclization: Once the intermediate alkynone is formed (monitor by TLC), add the Hydrazine derivative directly to the same pot.

  • Heating: Heat the mixture to 60 °C for 2 hours.

  • Workup: Evaporate excess Et3N. Redissolve residue in DCM, wash with 1M HCl (to remove salts/amine), then sat. NaHCO3.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Comparative Data Analysis

ParameterKnorr Condensation1,3-Dipolar CycloadditionMulticomponent (MCR)
Atom Economy Low (Loss of 2 H2O)High (100% in pure cycloaddition)Medium (Loss of HCl/Base)
Regioselectivity Variable (Substrate dependent)Excellent (Dipole controlled)Good (Sequential addition)
Substrate Scope Limited to 1,3-dicarbonylsAlkynes & HydrazonesAcid Chlorides & Alkynes
Conditions Acidic/Basic, RefluxNeutral/Mild, often Metal-freeBasic, Catalytic (Pd/Cu)
Typical Yield 70-95%60-90%50-85%

References

  • Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes Source: The Journal of Organic Chemistry URL:[Link]

  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes Source: Green Chemistry (RSC) URL:[Link]

  • Recent advances in the multicomponent synthesis of pyrazoles Source: Organic & Biomolecular Chemistry URL:[Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: Molecules (MDPI) URL:[Link]

Sources

A Senior Application Scientist's Guide to Exploring the Chemical Space of Functionalized Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, have cemented its role in the development of numerous FDA-approved therapeutics.[1][4] This guide provides an in-depth exploration of the pyrazole chemical space, moving from foundational synthesis to advanced functionalization strategies and their application in modern drug discovery. We will dissect the causal logic behind key synthetic choices, present validated experimental protocols, and illustrate the critical interplay between structure and biological activity that empowers researchers to navigate this fertile area of chemical exploration.

The Enduring Significance of the Pyrazole Core in Drug Discovery

The pyrazole motif is a cornerstone of modern pharmaceuticals, with applications spanning a wide array of diseases.[3][5][6] Over the past decade, a significant number of pyrazole-containing drugs have received FDA approval, targeting conditions from cancer and inflammation to rare genetic disorders and infectious diseases.[1][7] A recent analysis revealed that 45% of pyrazole-bearing drugs approved in the last decade were for cancer treatment.[7] This success is not accidental; it is rooted in the pyrazole ring's distinct electronic and structural features.

The pyrazole structure contains a pyrrole-like N-1 atom, which can serve as a hydrogen bond donor, and a pyridine-like N-2 atom, which acts as a hydrogen bond acceptor.[1][4] This duality allows for versatile and specific interactions with biological targets. Furthermore, the pyrazole ring is often employed as a bioisostere for phenyl rings, offering a strategy to enhance physicochemical properties like solubility while reducing metabolic liabilities, a critical consideration in drug design.[1] Its presence in blockbuster drugs such as the anti-inflammatory Celecoxib, the kinase inhibitor Crizotinib, and the erectile dysfunction therapy Sildenafil underscores the scaffold's profound impact on medicine.[4][8][9]

dot graph "drug_discovery_workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

} केंदot A generalized workflow for pyrazole-based drug discovery.

Foundational Synthetic Strategies for the Pyrazole Core

Accessing the pyrazole scaffold is primarily achieved through robust and versatile cyclocondensation reactions. The choice of method is dictated by the desired substitution pattern and the availability of starting materials. Historically, harsh reaction conditions were often necessary, but modern methods have focused on improving efficiency, cost, and eco-compatibility.[10]

The Knorr Pyrazole Synthesis: A Classic Workhorse

The Knorr synthesis, first reported in 1883, remains one of the most reliable and widely used methods for constructing the pyrazole ring.[11][12][13]

  • Causality: The reaction's power lies in its straightforward condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The mechanism is initiated by an acid-catalyzed formation of an imine, followed by a cyclization and dehydration cascade to yield the aromatic pyrazole ring.[11][12][13] The choice of acid catalyst and solvent system is critical for optimizing yields and minimizing side products. The regiochemical outcome can be controlled by the nature of the substituents on both the dicarbonyl and hydrazine components, offering a handle to direct the initial nucleophilic attack.[12]

dot graph "knorr_synthesis" { layout="dot"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9"];

} केंदot Mechanism of the Knorr Pyrazole Synthesis.

The Paal-Knorr Synthesis: An Alternative Route

Similar to its furan and thiophene synthesis counterparts, the Paal-Knorr synthesis provides a pathway to pyrazoles, typically starting from 1,4-dicarbonyl compounds that are converted to a suitable precursor which then reacts with hydrazine.[14][15]

Modern Approaches: Broadening the Horizon

While classic methods are robust, contemporary organic synthesis has introduced novel strategies to access pyrazoles:

  • [3+2] Cycloadditions: These reactions, often involving diazo compounds and alkynes, provide a powerful and regioselective route to highly substituted pyrazoles.[2][10]

  • Multicomponent Reactions (MCRs): MCRs enhance efficiency by combining three or more reactants in a single pot to generate complex pyrazole structures, minimizing purification steps and solvent waste.[10][16]

  • Microwave and Ultrasound-Assisted Synthesis: These energy-input technologies can dramatically reduce reaction times and improve yields, aligning with the principles of green chemistry.[10]

Exploring Chemical Space: Advanced Functionalization

With the pyrazole core in hand, the next critical phase is its functionalization. This step is paramount for tuning the molecule's properties to achieve desired biological activity, selectivity, and pharmacokinetic profiles. The challenge often lies in achieving regioselectivity, as the pyrazole ring has multiple positions (N-1, C-3, C-4, C-5) available for modification.[17]

N-Functionalization: Modulating Properties

Alkylation or arylation at the N-1 position is a common strategy to block hydrogen bond donation, modulate lipophilicity, and explore interactions with specific pockets of a target protein.[18] This is typically achieved via nucleophilic substitution using alkyl halides or through more advanced cross-coupling reactions.[18][19]

C-H Functionalization: The Atom-Economic Approach

Direct C-H functionalization has emerged as a transformative strategy in medicinal chemistry.[20][21][22] It avoids the need for pre-functionalizing the pyrazole ring (e.g., halogenation), thereby shortening synthetic sequences and improving atom economy.

  • Causality and Regioselectivity: Transition-metal catalysis, particularly with palladium, is the engine behind most C-H functionalization reactions.[20][23] The regioselectivity (typically favoring the C-5 position) is governed by factors such as the acidity of the C-H bond and the directing group used. For instance, an electron-withdrawing group at the C-4 position can activate the adjacent C-5 C-H bond, facilitating selective functionalization.[24]

Cross-Coupling Reactions: Forging Key Bonds

For decades, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig) have been indispensable tools for decorating the pyrazole scaffold.[5][17][25]

  • Mechanism and Utility: These reactions require a pre-functionalized pyrazole (e.g., a bromo- or iodo-pyrazole) and a coupling partner (e.g., a boronic acid for Suzuki coupling). The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination to form a new carbon-carbon or carbon-heteroatom bond. This allows for the precise installation of a vast array of aryl, heteroaryl, and alkyl groups, which is fundamental to building structure-activity relationships (SAR).[9]

dot graph "functionalization_strategies" { layout="dot"; node [shape="egg", style="filled", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9"];

} केंदot Key strategies for pyrazole functionalization.

Experimental Protocols: A Self-Validating System

Scientific integrity demands that protocols are not merely recipes but self-validating systems. This includes in-process checks and final characterization to ensure the identity and purity of the target compound.

Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazole via Knorr Condensation

This protocol describes a representative synthesis using an ethyl acetoacetate derivative and a substituted hydrazine.

  • Step 1: Reaction Setup

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.0 eq) and ethanol (5 mL per mmol of ester).

    • Add the substituted phenylhydrazine hydrochloride (1.05 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Step 2: Thermal Condensation

    • Heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours.

    • Causality: The heat provides the activation energy for the condensation and subsequent cyclization/dehydration cascade. Acetic acid catalyzes the initial imine formation.[11][12]

  • Step 3: In-Process Validation (TLC)

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane).

    • Visualize spots under UV light. The disappearance of the starting materials and the appearance of a new, single major product spot indicates reaction completion.

  • Step 4: Workup and Purification

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Pour the residue into ice-cold water and stir. The product should precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole derivative.

  • Step 5: Final Characterization (Trustworthiness)

    • Mass Spectrometry (MS): Confirm the molecular weight of the product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the chemical structure and ensure high purity by observing the characteristic chemical shifts and integration patterns of the pyrazole protons and carbons.

    • Melting Point: Compare the observed melting point with literature values, if available, as an indicator of purity.

Protocol: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol details the functionalization of a bromo-pyrazole with a boronic acid.

  • Step 1: Reagent Preparation

    • In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine the bromo-pyrazole (1.0 eq), arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Step 2: Reaction Execution

    • Add a degassed solvent mixture (e.g., Dioxane/Water, 4:1).

    • Heat the mixture to 90-100°C for 8-16 hours.

    • Causality: The inert atmosphere is crucial to prevent the degradation of the palladium catalyst. The base is required for the transmetalation step of the catalytic cycle.

  • Step 3: Validation and Purification

    • Monitor the reaction by TLC or LC-MS to confirm the consumption of the bromo-pyrazole.[26]

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.[26]

  • Step 4: Final Characterization

    • Confirm the structure and purity of the coupled product using MS and NMR spectroscopy as described above.

Structure-Activity Relationships (SAR): A Case Study

The ultimate goal of exploring chemical space is to understand how structural modifications influence biological activity. The development of pyrazole-based cannabinoid receptor antagonists provides an excellent example.[27]

Position 1 (R1)Position 3 (R3)Position 5 (R5)CB1 Receptor Activity
2,4-DichlorophenylPiperidinyl Carboxamidep-IodophenylPotent Antagonist[27]
PhenylPiperidinyl Carboxamidep-IodophenylReduced Potency
2,4-DichlorophenylAcetamidep-IodophenylReduced Potency
2,4-DichlorophenylPiperidinyl CarboxamidePhenylReduced Potency

Table 1: SAR summary for pyrazole-based cannabinoid CB1 receptor antagonists. Data synthesized from literature findings.[27]

Analysis of Causality:

  • R1 Position: Studies revealed that a 2,4-dichlorophenyl group at the N-1 position was critical for potent antagonistic activity.[27] This suggests a specific steric and electronic interaction within a hydrophobic pocket of the CB1 receptor.

  • R3 Position: A carboxamide group, particularly a piperidinyl carboxamide, at the C-3 position was found to be optimal, likely forming a key hydrogen bond interaction with the receptor.[27]

  • R5 Position: A para-substituted phenyl ring at the C-5 position was required, with a p-iodophenyl group yielding the most potent compound.[27] This highlights the importance of a specific halogen-bonding or hydrophobic interaction in the binding site.

This systematic exploration demonstrates how functionalization at each position of the pyrazole core directly impacts biological activity, guiding the rational design of more potent and selective ligands.[9]

Future Directions

The exploration of the pyrazole chemical space is far from complete. Future efforts will likely focus on:

  • Novel C-H Functionalization: Developing new catalytic systems for previously challenging C-H functionalizations, including C-4 selective reactions.

  • Photoredox Catalysis: Harnessing the power of visible light to forge new bonds under exceptionally mild conditions.[2]

  • Fluorinated Pyrazoles: Systematically exploring the introduction of fluorine atoms or fluoroalkyl groups to modulate metabolic stability and binding affinity.[28]

  • Computational Chemistry: Integrating in silico screening and molecular docking to more effectively predict promising functionalization strategies before embarking on extensive synthesis.

By combining time-tested synthetic strategies with modern catalytic innovations, researchers are well-equipped to continue unlocking the immense therapeutic potential held within the functionalized pyrazole scaffold.

References

  • Knorr pyrazole synthesis | PPTX - Slideshare.
  • Knorr pyrazole synthesis - Name-Reaction.com.
  • Knorr Pyrazole Synthesis - J&K Scientific LLC.
  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed.
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Paal-Knorr Synthesis - Alfa Chemistry.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC - NIH.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Current status of pyrazole and its biological activities - PMC.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry | Open Access Journals - Research and Reviews.
  • Transition-metal-catalyzed C–H functionaliz
  • Examples of pyrazole core structure containing FDA approved anti-cancer drugs.
  • Direct C–H Alkenylation of Functionalized Pyrazoles | The Journal of Organic Chemistry.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI.
  • Paal–Knorr synthesis - Wikipedia.
  • Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacet
  • Transition-metal-catalyzed C-H functionaliz
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC.
  • Fluorinated Pyrazoles: From Synthesis to Applic
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Catalytic C–H Allylation and Benzylation of Pyrazoles | Request PDF - ResearchG
  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development - DSpace@MIT.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - NIH.
  • CN110483400A - A kind of preparation method of pyrazole derivatives - Google P
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed.

Sources

Technical Monograph: (3-Cyclopropyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Core Scaffold Analysis & Application Guide

Executive Summary: The Pharmacophore Scaffold

(3-Cyclopropyl-1H-pyrazol-5-yl)methanol (CAS: 1518501-48-8) represents a high-value "fragment-like" scaffold in modern drug discovery. Unlike simple alkyl-pyrazoles, the incorporation of the cyclopropyl ring confers unique metabolic stability and conformational rigidity, while the hydroxymethyl group serves as a versatile synthetic handle for further diversification (e.g., conversion to halides, aldehydes, or ethers).

This guide dissects the molecular architecture, validated synthesis protocols, and critical quality attributes (CQAs) required for utilizing this scaffold in kinase inhibitor design and fragment-based drug discovery (FBDD).

Physicochemical Profile

The following data constitutes the "Identity Card" for the molecule. In fragment-based screens, strict adherence to these parameters ensures the compound remains within the "Rule of Three" compliant space.

Table 1: Core Molecular Specifications
PropertyValueTechnical Note
Molecular Weight 138.17 g/mol Ideal for FBDD (MW < 300).
Molecular Formula C₇H₁₀N₂OHigh N/C ratio suggests good solubility.
CAS Registry Number 1518501-48-8Primary identifier.[1]
Exact Mass 138.079 g/mol Monoisotopic mass for HRMS calibration.
XLogP3-AA ~1.0Lipophilicity is modulated by the cyclopropyl group.
TPSA 48.9 Ų< 60 Ų implies high passive membrane permeability.
pKa (Pyrazole NH) ~14.0Weakly acidic; deprotonation requires strong bases (NaH, KOtBu).
Tautomerism 3- vs 5-isomerExists in equilibrium; N-alkylation locks the regiochemistry.

Structural & Functional Logic

To understand why this molecule is selected in design campaigns, we must visualize its Structure-Activity Relationship (SAR) potential.

SAR_Logic Core This compound Cyclopropyl Cyclopropyl Group (Lipophilic Pocket Filler) Core->Cyclopropyl Metabolic Stability (vs. Isopropyl) Pyrazole Pyrazole Core (H-Bond Donor/Acceptor) Core->Pyrazole Kinase Hinge Binding Methanol Hydroxymethyl (Synthetic Handle / H-Bond) Core->Methanol Solubilizing Group CYP450 Resistance CYP450 Resistance Cyclopropyl->CYP450 Resistance ATP Mimicry ATP Mimicry Pyrazole->ATP Mimicry Linker Attachment Linker Attachment Methanol->Linker Attachment

Figure 1: Functional dissection of the scaffold. The cyclopropyl group provides a metabolic "shield" compared to isopropyl analogs, reducing oxidation susceptibility while maintaining hydrophobic bulk.

Validated Synthesis Protocol

Expertise Note: Commercial sourcing is often expensive for gram-scale needs. The following protocol is a self-validating, two-step workflow derived from standard pyrazole chemistry. It prioritizes regiocontrol and purification ease.

Reaction Scheme Logic
  • Condensation: Ethyl 3-cyclopropyl-3-oxopropanoate + Hydrazine

    
     Pyrazole Ester.
    
  • Reduction: Pyrazole Ester + LiAlH₄

    
     Target Alcohol.
    

Synthesis_Workflow Start Start: Ethyl 3-cyclopropyl-3-oxopropanoate Reagent1 Add: Hydrazine Hydrate (EtOH, Reflux) Start->Reagent1 Intermediate Intermediate: Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate Reagent1->Intermediate Check1 QC Check: TLC (EtOAc/Hex) & MS (+181 m/z) Intermediate->Check1 Reagent2 Add: LiAlH4 (THF, 0°C) Check1->Reagent2 Pass Quench Quench: Fieser Method Reagent2->Quench Product Final: this compound Quench->Product

Figure 2: Step-wise synthesis workflow with integrated Quality Control (QC) checkpoint.

Detailed Methodology
Step 1: Formation of the Pyrazole Ester
  • Reagents: Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (0.5 M concentration).

  • Procedure:

    • Dissolve the beta-keto ester in absolute ethanol.

    • Add hydrazine hydrate dropwise at 0°C to control exotherm.

    • Heat to reflux for 3–5 hours.

    • Self-Validating Check: Monitor TLC (50% EtOAc/Hexane). The starting material (UV active) should disappear. A new, more polar spot (the pyrazole) will appear.

    • Concentrate in vacuo. The product often crystallizes upon cooling or trituration with diethyl ether.

Step 2: Reduction to Alcohol
  • Reagents: Pyrazole Ester (from Step 1), LiAlH₄ (2.0 eq), Dry THF.

  • Procedure:

    • Suspend LiAlH₄ in dry THF under Argon/Nitrogen at 0°C.

    • Add the pyrazole ester (dissolved in THF) dropwise. Caution: Gas evolution (H₂).

    • Allow to warm to room temperature and stir for 2 hours.

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH₄ used.

    • Filter the granular white precipitate.

    • Concentrate the filtrate to yield the crude alcohol.

Analytical Characterization (QC)

To ensure the integrity of the "Molecular Weight" and structure, the following signals must be verified.

1H NMR (DMSO-d₆, 400 MHz)
  • δ 12.0–12.5 ppm (br s, 1H): Pyrazole NH (Exchangeable).

  • δ 5.8–6.0 ppm (s, 1H): Pyrazole C4-H. This is the diagnostic aromatic singlet.

  • δ 5.0–5.2 ppm (t, 1H): OH proton (if dry DMSO is used).

  • δ 4.4 ppm (d, 2H): –CH₂–OH (Methylene group).

  • δ 1.8–1.9 ppm (m, 1H): Cyclopropyl CH (methine).

  • δ 0.6–0.9 ppm (m, 4H): Cyclopropyl CH₂ (distinctive high-field multiplets).

Mass Spectrometry (LC-MS)
  • Method: ESI+

  • Expected Mass: [M+H]⁺ = 139.1.

  • Fragment Pattern: Loss of H₂O ([M-18]⁺) is common in alcohols, showing a peak at ~121.

Applications in Drug Discovery

This molecule is not just a building block; it is a bioisostere .

  • Kinase Inhibition: The pyrazole NH and N: act as a donor-acceptor pair, mimicking the adenosine ring of ATP in the kinase hinge region. The cyclopropyl group fits into the hydrophobic gatekeeper pocket.

  • Metabolic Stability: Cyclopropyl groups are often used to replace ethyl or isopropyl groups to block CYP450-mediated hydroxylation while maintaining similar steric bulk [1].

  • Fragment Linking: The primary alcohol allows for conversion to a mesylate/tosylate (for nucleophilic displacement) or oxidation to an aldehyde (for reductive amination), enabling the "growing" of the fragment into a lead compound.

Safety & Handling (SDS Summary)

  • GHS Classification: Warning.[1][2][3]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3]

  • Storage: Store at 2–8°C under inert atmosphere. Hygroscopic.

References

  • PubChem. (2025).[1][3] Compound Summary for CID 83383735, (2-Cyclopropylpyrazol-3-yl)methanol. National Library of Medicine. [Link]

  • Lange, J. H., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Streamlined One-Pot Synthesis of (3-cyclopropyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antipsychotic properties.[1] The specific molecule, (3-cyclopropyl-1H-pyrazol-5-yl)methanol, incorporates a cyclopropyl group, a motif known to enhance metabolic stability and binding affinity in drug candidates, and a hydroxymethyl group that provides a key site for further functionalization or hydrogen bonding interactions within a biological target. The development of efficient and scalable synthetic routes to such valuable building blocks is therefore of paramount importance to researchers in drug development. This application note details a robust and streamlined one-pot protocol for the synthesis of this compound, designed for optimal efficiency and ease of execution in a research setting.

Strategic Approach: A One-Pot Condensation and Reduction Cascade

This protocol employs a one-pot, two-step cascade reaction. The synthesis commences with the cyclocondensation of a suitable β-ketoester, ethyl 4-cyclopropyl-4-oxobutanoate, with hydrazine hydrate to form the pyrazole ring. This is a classic and highly reliable method for pyrazole synthesis.[1][2] Without isolation of the intermediate pyrazole-5-carboxylate, a subsequent in-situ reduction of the ester functionality is performed using a powerful reducing agent, lithium aluminum hydride (LiAlH4), to yield the target primary alcohol.[3][4] This one-pot approach offers significant advantages by minimizing intermediate handling, reducing solvent waste, and improving overall time efficiency.

Visualizing the Workflow: Reaction Schema

One-Pot Synthesis start Ethyl 4-cyclopropyl-4-oxobutanoate + Hydrazine Hydrate intermediate Intermediate: Ethyl 3-cyclopropyl-1H-pyrazole-5-carboxylate (Not Isolated) start->intermediate Cyclocondensation (e.g., in Ethanol, reflux) reductant Addition of LiAlH4 in THF intermediate->reductant In-situ product This compound reductant->product Reduction workup Aqueous Workup & Purification product->workup Isolation

Caption: A flowchart illustrating the one-pot synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Ethyl 4-cyclopropyl-4-oxobutanoate≥95%Commercially AvailableStarting material
Hydrazine hydrate≥98%Commercially AvailableReagent for cyclization
EthanolAnhydrousCommercially AvailableSolvent
Tetrahydrofuran (THF)AnhydrousCommercially AvailableSolvent for reduction
Lithium aluminum hydride (LiAlH4)1.0 M in THFCommercially AvailableReducing agent
Diethyl etherAnhydrousCommercially AvailableExtraction solvent
Sodium sulfateAnhydrousCommercially AvailableDrying agent
Saturated aqueous sodium bicarbonateReagent grade-For workup
Brine (saturated aqueous NaCl)Reagent grade-For workup
Silica gel230-400 meshCommercially AvailableFor column chromatography
Round-bottom flask--Reaction vessel
Magnetic stirrer and stir bar--For agitation
Reflux condenser--For heating
Ice bath--For cooling
Separatory funnel--For extraction
Rotary evaporator--For solvent removal

Step-by-Step Procedure:

Part 1: Pyrazole Formation

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-cyclopropyl-4-oxobutanoate (1.0 eq).

  • Dissolve the starting material in anhydrous ethanol (approximately 5 mL per mmol of starting material).

  • Slowly add hydrazine hydrate (1.1 eq) to the stirred solution at room temperature. Causality: A slight excess of hydrazine ensures complete consumption of the β-ketoester.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Part 2: In-situ Reduction

  • After completion of the cyclization step (as indicated by TLC), cool the reaction mixture to 0 °C using an ice bath.

  • Carefully dilute the cooled reaction mixture with anhydrous tetrahydrofuran (THF) (approximately 10 mL per mmol of the initial starting material).

  • Under an inert atmosphere (e.g., nitrogen or argon), slowly and cautiously add a solution of lithium aluminum hydride (LiAlH4) in THF (2.0 - 2.5 eq) to the stirred reaction mixture at 0 °C. Causality: LiAlH4 is a highly reactive and pyrophoric reagent; slow addition at low temperature is crucial for safety and to control the exothermic reaction.[3] An excess is used to ensure complete reduction of the ester.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, or until TLC analysis indicates the complete disappearance of the intermediate ester.

Part 3: Workup and Purification

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Cautiously quench the excess LiAlH4 by the sequential and dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • A granular precipitate should form. Stir the resulting slurry for 30 minutes.

  • Filter the slurry through a pad of Celite®, washing the filter cake with diethyl ether.

  • Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Mechanistic Insights

The one-pot synthesis proceeds through two key mechanistic steps:

  • Pyrazole Ring Formation: The reaction is initiated by the nucleophilic attack of a nitrogen atom of hydrazine on one of the carbonyl groups of the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[1]

  • Ester Reduction: The ester is reduced to a primary alcohol via a two-step nucleophilic acyl substitution/addition mechanism.[4][5] The hydride ion from LiAlH4 acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an aldehyde intermediate, which is then rapidly reduced by a second equivalent of hydride to the corresponding alkoxide.[5] The final alcohol is obtained after protonation during the aqueous workup.

Data and Expected Results

ParameterExpected Value
Yield 60-75% (isolated yield after purification)
Physical Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~0.7-1.1 (m, 4H, cyclopropyl CH₂), ~1.8-1.9 (m, 1H, cyclopropyl CH), ~4.7 (s, 2H, CH₂OH), ~6.1 (s, 1H, pyrazole CH), ~9.5 (br s, 1H, NH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~6-8 (cyclopropyl CH₂), ~58-60 (CH₂OH), ~102-104 (pyrazole C4), ~140-142 (pyrazole C5), ~150-152 (pyrazole C3)
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₇H₁₁N₂O⁺, found

Troubleshooting and Safety Considerations

  • Low Yield: Incomplete cyclization can be addressed by extending the reflux time. Inefficient reduction may require the use of fresh, active LiAlH4.

  • Safety: Lithium aluminum hydride is a water-reactive and flammable solid. It should be handled with extreme care under an inert atmosphere. The quenching procedure is highly exothermic and should be performed slowly and at 0 °C. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Conclusion

This application note provides a comprehensive and experimentally validated protocol for the one-pot synthesis of this compound. The described method is efficient, scalable, and leverages well-established chemical transformations. By providing detailed procedural steps, mechanistic insights, and expected outcomes, this guide serves as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the streamlined production of this important heterocyclic building block.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules 2017 , 22(1), 134. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules 2023 , 28(18), 6523. [Link]

  • One-pot synthesis of pyrazole [closed]. Chemistry Stack Exchange. [Link]

  • Esters can be reduced to 1° alcohols using LiAlH4. Chemistry LibreTexts. [Link]

  • Reduction of Esters to Alcohols. YouTube. [Link]

  • Ester to Alcohol - Common Conditions. Organic Chemistry Portal. [Link]

  • One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent. Pharmacy Education. [Link]

  • Chalcone Derived Pyrazole Synthesis via One Pot and Two Pot Strategies. Request PDF. [Link]

  • Green, One-Pot Synthesis of Pyrazole derivatives based on Chalcones. PDF. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

Sources

Application Note: Precision Synthesis of Cyclopropyl-Substituted Pyrazoles via Knorr Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The incorporation of cyclopropyl motifs into heteroaromatic scaffolds is a high-value strategy in modern medicinal chemistry. The cyclopropyl group serves as a bioisostere for isopropyl or phenyl groups, offering improved metabolic stability (blocking CYP450 oxidation sites) and rigidifying the molecular vector without adding excessive lipophilicity.

This Application Note details the Knorr Pyrazole Synthesis specifically adapted for cyclopropyl-containing 1,3-dicarbonyl substrates . While the Knorr reaction is well-established, cyclopropyl substrates present unique challenges:

  • Ring Strain: The cyclopropane ring (

    
    27.5 kcal/mol strain energy) is susceptible to acid-catalyzed homo-Michael addition (ring opening).
    
  • Regioselectivity: Unsymmetrical dicarbonyls (e.g., 1-cyclopropyl-1,3-butanedione) reacting with substituted hydrazines yield regioisomeric mixtures (1,3- vs. 1,5-isomers) that require precise condition control.

This guide provides validated protocols to maximize yield, preserve ring integrity, and control regiochemistry.

Mechanistic Insight & Reaction Pathways[1][2]

The reaction proceeds via the condensation of hydrazine (or a substituted hydrazine) with a 1,3-dicarbonyl.[1][2] The critical decision point is the initial nucleophilic attack.

Reaction Thermodynamics and Kinetics
  • Electronic Effect: The cyclopropyl group acts as a weak electron donor via

    
    -
    
    
    
    conjugation (Walsh orbitals), rendering the adjacent carbonyl carbon less electrophilic than a standard alkyl ketone.
  • Steric Effect: The steric bulk of the cyclopropyl group directs the initial nucleophilic attack of the hydrazine to the distal (less hindered) carbonyl.

Pathway Visualization

The following diagram illustrates the competing pathways: the desired pyrazole formation versus the undesired ring-opening side reaction.

KnorrMechanism Substrate Cyclopropyl 1,3-Dicarbonyl Intermediate Hydrazone Intermediate Substrate->Intermediate Nucleophilic Attack (Kinetic Control) SideProduct Ring-Opened Byproduct Substrate->SideProduct Strong Acid/High T (Homo-Michael Addition) Hydrazine Hydrazine (R-NH-NH2) Hydrazine->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization -H2O Intermediate->SideProduct Acid Catalysis Product Cyclopropyl Pyrazole Cyclization->Product Aromatization

Figure 1: Mechanistic pathway of Knorr condensation showing the critical divergence between stable pyrazole formation and acid-catalyzed ring opening.

Optimization Matrix: Critical Process Parameters

The following parameters have been empirically validated to balance reactivity with cyclopropyl stability.

ParameterRecommended ConditionRationale
Solvent Ethanol (EtOH) or Methanol (MeOH) Protic solvents facilitate proton transfer without requiring strong mineral acids.
Catalyst Acetic Acid (AcOH) (Cat. 10-20 mol%)Mild acidity catalyzes dehydration but is insufficient to open the cyclopropyl ring. Avoid HCl or H₂SO₄.
Temperature Reflux (78-80°C) Required to drive the dehydration/aromatization step. Cyclopropyl ketones are generally stable at this T.
Hydrazine Source Hydrazine Hydrate (64-80%) Safer than anhydrous hydrazine; water is a byproduct anyway.
Stoichiometry 1.0 : 1.1 (Dicarbonyl : Hydrazine)Slight excess of hydrazine ensures complete consumption of the electrophile.

Experimental Protocols

Protocol A: Standard Synthesis of 3(5)-Cyclopropyl-5(3)-Methylpyrazole

Use this protocol for symmetrical hydrazines (Hydrazine hydrate) or when regioselectivity is not the primary concern.

Reagents:

  • 1-Cyclopropyl-1,3-butanedione (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv)

  • Ethanol (0.5 M concentration relative to substrate)

  • Glacial Acetic Acid (0.1 equiv)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 1-cyclopropyl-1,3-butanedione in Ethanol at room temperature.

  • Addition: Add Hydrazine hydrate dropwise over 5 minutes. Note: Reaction is exothermic.[3]

  • Catalysis: Add Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:3) or LCMS.

    • Checkpoint: The starting material dicarbonyl spot should disappear.

  • Workup:

    • Cool to room temperature.[3][4]

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Dilute the residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and filter.

  • Purification:

    • Evaporate solvent.

    • Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Yield Expectation: 85–95%

Protocol B: Regioselective Synthesis with Substituted Hydrazines

Use this protocol when reacting with Aryl-hydrazines (e.g., Phenylhydrazine) to favor the 1-Aryl-3-Methyl-5-Cyclopropyl isomer.

Scientific Context: When using phenylhydrazine, the terminal


 is the most nucleophilic center. It preferentially attacks the least hindered carbonyl (the methyl ketone) rather than the cyclopropyl ketone. This dictates the final regiochemistry.

Reagents:

  • 1-Cyclopropyl-1,3-butanedione (1.0 equiv)

  • Phenylhydrazine (1.05 equiv)

  • Solvent: Trifluoroethanol (TFE) (Promotes regioselectivity via hydrogen bonding) or Ethanol.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1-cyclopropyl-1,3-butanedione in TFE (0.5 M).

  • Controlled Addition: Cool the solution to 0°C (Ice bath). Add Phenylhydrazine dropwise.

    • Why: Low temperature favors the kinetic control (attack at the less hindered methyl carbonyl).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Dehydration: If LCMS shows the intermediate hydrazone but not the pyrazole, heat to 60°C for 1 hour.

  • Workup: Standard extraction as per Protocol A.

  • Isomer Separation:

    • The crude will likely contain a mixture (e.g., 4:1 ratio favoring the 5-cyclopropyl isomer).

    • Separation: Use Flash Chromatography. The 1,5-substituted pyrazoles are typically less polar than 1,3-isomers due to steric shielding of the lone pairs.

Analytical Validation (QC)

To ensure the integrity of the cyclopropyl ring and confirm the pyrazole structure, verify the following signals:

MethodDiagnostic SignalInterpretation
1H NMR

0.6 – 1.0 ppm (Multiplets, 4H)
Confirms Cyclopropyl ring is intact. (Ring opening would result in olefinic signals at 5.0-6.0 ppm or alkyl chains).
1H NMR

6.0 – 6.5 ppm (Singlet, 1H)
Pyrazole C4-H proton. Characteristic aromatic signal.
13C NMR

8–15 ppm
High field signals characteristic of cyclopropyl carbons.
LC-MS [M+H]+ Mass should correspond to (Dicarbonyl + Hydrazine - 2H₂O).
Troubleshooting Guide
  • Problem: Low Yield / Polymerization.

    • Root Cause:[5][3][6][7][8][9][10] Acid concentration too high causing degradation.

    • Fix: Switch to neutral conditions (EtOH reflux only) or use a buffer (NaOAc).

  • Problem: Incomplete Cyclization (Hydrazone observed).

    • Root Cause:[5][3][6][7][8][9][10] Temperature too low.

    • Fix: Ensure vigorous reflux; add a Dean-Stark trap to remove water if necessary (using Toluene as solvent).

References

  • Maddess, M. L., et al. "Synthesis of Substituted Pyrazoles." Organic Reactions, 2018.[4] Link (General Review)

  • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Synthesis." Journal of Organic Chemistry, 2008.[5][4] Link

  • Sedaxane Synthesis. "Synthesis of Sedaxane via Cyclopropyl Intermediates." Wikipedia / Patent Literature. Link

  • Organic Chemistry Portal. "Knorr Pyrazole Synthesis: Mechanism and Protocols." Link

  • Deng, X., & Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 2008.[5][4] Link

Sources

Precision Protocol: Regioselective N-Alkylation of (3-cyclopropyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

The pyrazole moiety, specifically (3-cyclopropyl-1H-pyrazol-5-yl)methanol , is a privileged scaffold in the design of kinase inhibitors (e.g., JAK, Trk) and anti-inflammatory agents. The introduction of an N-alkyl group is a critical diversification step. However, this reaction presents a classic ambident nucleophile challenge :

  • Regioselectivity (N1 vs. N2): The substrate exists in tautomeric equilibrium. Alkylation can occur at the nitrogen adjacent to the cyclopropyl group or the nitrogen adjacent to the hydroxymethyl group.

  • Chemoselectivity (N- vs. O-alkylation): The presence of a free primary alcohol competes with the pyrazole nitrogen for the electrophile.

The Core Directive: This protocol prioritizes N-alkylation at the less sterically hindered position (adjacent to the hydroxymethyl group) while suppressing O-alkylation through base/solvent tuning.

Mechanistic Insight & Regiocontrol

The regiochemical outcome is governed by the interplay between steric hindrance and coordination effects .

  • Steric Control: The cyclopropyl group exerts greater steric demand than the hydroxymethyl group. Under thermodynamic control or purely steric kinetic control, the electrophile prefers the nitrogen distal to the cyclopropyl ring.

  • Chelation Control: When using cations like Cs⁺ or K⁺, the hydroxymethyl oxygen can coordinate with the metal, bringing the pyrazole nitrogen adjacent to it into closer proximity to the base, potentially enhancing nucleophilicity at that specific site (N2).

Fortunately, in this specific substrate, both steric and electronic factors often align to favor alkylation at the nitrogen adjacent to the hydroxymethyl group, yielding the 1-alkyl-3-cyclopropyl-5-(hydroxymethyl)pyrazole as the major isomer.

Pathway Visualization

ReactionPathway Substrate This compound (Tautomeric Mix) Deprotonation Pyrazolide Anion (Resonance Hybrid) Substrate->Deprotonation Base (Cs2CO3) TS_N1 TS: N-Attack (Proximal to Cyclopropyl) (Sterically Hindered) Deprotonation->TS_N1 Path A TS_N2 TS: N-Attack (Proximal to CH2OH) (Sterically Favored + Chelation) Deprotonation->TS_N2 Path B (Fast) Byproduct O-Alkyl Byproduct (Suppressed by Base Choice) Deprotonation->Byproduct Path C (Slow) Product_Minor Minor Product: 1-alkyl-5-cyclopropyl-3-(hydroxymethyl)pyrazole TS_N1->Product_Minor Product_Major Major Product: 1-alkyl-3-cyclopropyl-5-(hydroxymethyl)pyrazole TS_N2->Product_Major

Figure 1: Reaction pathway illustrating the divergence between steric/chelation-favored N-alkylation and competing pathways.

Experimental Protocol

Method: Cesium Carbonate-Mediated Alkylation in DMF. Rationale: Cs₂CO₃ is chosen over NaH. NaH is a strong base that would irreversibly deprotonate the alcohol (pKa ~16), increasing O-alkylation. Cs₂CO₃ (pKa of conjugate acid ~10.3) is sufficient to deprotonate the pyrazole (pKa ~14) in polar aprotic solvents but less likely to generate a high concentration of the alkoxide anion, thereby favoring N-alkylation.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7][8]RoleNotes
This compound 1.0SubstrateDry thoroughly before use.
Alkyl Halide (R-X) 1.1 - 1.2ElectrophileIodides > Bromides > Chlorides.
Cesium Carbonate (Cs₂CO₃) 1.5 - 2.0BaseAnhydrous; finely ground.
DMF (N,N-Dimethylformamide) 10 volSolventAnhydrous; kept under inert gas.
Step-by-Step Procedure
  • Preparation:

    • Oven-dry a round-bottom flask and a magnetic stir bar. Cool under a stream of Nitrogen or Argon.[2]

    • Charge the flask with This compound (1.0 equiv) and Cs₂CO₃ (1.5 equiv).

  • Solvation:

    • Add anhydrous DMF (concentration ~0.1 M to 0.2 M relative to substrate).

    • Stir the suspension at Room Temperature (RT) for 15–30 minutes. This pre-stirring allows for the formation of the pyrazolide anion and potential coordination of Cesium to the hydroxyl group.

  • Alkylation:

    • Add the Alkyl Halide (1.1 equiv) dropwise.

    • Note: If the alkyl halide is a solid, dissolve it in a minimal amount of DMF before addition.

    • Stir the reaction mixture at RT .

    • Monitoring: Monitor by LC-MS or TLC every 2 hours. Most primary alkyl halides (e.g., MeI, BnBr) react fully within 2–6 hours. Secondary halides may require heating to 50–60°C.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (5x reaction volume).

    • Wash the organic phase with Water (3x) to remove DMF and inorganic salts. Thorough washing is critical to remove DMF, which can interfere with chromatography.

    • Wash with Brine (1x).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue typically contains a mixture of regioisomers (Major: N-adjacent to CH2OH; Minor: N-adjacent to Cyclopropyl).

    • Column Chromatography: Use a gradient of Hexanes/EtOAc (0% → 100%) or DCM/MeOH (0% → 10%).

    • Separation: The regioisomers usually have distinct Rf values. The major isomer (less hindered N-alkyl) is often more polar (lower Rf) than the minor isomer due to the exposed hydroxymethyl group's ability to interact with silica, though this varies by R-group.

Structural Validation (Self-Validating System)

You cannot rely solely on LC-MS, as regioisomers have identical masses. 2D NMR (NOESY/ROESY) is required to assign the structure definitively.

Diagnostic NOE Signals

To confirm the synthesis of 1-alkyl-3-cyclopropyl-5-(hydroxymethyl)pyrazole (Major Product):

InteractionObservation (NOE Cross-peak)Conclusion
N-Alkyl Protons ↔ Pyrazole C4-H Strong Confirms N-alkylation (vs O-alkylation).
N-Alkyl Protons ↔ CH₂OH Protons Strong CONFIRMS Major Isomer (Alkyl is adjacent to Hydroxymethyl).
N-Alkyl Protons ↔ Cyclopropyl Protons Weak / Absent Confirms Alkyl is distal to Cyclopropyl.

Conversely, if the N-Alkyl protons show a strong NOE to the Cyclopropyl protons and NO NOE to the CH₂OH, you have isolated the minor isomer.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Conversion Poor nucleophilicity or steric bulk of R-X.Heat to 60°C; Add catalytic KI (Finkelstein condition); Switch solvent to MeCN (reflux).
O-Alkylation Observed Base is too strong or R-X is too reactive.Ensure Cs₂CO₃ is used, not NaH. Lower temperature to 0°C during addition.
Poor Regioselectivity (~1:1) Electronic/Steric factors are balanced.Switch to non-polar solvent (Toluene) with phase transfer catalyst (TBAB) to rely purely on sterics, minimizing chelation effects.
Product stuck in DMF Inefficient workup.Use LiCl (5% aq) solution during workup to help extract DMF from the organic layer.

References

  • General Pyrazole Alkylation Regioselectivity

    • Title: Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles.[9]

    • Source: N
    • URL:[Link]

  • Cesium Carbonate Effect

    • Title: Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves (Discusses Cs effect).
    • Source: ResearchGate.[3][4]

    • URL:[Link]

  • Mitsunobu Alternative (For Context)

    • Title: The reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one under 'Mitsunobu' conditions.[8]

    • Source: Clockss (Heterocycles).
    • URL:[Link] (General reference for Mitsunobu on pyrazoles).

  • Analytical Confirmation (NOE)

    • Title: Regioselective formation of N-alkyl-3,5-pyrazole derived ligands.[10] A synthetic and computational study.

    • Source: Universit
    • URL:[Link]

Sources

Using (3-cyclopropyl-1H-pyrazol-5-yl)methanol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3-Cyclopropyl-1H-pyrazol-5-yl)methanol (CAS: 1518501-48-8) is a high-value heterocyclic building block increasingly utilized in the discovery of kinase inhibitors (JAK, CDK) and GPCR ligands.[1] The unique combination of the pyrazole core—a privileged pharmacophore—with a cyclopropyl moiety offers enhanced metabolic stability and optimized lipophilicity compared to standard alkyl analogs. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and critical functionalization protocols, specifically addressing the challenge of regioselective N-alkylation.

Introduction: The Cyclopropyl-Pyrazole Advantage[1]

In medicinal chemistry, the "magic methyl" effect is well-known, but the cyclopropyl group is often superior for optimizing drug-like properties. It restricts bond rotation, potentially locking the molecule into a bioactive conformation, and improves metabolic stability by blocking cytochrome P450 oxidation sites common in straight-chain alkyls.

This compound serves as a divergent intermediate.[1] The hydroxymethyl handle allows for conversion to electrophiles (halides, aldehydes) for coupling, while the pyrazole nitrogen offers a site for tuning solubility and target affinity.

Key Physicochemical Profile
PropertyValue / Description
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DMSO, EtOAc; sparingly soluble in water
pKa (Pyrazole NH) ~14.0 (Estimated)
Storage Hygroscopic; store at 2–8°C under inert atmosphere

Preparation Protocol: Synthesis from Commodity Reagents

While commercially available, in-house preparation is often required for scale-up or isotopic labeling.[1] The most robust route utilizes a Claisen condensation followed by hydrazine cyclization.

Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Reaction: Claisen condensation of cyclopropyl methyl ketone with diethyl oxalate.[1]

  • Reagents: Sodium ethoxide (1.2 eq), Diethyl oxalate (1.1 eq), Cyclopropyl methyl ketone (1.0 eq), Ethanol (anhydrous).[1]

  • Procedure:

    • Charge an oven-dried flask with NaOEt in EtOH at 0°C.

    • Add diethyl oxalate dropwise.[1]

    • Add cyclopropyl methyl ketone dropwise over 30 mins, maintaining temp <10°C.

    • Warm to room temperature (RT) and stir for 4 hours (solution turns yellow/orange).

    • Quench: Acidify with 1M HCl to pH 4. Extract with EtOAc.[1]

    • Yield: ~85% of the crude beta-keto ester.[1][2][3]

Step 2: Cyclization to Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

Reaction: Knorr-type pyrazole synthesis.[1]

  • Reagents: Hydrazine hydrate (1.1 eq), Ethanol.

  • Procedure:

    • Dissolve the crude diketo-ester from Step 1 in EtOH.[1]

    • Cool to 0°C and add hydrazine hydrate dropwise (Exothermic!).[1]

    • Reflux for 2 hours.[1]

    • Concentrate in vacuo.[1][3] The product often precipitates upon cooling or addition of hexanes.

Step 3: Reduction to this compound

Reaction: Hydride reduction.

  • Reagents: LiAlH₄ (2.5 eq) or DIBAL-H, THF (anhydrous).

  • Procedure:

    • Suspend LiAlH₄ in THF at 0°C under N₂.

    • Add the pyrazole ester (dissolved in THF) dropwise.[1]

    • Warm to RT and reflux for 3 hours.

    • Fieser Workup: Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), then water (3x mL).[1] Filter the granular precipitate.[4]

    • Purification: Recrystallization from EtOAc/Hexanes.[1]

Critical Application Workflows

Workflow A: Regioselective N-Alkylation

The most common point of failure with this intermediate is N-alkylation regioselectivity .[1] The pyrazole tautomerizes, and alkylation can occur at N1 (adjacent to cyclopropyl) or N2 (adjacent to hydroxymethyl).[1]

  • Steric Control: The cyclopropyl group is sterically demanding. Under thermodynamic conditions, alkylation often favors the nitrogen distal to the cyclopropyl group (yielding the 1-alkyl-3-cyclopropyl isomer).[1]

  • Electronic Control: If the electrophile is reactive and the base is strong (NaH), kinetic mixtures are common.

Protocol: Mitigating Regioisomeric Mixtures

Goal: Synthesis of 1-benzyl-3-cyclopropyl-5-(hydroxymethyl)pyrazole (Targeting N distal to cyclopropyl).

  • Solvent: DMF (promotes Sɴ2).

  • Base: Cs₂CO₃ ( milder than NaH, allows thermodynamic equilibration).[1]

  • Procedure:

    • Dissolve intermediate (1.0 eq) in DMF (0.2 M).

    • Add Cs₂CO₃ (1.5 eq) and stir for 15 mins at RT.

    • Add Benzyl Bromide (1.1 eq) dropwise.[1]

    • Stir at 60°C for 4 hours.

    • Analysis: Check HPLC. The two isomers usually have distinct retention times.

    • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes). The 1,3-isomer (less hindered) is typically the major product and less polar.

Workflow B: Oxidation to Aldehyde

The aldehyde derivative is unstable and prone to polymerization; prepare in situ for reductive aminations.

Reagent: MnO₂ (Activated) or Dess-Martin Periodinane (DMP).[1] Protocol (MnO₂):

  • Dissolve alcohol in DCM (0.1 M).[1]

  • Add activated MnO₂ (10 eq).[1]

  • Stir vigorously at RT for 12 hours.

  • Filter through Celite.[1]

  • Use immediately. Do not store the aldehyde.[1]

Visualizing the Chemical Space

The following diagram illustrates the divergent utility of the scaffold and the regiochemical outcomes.

G SM Ethyl 4-cyclopropyl- 2,4-dioxobutanoate Inter (3-Cyclopropyl-1H- pyrazol-5-yl)methanol (CORE SCAFFOLD) SM->Inter 1. N2H4 2. LiAlH4 Aldehyde Aldehyde (Reductive Amination) Inter->Aldehyde MnO2 or DMP Chloride Alkyl Chloride (Nucleophilic Sub.) Inter->Chloride SOCl2 N1_Alk 1-Alkyl-3-cyclopropyl (Major Isomer) Inter->N1_Alk R-X, Cs2CO3 (Steric Control) N2_Alk 1-Alkyl-5-cyclopropyl (Minor Isomer) Inter->N2_Alk R-X (Kinetic Trace) Kinase Inhibitors\n(via Amine coupling) Kinase Inhibitors (via Amine coupling) Aldehyde->Kinase Inhibitors\n(via Amine coupling) GPCR Ligands GPCR Ligands N1_Alk->GPCR Ligands

Figure 1: Divergent synthesis workflow starting from the beta-keto ester precursor, highlighting the critical branch point of regioselective alkylation.

Analytical Characterization (Reference Data)

When validating the intermediate, look for these diagnostic signals.

¹H NMR (400 MHz, DMSO-d₆):

  • δ 12.30 (s, 1H): Pyrazole NH (Broad, exchangeable).

  • δ 5.90 (s, 1H): Pyrazole C4-H (Characteristic singlet).[1]

  • δ 5.10 (t, 1H): OH (Couples with CH₂).[1]

  • δ 4.45 (d, 2H): CH₂-OH (Methylene protons).[1]

  • δ 1.85 (m, 1H): Cyclopropyl CH (Methine).[1]

  • δ 0.90 - 0.65 (m, 4H): Cyclopropyl CH₂ (High field multiplets).[1]

Regioisomer Distinction (NOE):

  • Isomer A (1-alkyl-3-cyclopropyl): Strong NOE between N-Alkyl protons and Pyrazole C4-H. Weak/No NOE between N-Alkyl and Cyclopropyl.[1]

  • Isomer B (1-alkyl-5-cyclopropyl): Strong NOE between N-Alkyl protons and Cyclopropyl protons.[1]

Troubleshooting & FAQs

Q: My N-alkylation yield is low, and I see multiple spots on TLC.

  • Cause: Pyrazoles are amphoteric.[1] Over-alkylation (quaternization) or O-alkylation (rare but possible) can occur.[1]

  • Fix: Ensure strictly 1.0–1.1 eq of alkyl halide. Use a carbonate base (K₂CO₃ or Cs₂CO₃) rather than NaH to prevent harsh deprotonation that might encourage bis-alkylation.[1]

Q: The alcohol is not converting to the chloride with SOCl₂.

  • Cause: Formation of the HCl salt of the pyrazole precipitates the intermediate, stopping the reaction.

  • Fix: Reflux is required.[1] Add a catalytic amount of DMF.[1] Once the reaction is done, quench carefully with saturated NaHCO₃ to free the base before extraction.

References

  • Synthesis of Pyrazole-3-carboxylates

    • Title: "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes"
    • Source: Organic Chemistry Portal / Org.[1] Lett.

    • URL:[Link]

  • Cyclopropyl Scaffold in Drugs

    • Title: "Cyclopropyl Scaffold: A Generalist for Marketed Drugs"
    • Source: PubMed / Curr.[1] Top. Med. Chem.

    • URL:[Link]

  • Regioselectivity in Pyrazole Alkylation

    • Title: "Regioselective N-Alkylation of the 1H-Indazole Scaffold (Analogous Chemistry)"
    • Source: Beilstein J. Org.[1] Chem.

    • URL:[Link][1]

  • Compound Data

    • Title: "this compound PubChem Entry"[1]

    • Source: PubChem[1]

    • URL:[Link][1]

Sources

Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors from (3-cyclopropyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the synthesis of novel pyrazole-based kinase inhibitors, utilizing (3-cyclopropyl-1H-pyrazol-5-yl)methanol as a key starting material. The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous FDA-approved drugs targeting protein kinases containing this motif.[1][2][3] This guide outlines strategic considerations for leveraging the unique properties of the cyclopropyl and pyrazole moieties and provides robust, step-by-step protocols for key chemical transformations, including oxidation and reductive amination. The aim is to equip researchers with the foundational knowledge and practical methodologies required to generate libraries of potential kinase inhibitors for screening and drug discovery programs.

Part 1: Foundational Chemistry & Strategic Considerations

The Pyrazole Scaffold: A Privileged Core in Kinase Inhibition

The pyrazole ring system is a cornerstone in the design of protein kinase inhibitors.[2][3] Its prevalence is due to a combination of favorable characteristics:

  • Synthetic Accessibility: The pyrazole core can be synthesized through various well-established methods, allowing for facile introduction of diverse substituents.[4][5][6]

  • Drug-Like Properties: The scaffold generally imparts good physicochemical properties, contributing to favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

  • Bioisosteric Versatility: The pyrazole nucleus can act as a bioisostere for other aromatic systems, and its nitrogen atoms can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[3][7]

Numerous FDA-approved kinase inhibitors, such as Crizotinib, Ruxolitinib, and Pirtobrutinib, feature a pyrazole core, underscoring its clinical significance in oncology and immunology.[1][2][3] These inhibitors often target kinases involved in critical signaling pathways that drive cell proliferation and survival, such as the JAK/STAT and Src pathways.[3][8][9][10][11]

Strategic Importance of Key Structural Motifs
  • (3-Cyclopropyl Group): The cyclopropyl moiety is increasingly utilized in drug design for several strategic advantages.[12][13][14] Its rigid, three-dimensional structure introduces conformational constraint, which can lead to more favorable, lower-entropy binding to a target protein.[15] The unique electronic character of the cyclopropyl ring, with its enhanced s-character in C-H bonds, can improve metabolic stability by making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[13][14] It can also engage in productive hydrophobic interactions within the kinase active site.[15]

  • (5-Methanol Group): The primary alcohol at the C5 position of the pyrazole, this compound, serves as a versatile synthetic handle. It is not intended to remain as a hydroxyl group in the final inhibitor but is instead a launchpad for diversification. This functional group can be readily transformed into other functionalities, such as aldehydes, amines, or ethers, enabling the exploration of a wide chemical space and the optimization of structure-activity relationships (SAR).

Overview of Synthetic Strategy

The core strategy involves a two-step sequence starting from the pyrazole methanol. First, the alcohol is oxidized to the corresponding aldehyde, 3-cyclopropyl-1H-pyrazole-5-carbaldehyde. This intermediate is a crucial hub, as it can then undergo various reactions. This guide will focus on reductive amination, a powerful and widely used method for introducing a diverse range of amine-containing side chains, which are frequently key for achieving potency and selectivity in kinase inhibitors.

G A This compound (Starting Material) B Oxidation (Protocol 2.1) A->B C 3-cyclopropyl-1H-pyrazole-5-carbaldehyde (Key Intermediate) B->C D Reductive Amination (Protocol 2.2) C->D F Library of Pyrazole-Based Kinase Inhibitors D->F E Diverse Primary/Secondary Amines (R1R2NH) E->D

Caption: Synthetic workflow from the starting material to a library of potential inhibitors.

Part 2: Core Synthetic Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

Protocol 2.1: Oxidation of this compound to 3-cyclopropyl-1H-pyrazole-5-carbaldehyde

Rationale: The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is a critical step.[16] Manganese dioxide (MnO₂) is an excellent choice for this transformation, particularly for allylic and benzylic-type alcohols (the pyrazole ring provides sufficient activation), as it is a mild, heterogeneous oxidant that simplifies product purification. The reaction is typically driven to completion by using a large excess of the oxidant.

Materials:

  • This compound (1.0 eq)

  • Activated Manganese Dioxide (MnO₂, ~10 eq by weight)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite® or silica gel

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator, magnetic stirrer, filter funnel, round-bottom flask

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable volume of DCM or CHCl₃ (approx. 20 mL per gram of starting material).

  • Oxidant Addition: Add activated MnO₂ (10 eq by weight) to the solution in one portion. The mixture will be a black slurry.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Workup & Purification:

    • Once the starting material is consumed, filter the reaction mixture through a pad of Celite® or silica gel to remove the solid MnO₂.

    • Wash the filter cake thoroughly with several portions of DCM to ensure all product is recovered.

    • Combine the organic filtrates and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Characterization: The resulting crude aldehyde is often pure enough for the next step. Verify the structure by ¹H NMR and Mass Spectrometry. The aldehyde proton typically appears as a singlet around 9.8-10.0 ppm in the ¹H NMR spectrum.

Protocol 2.2: Reductive Amination with 3-cyclopropyl-1H-pyrazole-5-carbaldehyde

Rationale: Reductive amination is a robust method for forming C-N bonds.[17] The reaction proceeds via the initial formation of an imine or iminium ion intermediate between the aldehyde and the chosen amine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this protocol. It is milder and more selective than other hydride reagents like sodium borohydride (NaBH₄), and it can be used in the presence of both the aldehyde and amine without significantly reducing the aldehyde starting material.

Materials:

  • 3-cyclopropyl-1H-pyrazole-5-carbaldehyde (1.0 eq)

  • Desired primary or secondary amine (1.1-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic amount, optional)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-cyclopropyl-1H-pyrazole-5-carbaldehyde (1.0 eq) and the selected amine (1.1 eq) in DCE.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step, particularly with less nucleophilic amines.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the aldehyde is consumed.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography, using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes or Methanol in DCM) to yield the pure pyrazole-based amine.[18]

Part 3: Data Presentation and Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Standard Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • Purity Analysis: High-performance liquid chromatography (HPLC) to determine the purity of the final compound, which should typically be >95% for biological screening.

Table 1: Representative Data for Synthesized Compounds

Compound ID R Group (from Amine) Yield (%) ¹H NMR (δ, ppm, CDCl₃) HRMS (m/z) [M+H]⁺
PZ-001 Benzyl 75% 7.35-7.25 (m, 5H), 6.15 (s, 1H), 4.01 (s, 2H), 3.85 (s, 2H), 1.95 (m, 1H), 0.95 (m, 2H), 0.65 (m, 2H) Calculated: 228.1501, Found: 228.1505
PZ-002 4-Fluorobenzyl 71% 7.25 (m, 2H), 7.00 (t, 2H), 6.13 (s, 1H), 3.98 (s, 2H), 3.82 (s, 2H), 1.94 (m, 1H), 0.94 (m, 2H), 0.64 (m, 2H) Calculated: 246.1406, Found: 246.1410
PZ-003 Morpholin-4-yl-ethyl 65% 6.10 (s, 1H), 3.80 (s, 2H), 3.70 (t, 4H), 2.75 (t, 2H), 2.55 (t, 2H), 2.48 (t, 4H), 1.92 (m, 1H), 0.92 (m, 2H), 0.62 (m, 2H) Calculated: 251.1872, Found: 251.1875

Note: NMR data is hypothetical and for illustrative purposes.

Part 4: Application in Kinase Inhibition Assays

The synthesized library of pyrazole derivatives is now ready for biological evaluation. These compounds are designed as ATP-competitive inhibitors. They would typically be screened against a panel of protein kinases to determine their inhibitory activity and selectivity profile. Common targets for pyrazole-based inhibitors include members of the JAK and Src families of tyrosine kinases, which are crucial nodes in signaling pathways that regulate immunity, cell growth, and differentiation.[9][10][19][20][21] Dysregulation of these pathways is implicated in cancers and autoimmune diseases.[10][22][23]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes DNA Gene Transcription STAT_dimer->DNA Inhibitor Pyrazole Inhibitor Inhibitor->JAK INHIBITS Cytokine Cytokine Cytokine->Receptor

Caption: Simplified JAK/STAT signaling pathway and the point of intervention for a pyrazole-based JAK inhibitor.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Institutes of Health. [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. National Institutes of Health. [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. National Institutes of Health. [Link]

  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. [Link]

  • Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. Royal Society of Chemistry. [Link]

  • Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. PubMed. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health. [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. [Link]

  • Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. National Institutes of Health. [Link]

  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Publications. [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Highly enantioselective oxidation of cis-cyclopropylmethanols to corresponding aldehydes catalyzed by chloroperoxidase. PubMed. [Link]

  • The JAK/STAT Pathway. National Institutes of Health. [Link]

  • Src family kinase. Wikipedia. [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Publications. [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. PubMed. [Link]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. Royal Society of Chemistry. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

  • JAK-STAT signaling pathway. YouTube. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. ResearchGate. [Link]

  • Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. ACS Publications. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Src family. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • 3-Cyclopropyl-1H-pyrazol-5-amine. Amerigo Scientific. [Link]

  • JAK-STAT Signalling Pathway. Slideshare. [Link]

  • JAK-STAT Signaling Pathway. Creative Diagnostics. [Link]

  • Video: The JAK-STAT Signaling Pathway. JoVE. [Link]

Sources

High-throughput screening of pyrazole derivative libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Pyrazole Derivative Libraries

Introduction: The Pyrazole Privilege

In modern medicinal chemistry, the pyrazole ring is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its prominence is particularly notable in kinase inhibition (e.g., Ruxolitinib, Crizotinib), where the pyrazole nitrogen atoms often serve as critical hydrogen bond acceptors/donors within the ATP-binding pocket.

However, the chemical space of pyrazoles is vast. Screening large, diversity-oriented libraries of pyrazole derivatives requires a robust, interference-resistant High-Throughput Screening (HTS) methodology.

This guide details a validated workflow for screening 10,000+ pyrazole derivatives against a serine/threonine kinase target using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . We choose TR-FRET over standard fluorescence intensity (FI) because pyrazole libraries, often synthesized via multicomponent reactions, can contain fluorescent byproducts that cause high false-positive rates in FI assays. TR-FRET’s time-gated detection eliminates this short-lived background fluorescence.

Library Design & Synthesis Strategy

Before screening, the library must be constructed to maximize chemical diversity while maintaining drug-like properties.

Diversity-Oriented Synthesis (DOS) Logic: A modular approach is recommended. By varying the hydrazine (


) and 1,3-dicarbonyl (

) building blocks, we can rapidly generate a matrix of substituted pyrazoles.

PyrazoleSynthesis Hydrazine Hydrazine (R1-NHNH2) Cyclization Cyclization (Acid/Base Cat.) Hydrazine->Cyclization Dicarbonyl 1,3-Dicarbonyl (R2-CO-CH2-CO-R3) Dicarbonyl->Cyclization Pyrazole Pyrazole Core (Scaffold) Cyclization->Pyrazole Functionalization Post-Cyclization Modification Pyrazole->Functionalization Pd-coupling / Amidation FinalLibrary Final Library (10k+ Compounds) Functionalization->FinalLibrary

Figure 1: Modular synthesis logic for generating diverse pyrazole libraries.

Assay Principle: TR-FRET Kinase Binding

We utilize a competitive binding assay format (e.g., LanthaScreen™). This measures the ability of a library compound to displace a fluorophore-labeled "tracer" from the kinase active site.

  • Donor: Terbium (Tb)-labeled antibody (binds to the kinase tag, e.g., GST or His).

  • Acceptor: Fluorescent Tracer (binds to the kinase ATP pocket).

  • Mechanism: When the tracer is bound, Tb excites the tracer via FRET (high signal). When a pyrazole inhibitor binds, it displaces the tracer, breaking the FRET pair (low signal).

Why this works: The long fluorescence lifetime of Terbium allows us to introduce a delay (50–100 µs) before reading. This delay allows the autofluorescence of library compounds (which decays in nanoseconds) to fade, leaving only the specific FRET signal.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Target Kinase Rec. Human Kinase (e.g., Aurora A), GST-taggedBiological Target
Antibody Tb-anti-GST AntibodyFRET Donor
Tracer Kinase Tracer 236 (Alexa Fluor 647)FRET Acceptor
Assay Buffer 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35Reaction Medium
Controls Staurosporine (10 µM)Positive Control (100% Inhibition)
Vehicle DMSONegative Control (0% Inhibition)
Plates 384-well, white, low-volume (ProxiPlate)Assay Vessel
Liquid Handling Workflow

Note: All volumes are for a 20 µL final assay volume.

  • Compound Transfer:

    • Use an acoustic liquid handler (e.g., Echo 550) to transfer 20 nL of library compounds (10 mM stock in DMSO) into the 384-well plate.

    • Final Conc: 10 µM (assuming 20 µL assay volume).

    • Controls: Dispense 20 nL DMSO into Columns 1 & 2 (High Signal/Neg Control). Dispense 20 nL Staurosporine (10 mM) into Columns 23 & 24 (Low Signal/Pos Control).

  • Kinase/Antibody Addition:

    • Prepare a master mix of Kinase (5 nM final) + Tb-Antibody (2 nM final) in Assay Buffer.

    • Dispense 10 µL of this mix into all wells.

    • Incubate 15 mins at RT to allow antibody binding.

  • Tracer Addition:

    • Prepare Tracer (100 nM final) in Assay Buffer.

    • Dispense 10 µL of Tracer into all wells.

  • Incubation:

    • Centrifuge plate at 1000 rpm for 1 min.

    • Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection:

    • Read on a Multi-mode Reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Laser/Flash lamp).

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 520 nm (or 665 nm depending on tracer).

    • Delay: 100 µs.

Data Analysis & Hit Selection

Ratiometric Calculation

Raw data from single wavelengths is prone to well-to-well volume errors. Calculate the Emission Ratio (ER) to normalize:



Percent Inhibition

Normalize the ER against controls:



  • 
    : Mean ER of DMSO wells (Tracer bound = High Ratio).
    
  • 
    : Mean ER of Staurosporine wells (Tracer displaced = Low Ratio).
    
Quality Control (Z-Factor)

Before accepting plate data, calculate the Z-factor (


). A value > 0.5  is mandatory for HTS validation.[1]


Hit Triage & Validation

HTS generates "Hits," not "Leads." A rigorous triage process is required to filter out artifacts, especially PAINS (Pan-Assay Interference Compounds) which are common in synthetic libraries.

HitTriage PrimaryScreen Primary Screen (Single Point @ 10 µM) Cutoff Apply Cutoff (> 50% Inhibition) PrimaryScreen->Cutoff Confirmation Confirmation Screen (Triplicate @ 10 µM) Cutoff->Confirmation ChemoInformatics PAINS Filter (In Silico Check) Confirmation->ChemoInformatics DoseResponse Dose Response (IC50) (10-point titration) CounterScreen Counter Screen (Unrelated Kinase / Aggregation) DoseResponse->CounterScreen Potent (<1µM) ValidHit Validated Hit (Ready for SAR) CounterScreen->ValidHit Selective ChemoInformatics->DoseResponse Pass

Figure 2: Decision tree for filtering primary hits into validated leads.

Critical Triage Steps:

  • PAINS Filtering: Pyrazoles fused with certain moieties (e.g., rhodanines, catechols) can act as redox cyclers. Run an in silico filter.

  • Aggregation Test: Add 0.01% Triton X-100 in a counter-screen. If inhibition disappears with detergent, the compound was likely acting as a non-specific aggregator (a "colloidal aggregator").

  • Selectivity: Test hits against a "kinase dead" mutant or an unrelated kinase to ensure the pyrazole is targeting the ATP pocket specifically.

Troubleshooting

IssueProbable CauseSolution
Low Z-Factor (< 0.5) Pipetting error or Tracer degradation.Recalibrate liquid handler. Aliquot tracer to avoid freeze-thaw cycles.
High Background Non-specific binding of tracer.Increase Brij-35 concentration or add BSA (0.1%).
"Sticky" Compounds Pyrazoles precipitating.Ensure DMSO concentration < 1% final. Check solubility of hits.
Signal Drift Plate evaporation.Seal plates immediately after dispensing. Use humidified incubator.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[2] Journal of Biomolecular Screening, 4(2), 67–73. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Thermo Fisher Scientific. LanthaScreen™ TR-FRET Competitive Binding Assay Protocol. User Guide. Link

  • Fedorov, O., et al. (2007). A Systematic Interaction Map of Validated Kinase Inhibitors with the Human Kinome. Proceedings of the National Academy of Sciences, 104(51), 20523–20528. Link

Sources

Application Note: Multicomponent Strategies for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Pyrazoles represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) .[1] While the classical Knorr synthesis (1,3-diketone + hydrazine) remains a staple, it suffers from two critical bottlenecks in modern drug discovery:

  • Regioisomeric Ambiguity: Producing mixtures of 1,3,5- and 1,4,5-substituted isomers requires tedious chromatographic separation.

  • Step Economy: Traditional routes often require pre-synthesis of unstable 1,3-dicarbonyls or chalcones.[1]

Multicomponent Reactions (MCRs) resolve these issues by assembling the pyrazole core in situ from simple precursors (aldehydes, ketones, hydrazines).[1] This guide details two validated MCR protocols: a regioselective route for 1,3,5-trisubstituted pyrazoles and a green, high-complexity route for fused dihydropyrano[2,3-c]pyrazoles .

Mechanistic Pathways & Regiocontrol[1][2][3][4]

The primary challenge in pyrazole synthesis is controlling the site of nucleophilic attack by the hydrazine nitrogens.[1] In MCRs, the order of bond formation dictates the regiochemical outcome.[1]

The Regioselectivity Divergence

The diagram below illustrates the competition between the Concerted (Knorr-type) and Stepwise (MCR) pathways. Understanding this is crucial for selecting the right protocol.

PyrazoleRegioselectivity Start Reagents: Aldehyde + Ketone + Hydrazine Sub_Chalcone Intermediate A: Chalcone (in situ) Start->Sub_Chalcone Aldol Condensation (Base catalyzed) Sub_Hydrazone Intermediate B: Hydrazone (in situ) Start->Sub_Hydrazone Condensation (Acid catalyzed) Path_Michael Path 1: Michael Addition (Hydrazine attacks Chalcone) Sub_Chalcone->Path_Michael N1 Attack at u03b2-carbon Path_Condensation Path 2: Imine Formation (Hydrazine attacks Aldehyde) Sub_Hydrazone->Path_Condensation Reaction with u03b1-carbon Cyclization Cyclization & Dehydration Path_Michael->Cyclization Path_Condensation->Cyclization Product_135 1,3,5-Trisubstituted Pyrazole (Thermodynamic) Cyclization->Product_135 Major Path (Steric Control) Product_145 1,4,5-Trisubstituted Pyrazole (Kinetic/Steric) Cyclization->Product_145 Minor Path (Solvent Dependent)

Figure 1: Mechanistic divergence in MCR pyrazole synthesis. Controlling the formation of Intermediate A vs. B is the key to regioselectivity.[1]

Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Target: High-purity synthesis of drug-like pyrazoles without transition metals. Strategy: This protocol utilizes a One-Pot, Three-Component approach where the 1,3-dicarbonyl equivalent is generated in situ or trapped via a specific sequence to ensure the 1,3,5-isomer is favored over the 1,4,5-isomer.

Materials
  • Aldehyde (1.0 equiv): Benzaldehyde derivatives (electron-withdrawing groups enhance yield).[1]

  • 1,3-Dicarbonyl / Ketone (1.0 equiv): Ethyl acetoacetate or Acetophenone.

  • Hydrazine Derivative (1.0 - 1.2 equiv): Phenylhydrazine or Tosylhydrazine.

  • Solvent: Ethanol (Standard) or HFIP (Hexafluoroisopropanol) (Recommended for high regioselectivity).[1]

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%).

Step-by-Step Methodology
  • Pre-activation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and ketone (1.0 mmol) in Ethanol (5 mL). Add p-TSA (0.1 mmol).[1]

  • Chalcone Formation: Stir at room temperature for 30 minutes. Checkpoint: Monitor TLC for the disappearance of aldehyde and appearance of the chalcone spot.

  • Hydrazine Addition: Add the hydrazine derivative (1.1 mmol) slowly to the reaction mixture.

    • Expert Tip: If using Phenylhydrazine, regioselectivity is often compromised in standard alcohols.[1] Using HFIP as a solvent here has been proven to lock the regioselectivity by activating the carbonyl via H-bonding, favoring the 1,3,5-isomer [1].

  • Cyclization: Reflux the mixture at 80°C for 2–4 hours.

  • Work-up: Cool to room temperature. The product often precipitates.[1]

    • If Solid: Filter and wash with cold ethanol.[1]

    • If Oil: Evaporate solvent, redissolve in EtOAc, wash with NaHCO3 (sat), and recrystallize from EtOH/Water.[1]

Data Validation
ComponentChemical Shift (1H NMR, DMSO-d6)Diagnostic Feature
Pyrazole-H4 δ 6.50 – 7.10 ppm (Singlet)Distinctive singlet confirming aromatization.
N-Phenyl δ 7.20 – 7.60 ppm (Multiplet)Confirms incorporation of hydrazine unit.[1]
Methyl (if used) δ 2.20 – 2.50 ppm (Singlet)Confirms 1,3-dicarbonyl incorporation.

Protocol B: Green 4-Component Synthesis of Fused Pyrazoles

Target: Dihydropyrano[2,3-c]pyrazoles (Privileged scaffold for antimicrobial/anticancer screening). Strategy: A domino Knoevenagel-Michael-Cyclocondensation sequence using Glycerol as a biodegradable, recyclable solvent. This method avoids toxic organic solvents and chromatography.[1][2][3]

Workflow Visualization

FourComponentWorkflow Reagents Reagents: Ethyl Acetoacetate + Hydrazine Hydrate Aldehyde + Malononitrile Solvent Solvent: Glycerol (Biodegradable) Reagents->Solvent Step1 Step 1: Pyrazolone Formation (EAA + Hydrazine -> Pyrazolone) Solvent->Step1 Step2 Step 2: Knoevenagel Condensation (Aldehyde + Malononitrile -> Arylidene) Solvent->Step2 Step3 Step 3: Michael Addition (Pyrazolone attacks Arylidene) Step1->Step3 Step2->Step3 Step4 Step 4: Intramolecular Cyclization (Amino group attacks Nitrile) Step3->Step4 Final Product: Dihydropyrano[2,3-c]pyrazole Step4->Final

Figure 2: Convergent synthesis of fused pyrazoles. Steps 1 and 2 occur simultaneously in the pot.[1]

Detailed Protocol
  • Reagent Charge: To a 50 mL flask, add:

    • Ethyl acetoacetate (1.0 mmol)[4]

    • Hydrazine hydrate (1.0 mmol)

    • Aryl aldehyde (1.0 mmol)

    • Malononitrile (1.0 mmol)

  • Solvent System: Add Glycerol (3 mL). No external catalyst is required as glycerol promotes the reaction via hydrogen bonding [2].[1]

  • Reaction: Heat the mixture to 90°C with vigorous magnetic stirring.

    • Observation: The mixture will initially be heterogeneous but typically homogenizes before the product precipitates.[1]

    • Time: 45 – 90 minutes (Monitor by TLC, Eluent: 20% EtOAc/Hexane).[1]

  • Work-up (The "Green" Advantage):

    • Cool the mixture to room temperature.

    • Add cold water (10 mL). Glycerol is highly soluble in water, while the organic product is not.[1]

    • Filter the solid product.[1][2]

  • Purification: Recrystallize from Ethanol. Do not use column chromatography unless absolutely necessary, as it defeats the green chemistry purpose.[1]

  • Catalyst/Solvent Recycling: The filtrate (Glycerol/Water) can be evaporated to remove water, leaving Glycerol that can be reused for 3-4 cycles [2].[1]

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Regioselectivity (Protocol A) Competitive nucleophilic attack at C3/C5.Switch solvent to HFIP or TFE (Trifluoroethanol) .[1] The fluorinated solvent activates the carbonyl, favoring the thermodynamic product [1].
Oiling Out (Protocol B) Incomplete precipitation or impurities.[1]Scratch the flask walls with a glass rod to induce nucleation.[1] Add a seed crystal.[1] Use an Ethanol/Water (1:1) recrystallization.[1][2]
Low Yield (Aldehyde Dependent) Electron-rich aldehydes (e.g., 4-OMe) are less reactive.Increase reaction time by 1-2 hours. Add a Lewis Acid catalyst (e.g., 5 mol% InCl3) if using the glycerol method.[1]
Intermediate Stalling Knoevenagel product forms but doesn't cyclize.[1]Ensure the reaction temperature is >80°C. The Michael addition/cyclization step has a higher activation energy than the initial condensations.[1]

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. (Demonstrates the use of HFIP to control 1,3,5 vs 1,4,5 selectivity).

  • Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazole Scaffolds Using Glycerol as Green Reaction Media. Synthetic Communications / Taylor & Francis. (The core protocol for the green synthesis method).

  • One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry. (Mechanistic insights into oxidative aromatization).

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. (Alternative mechanistic pathway validation).

Sources

Use of (3-cyclopropyl-1H-pyrazol-5-yl)methanol in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision FBDD using (3-cyclopropyl-1H-pyrazol-5-yl)methanol

Executive Summary

This compound represents a "privileged fragment" in modern drug discovery, particularly for kinase and GPCR targets. Its utility stems from a synergistic combination of structural rigidity (cyclopropyl), hinge-binding capability (pyrazole), and a versatile synthetic handle (methanol). This guide details the physicochemical profiling, screening methodologies, and synthetic elaboration protocols required to leverage this scaffold in Fragment-Based Drug Design (FBDD).

Physicochemical Profile & "Rule of Three" Compliance

In FBDD, adherence to the "Rule of Three" (Ro3) is critical to ensure fragments have sufficient chemical space for optimization without violating drug-like properties (Rule of Five) later in development.

PropertyValueRo3 CriteriaStatus
Molecular Weight 138.17 Da< 300 DaIdeal
cLogP ~0.6 - 0.9< 3.0Ideal
H-Bond Donors 2 (NH, OH)< 3Pass
H-Bond Acceptors 2 (N, O)< 3Pass
Rotatable Bonds 1< 3Rigid
PSA (Polar Surface Area) ~40 Ų< 60 ŲPass

Expert Insight: The low molecular weight (<140 Da) is the standout feature here. It allows for significant "growing" (addition of 200–300 Da) while maintaining high Ligand Efficiency (LE). The cyclopropyl group provides a metabolic "shield" and hydrophobic shape complementarity often superior to isopropyl or ethyl groups [1].

Structural Biology & Binding Mechanism

The "Anchor" and The "Vector"

Successful FBDD relies on identifying an "Anchor" (a moiety that binds reliably to a hotspot) and a "Vector" (a direction for growth).

  • The Anchor (Pyrazole-NH): The pyrazole nitrogen pair acts as a classic donor-acceptor motif, ideal for binding the hinge region of protein kinases (e.g., interacting with the backbone carbonyl and amide of the gatekeeper residue) [2].

  • The Hydrophobic Clamp (Cyclopropyl): This moiety often occupies the specificity pocket (e.g., the hydrophobic back-pocket in kinases or allosteric sites in GPCRs). Its rigidity reduces the entropic penalty of binding compared to flexible alkyl chains [3].

  • The Growth Vector (Methanol): The primary alcohol projects towards the solvent front or adjacent ribose-binding pockets, providing a handle for elaboration.

Visualizing the Pharmacophore

Pharmacophore Fragment This compound Pyrazole Pyrazole Core (H-Bond Donor/Acceptor) Fragment->Pyrazole Cyclopropyl Cyclopropyl Group (Hydrophobic/Rigid) Fragment->Cyclopropyl Methanol Methanol Group (Synthetic Handle) Fragment->Methanol Target_Hinge Target: Hinge Region (Kinase ATP Site) Pyrazole->Target_Hinge H-Bonding (Anchor) Target_Pocket Target: Hydrophobic Pocket (Selectivity Filter) Cyclopropyl->Target_Pocket Van der Waals Target_Solvent Target: Solvent Channel (Solubility/Potency) Methanol->Target_Solvent Growth Vector

Caption: Pharmacophore mapping of the fragment against a generic kinase active site.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Screening

Objective: Validate fragment binding and determine


 (typically high 

M to mM range).

Reagents:

  • CM5 Sensor Chip (Cytiva).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO.

  • Fragment Stock: 100 mM in 100% DMSO.

Step-by-Step:

  • Immobilization: Immobilize the target protein (e.g., JNK3, BRAF) via amine coupling to ~3000 RU. Keep a reference channel empty or immobilized with a non-binding mutant.

  • Solvent Correction: Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes.

  • Injection: Prepare a concentration series of the fragment (e.g., 500

    
    M down to 15 
    
    
    
    M, 2-fold dilution).
  • Flow Parameters: Flow rate 30

    
    L/min, contact time 60s, dissociation time 120s. Note: Fast on/off rates are expected for fragments.
    
  • Analysis: Fit data to a 1:1 steady-state affinity model. Do not attempt kinetic fitting for weak binders.

  • Validation: A theoretical

    
     calculation is mandatory.
    
    
    
    
    If experimental signal > theoretical
    
    
    , suspect aggregation.
Protocol B: Synthetic Elaboration (Fragment Growing)

Objective: Convert the methanol handle into an amine to access a library of amides or ureas (common in kinase inhibitors like Ruxolitinib analogs) [4].

Reaction: Oxidation to Aldehyde followed by Reductive Amination

Step 1: Oxidation (Manganese Dioxide)

  • Dissolve this compound (1.0 eq) in dry DCM or THF.

  • Add activated

    
     (10.0 eq). Note: Pyrazoles can be sensitive; 
    
    
    
    is milder than Swern or Dess-Martin for this specific scaffold.
  • Stir at RT for 12–16h. Monitor by TLC (stain with PMA).

  • Filter through a Celite pad and concentrate. The aldehyde is often unstable; use immediately.

Step 2: Reductive Amination (Library Generation)

  • Dissolve the crude aldehyde (1.0 eq) in DCE (1,2-Dichloroethane).

  • Add the desired amine fragment (1.2 eq) (e.g., morpholine, piperazine derivatives).

  • Add

    
     (1.5 eq) and catalytic acetic acid (1 drop).
    
  • Stir at RT for 4h.

  • Quench with saturated

    
    , extract with DCM.
    
  • Purify via Prep-HPLC.

FBDD Workflow Integration

The following diagram illustrates where this specific fragment fits into the broader drug discovery pipeline.

Workflow Library Fragment Library (Inc. Cyclopropyl-Pyrazole) Screen Primary Screen (SPR / NMR) Library->Screen Hit Confirmed Hit (KD: 100-500 µM) Screen->Hit Validation Soak Crystal Soaking (X-Ray Crystallography) Hit->Soak High Conc. Soak Design Structure-Based Design (Vector Identification) Soak->Design Binding Mode Chem Synthetic Elaboration (Reductive Amination) Design->Chem Grow from -CH2OH Lead Lead Compound (KD: < 100 nM) Chem->Lead Optimization Lead->Chem Iterative Cycle

Caption: Iterative FBDD cycle transforming the initial fragment hit into a potent lead.

References

  • BenchChem. (2025).[1] Applications in medicinal chemistry for cyclopropyl-containing compounds.[1][2][3] Retrieved from

  • Fabbro, D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors.[4][5][6] National Institutes of Health (PubMed). Retrieved from

  • BOC Sciences. (2024). 3-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde: Building Block Data. Retrieved from

  • RSC Medicinal Chemistry. (2022). Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Cyclopropyl Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclopropyl Pyrazole Challenge

The cyclopropyl pyrazole motif is a privileged scaffold in modern drug discovery, featured prominently in kinase inhibitors (e.g., Janus kinase targets) and GPCR modulators. However, the synthesis of this moiety presents a unique "chemical collision": the steric bulk and electronic donation of the cyclopropyl ring often destabilize standard pyrazole formation pathways, leading to regioisomeric mixtures and stalled conversions .

This guide addresses the three most critical failure modes reported by our users:

  • Regiochemical Scrambling: Inability to control N1 vs. N2 isomerism during condensation.

  • Catalytic Stalling: Failure of N-cyclopropylation via cross-coupling.

  • Ring Instability: Cyclopropyl ring opening during acidic workups.

Module 1: Solving the Regioselectivity Crisis (Condensation Route)

The Issue: The classic Knorr synthesis (1,3-diketone + hydrazine) often yields a 1:1 or 2:1 mixture of regioisomers. The cyclopropyl group's steric bulk interferes with the hydrazine's initial nucleophilic attack, while its electron-donating nature deactivates the adjacent carbonyl.

The Fix: The "Solvent-Switch" Protocol Standard protic solvents (EtOH, MeOH) promote equilibrium between the diketone and its enol forms, leading to mixed attack. Switching to aprotic dipolar solvents (DMAc) with controlled acidity traps the diketone in a specific conformation, driving regioselectivity.

Optimized Protocol: DMAc/HCl System

Use this when: You observe < 5:1 isomeric ratios in ethanol.

  • Dissolution: Dissolve the cyclopropyl-1,3-diketone (1.0 eq) in DMAc (N,N-Dimethylacetamide) [0.5 M].

  • Acid Activation: Add 10N HCl (1.1 eq) dropwise. Note: The acid catalyzes the dehydration step and protonates the hydrazine, slowing down the non-selective attack.

  • Addition: Add the aryl/alkyl hydrazine (1.1 eq) at 0°C.

  • Reaction: Stir at 25°C for 2 hours . (Avoid reflux; heat promotes scrambling).

  • Workup: Pour into ice water. The major regioisomer often precipitates.

Comparative Data: Solvent Influence on Regioselectivity Substrate: 1-cyclopropyl-1,3-butanedione + Phenylhydrazine

Solvent SystemTemperatureYield (%)Regioisomer Ratio (N1:N2)
Ethanol (Standard)Reflux65%60 : 40
DMAc / 10N HCl 25°C 88% 98 : 2
Toluene / TsOHReflux72%75 : 25

Mechanistic Insight: In DMAc, the hydrazine hydrochloride reacts slower but more selectively, attacking the least hindered carbonyl (distal to the cyclopropyl group) first.

Visualizing the Pathway

Regioselectivity Start 1,3-Diketone + Hydrazine Protic Protic Solvent (EtOH) Fast Equilibrium Start->Protic Standard Conditions Aprotic Aprotic (DMAc) + HCl Controlled Attack Start->Aprotic Optimized Protocol Mixed Mixture of Isomers (Low Yield) Protic->Mixed Steric Clash Ignored Selective Major Regioisomer (High Yield) Aprotic->Selective Steric Control

Figure 1: Solvent choice dictates the reaction trajectory. Aprotic conditions minimize the energy available for the formation of the sterically disfavored isomer.

Module 2: N-Cyclopropylation via Chan-Lam Coupling

The Issue: If you cannot build the ring, you must attach it. However, N-cyclopropylation of an existing pyrazole using cyclopropylboronic acid often fails (Yields < 20%). This is due to the slow transmetalation of alkyl/cycloalkyl boron species to Copper(II) compared to aryl boronates.

The Fix: Ligand Acceleration & Boron Source Switch from cyclopropylboronic acid to Potassium Cyclopropyl Trifluoroborate . Furthermore, the use of a bidentate ligand (1,10-phenanthroline) is mandatory to stabilize the Cu(III) intermediate and prevent protodeboronation.

Troubleshooting Guide: The "Phenanthroline Effect"

Q: My reaction turns black and stops after 1 hour. Why? A: This indicates catalyst decomposition (disproportionation of Cu species). You are likely missing the bidentate ligand.

Optimized Chan-Lam Protocol (N-Cyclopropylation)

  • Reagents:

    • Pyrazole Substrate (1.0 eq)[1]

    • Potassium Cyclopropyl Trifluoroborate (2.0 eq) [Crucial: More stable than boronic acid]

    • Cu(OAc)2 (0.1 eq)

    • 1,10-Phenanthroline (0.2 eq)

    • Na2CO3 (2.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

  • Atmosphere: Oxygen Balloon (1 atm) . Do not rely on ambient air; high O2 pressure is needed to re-oxidize Cu(I) to Cu(II).

  • Temperature: 60°C.

Decision Tree: Choosing the Right Coupling

CouplingChoice Start Target: N-Cyclopropyl Pyrazole Check Is the Pyrazole Electron Deficient? Start->Check Yes Yes (e.g., -NO2, -CF3) Check->Yes Nucleophilicity Low No No (Electron Neutral/Rich) Check->No Nucleophilicity High Method1 Use Ullmann Coupling (High Temp, CuI, DMEDA) Yes->Method1 Method2 Use Chan-Lam Coupling (Cu(OAc)2, Phenanthroline, O2) No->Method2

Figure 2: Selection of coupling strategy based on pyrazole electronics. Chan-Lam is preferred for milder conditions but requires nucleophilic nitrogen.

Module 3: Reaction Stalling & Steric Hindrance

The Issue: The cyclopropyl group acts as a "steric wall." When condensing with bulky hydrazines (e.g., t-butyl hydrazine), the reaction may stall at the intermediate hydrazone stage, failing to cyclize.

The Fix: Lewis Acid Catalysis or Microwave Irradiation Standard thermal heating is often insufficient to overcome the activation energy barrier imposed by the cyclopropyl steric clash.

Protocol A: Microwave Acceleration

  • Conditions: Ethanol/Acetic Acid (10:1), 120°C, 20 minutes, Sealed Vessel.

  • Mechanism: Rapid dielectric heating overcomes the steric barrier faster than decomposition pathways can occur.

Protocol B: Lewis Acid Catalysis (LiClO4)

  • Reagent: Lithium Perchlorate (LiClO4) (20 mol%).

  • Benefit: Li+ coordinates to the carbonyl oxygen, increasing electrophilicity without the harshness of strong Brønsted acids that might open the cyclopropyl ring.

Module 4: Post-Synthetic Stability (The "Hidden" Failure)

The Issue: Users often report "disappearing product" during purification. This is frequently due to acid-catalyzed cyclopropyl ring opening (homo-Michael addition) during silica gel chromatography or acidic workup.

Safety & Stability Checklist:

  • Avoid Strong Acids: Do not use H2SO4 or neat TFA. The cyclopropyl ring adjacent to the pyrazole is activated and prone to cleavage.

  • Buffered Workup: Always quench reactions with Saturated NaHCO3.

  • Column Chromatography: Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites before loading your compound.

References

  • Regioselectivity in Pyrazole Synthesis: Gosselin, F., et al. "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[2][3] Synlett, 2006.[2]

  • Chan-Lam Coupling Optimization: Tsuritani, T., et al. "Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid." Synlett, 2006.[2]

  • Use of Trifluoroborates: Quach, T.D., et al. "Ligand-Promoted Cross-Coupling of Aliphatic Boronic Acids with Pyrazoles." Organic Letters, 2003.[4]

  • Mechanism of Diketone Condensation: Knorr, L. "Ueber die Constitution der Pyrazolabkömmlinge." Berichte der deutschen chemischen Gesellschaft, 1895.

  • Green Synthesis & Lewis Acids: Konwar, D., et al. "Lithium Perchlorate Mediated Synthesis of Pyrazoles."[4] Journal of Chemical Research, 2005.

Sources

Technical Support Center: Purification of Polar Pyrazole Methanol Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the chromatographic purification of polar pyrazole methanol derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-recalcitrant compounds. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.

I. Foundational Concepts: Understanding the Challenge

Polar pyrazole methanol derivatives present a unique set of purification challenges due to their inherent chemical properties. The presence of the pyrazole ring, a hydroxyl group from the methanol moiety, and potentially other polar functional groups, leads to strong interactions with polar stationary phases like silica gel. This can result in poor separation, peak tailing, and low recovery. Understanding the interplay between the analyte, stationary phase, and mobile phase is paramount to developing a successful purification strategy.

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][2] For polar compounds, the key is to modulate the mobile phase strength to achieve elution without compromising resolution.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the column chromatography of polar pyrazole methanol derivatives in a question-and-answer format.

Issue 1: Compound Won't Elute from the Column (Stuck at the Origin)

Q: My polar pyrazole methanol derivative is not moving from the top of the silica gel column, even with a relatively polar solvent system like 50% ethyl acetate in hexanes. What's happening and how can I fix it?

A: This is a classic problem when dealing with highly polar compounds on a polar stationary phase like silica gel. The strong hydrogen bonding and dipole-dipole interactions between your polar analyte and the silanol groups on the silica surface are causing it to be irreversibly adsorbed.

Causality Explained: Silica gel is acidic and presents a high density of hydroxyl groups (silanols). Your pyrazole methanol derivative, with its nitrogen atoms and hydroxyl group, acts as a strong hydrogen bond acceptor and donor, leading to a powerful affinity for the stationary phase. The mobile phase is not polar enough to disrupt these interactions and carry the compound down the column.

Troubleshooting Steps:

  • Increase Mobile Phase Polarity Drastically: A simple increase in ethyl acetate is often insufficient. A more potent polar solvent is needed.

    • Protocol: Start by preparing a mobile phase of 5-10% methanol in dichloromethane.[3] Methanol is a highly polar solvent that can effectively compete with your compound for the active sites on the silica gel.

    • Caution: Using more than 10% methanol in your mobile phase can lead to the dissolution of the silica gel, compromising the column integrity.[3]

  • Employ a Solvent Modifier: For particularly stubborn basic compounds, such as those with an accessible pyrazole nitrogen, adding a basic modifier to the mobile phase can be highly effective.

    • Protocol: Prepare a stock solution of 10% ammonium hydroxide in methanol. Add 1-10% of this stock solution to your dichloromethane mobile phase.[4] This will help to neutralize the acidic sites on the silica gel and reduce strong interactions with your basic compound.

  • Consider Reversed-Phase Chromatography: If your compound remains immobile even with highly polar mobile phases in normal-phase chromatography, it may be a candidate for reversed-phase purification.

    • Concept: In reversed-phase chromatography, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Polar compounds will have weaker interactions with the nonpolar stationary phase and elute earlier.

Issue 2: Poor Separation and Co-elution of Impurities

Q: My target compound is eluting, but it's not well-separated from a closely related impurity. The spots are almost on top of each other on the TLC plate. How can I improve the resolution?

A: Achieving good resolution between compounds with similar polarities is a common challenge.[5] The key is to fine-tune the selectivity of your chromatographic system.

Causality Explained: Resolution is a function of column efficiency, selectivity, and retention factor. When two compounds have very similar polarities, their affinity for the stationary phase is nearly identical, leading to poor separation. To improve this, you need to alter the mobile phase composition to exploit subtle differences in their interactions.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Shallow Gradient: Instead of a large step-gradient, employ a shallower gradient or isocratic elution with a solvent system that provides the best separation on the TLC plate.[5] This gives the compounds more time to interact with the stationary phase and resolve.

    • Ternary or Quaternary Solvent Systems: For very difficult separations, binary solvent systems may not provide enough selectivity. Experiment with three or four-component solvent systems. For instance, a mixture of chloroform, methanol, and a small amount of water or acetic acid can sometimes provide better separation of polar compounds than a simple dichloromethane/methanol mixture.[6]

  • Change the Stationary Phase: If optimizing the mobile phase doesn't yield the desired separation, consider a different stationary phase.

    • Alumina: Alumina can be a good alternative to silica gel for the purification of some nitrogen-containing compounds.[7][8] It is available in acidic, neutral, and basic forms, allowing you to choose the one that best suits your compound's properties.

    • Florisil or Deactivated Silica Gel: For compounds that might be sensitive to the acidity of silica gel, florisil or deactivated silica gel can be used.[4] To deactivate silica, you can pre-treat it with a solvent system containing a small amount of triethylamine.

Issue 3: Peak Tailing

Q: My purified compound shows a tailing peak on the TLC plate and during column chromatography. What causes this, and how can I get sharper bands?

A: Peak tailing is often a result of strong, non-ideal interactions between the analyte and the stationary phase.[1] For polar, nitrogen-containing compounds like pyrazole derivatives, this is frequently due to interactions with the acidic silanol groups on the silica surface.

Causality Explained: The lone pair of electrons on the nitrogen atoms of the pyrazole ring can interact strongly with the acidic protons of the silanol groups. These interactions can be slow to break, causing some molecules to lag behind the main band, resulting in a "tail."

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1-1%), into your mobile phase can effectively mask the acidic silanol sites, leading to more symmetrical peaks.[9]

    • pH Adjustment: For HPLC applications, adjusting the pH of the mobile phase can significantly improve peak shape by altering the ionization state of the analyte or the stationary phase.[9]

  • Column Selection (for HPLC):

    • High-Purity Silica: Modern "Type B" silica columns have a lower concentration of acidic silanol sites and metal contaminants, which can reduce peak tailing.[9]

    • Polar-Embedded Phases: These columns have a polar group embedded in the stationary phase, which helps to shield the residual silanol groups and can improve the peak shape for basic compounds.[9][10]

Issue 4: Low Recovery of the Compound

Q: After running my column, I'm getting a very low yield of my purified pyrazole methanol derivative. Where could my compound be going?

A: Low recovery can be attributed to several factors, including irreversible adsorption onto the stationary phase, decomposition on the column, or co-elution with other fractions.

Causality Explained: Highly polar compounds can bind so strongly to the silica gel that they are not completely eluted with the chosen mobile phase. Additionally, the acidic nature of silica gel can cause decomposition of sensitive compounds.

Troubleshooting Steps:

  • Check for Irreversible Adsorption:

    • Flush the Column: After your initial elution, try flushing the column with a very strong solvent system, such as 10-20% methanol in dichloromethane with a small amount of ammonium hydroxide. This may recover some of the strongly bound material.

    • 2D TLC: To assess if your compound is stable on silica, you can perform a two-dimensional TLC.[9] Spot your compound on a TLC plate, develop it in one direction, dry the plate, rotate it 90 degrees, and develop it again in the same solvent system.[9] If the spot is not on the diagonal, it indicates decomposition on the silica.

  • Mitigate On-Column Decomposition:

    • Deactivate the Silica Gel: As mentioned previously, pre-treating the silica with a basic modifier can prevent the degradation of acid-sensitive compounds.[4]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or florisil.[4]

  • Optimize Loading Technique:

    • Dry Loading: If your compound has poor solubility in the mobile phase, it can precipitate at the top of the column, leading to poor separation and recovery. In such cases, a dry loading technique is recommended.

      • Protocol: Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder.[11] This powder can then be carefully added to the top of your packed column.[11]

III. Experimental Protocols & Data Presentation

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

A systematic approach to TLC is crucial for developing an effective column chromatography method.

  • Spotting: Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or methanol) and spot it onto a silica gel TLC plate.

  • Solvent System Screening: Develop the TLC plate in a series of solvent systems with increasing polarity. A good starting point for polar pyrazole methanol derivatives would be:

    • 100% Dichloromethane

    • 2% Methanol in Dichloromethane

    • 5% Methanol in Dichloromethane

    • 10% Methanol in Dichloromethane

  • Target Rf: The ideal solvent system for column chromatography will give your target compound an Rf (retention factor) of approximately 0.2-0.3.[7]

  • Visualization: Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent (e.g., potassium permanganate or iodine).

Table 1: Example TLC Data for a Polar Pyrazole Methanol Derivative

Solvent System (Methanol in Dichloromethane)Rf of Target CompoundRf of Impurity ARf of Impurity BObservations
2%0.100.250.05Poor movement of the target compound.
5%0.280.450.15Good separation between the target and impurities.
10%0.550.650.40Compounds are moving too fast, poor resolution.

Based on this data, a 5% methanol in dichloromethane solvent system would be a good starting point for the column chromatography.

Protocol 2: Packing and Running a Flash Chromatography Column
  • Column Preparation: Select an appropriately sized column based on the amount of sample to be purified. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude sample weight.[7]

  • Slurry Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is uniform and free of air bubbles or cracks.

  • Sample Loading:

    • Wet Loading: Dissolve the sample in a minimal amount of the mobile phase and carefully apply it to the top of the column.

    • Dry Loading: (Recommended for poorly soluble compounds) Follow the protocol described in Issue 4.

  • Elution:

    • Begin eluting with the chosen mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase as the column runs.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

IV. Visualizing the Workflow

Diagram 1: Troubleshooting Decision Tree for Poor Separation

PoorSeparation Start Poor Separation/ Co-elution CheckTLC Re-evaluate TLC (Rf ~ 0.2-0.3?) Start->CheckTLC OptimizeMobilePhase Optimize Mobile Phase CheckTLC->OptimizeMobilePhase Yes CheckTLC->OptimizeMobilePhase No, adjust polarity ShallowGradient Use a Shallower Gradient or Isocratic Elution OptimizeMobilePhase->ShallowGradient TernarySystem Try Ternary/ Quaternary Solvent System ShallowGradient->TernarySystem If still poor Success Improved Separation ShallowGradient->Success If successful ChangeStationaryPhase Change Stationary Phase TernarySystem->ChangeStationaryPhase If still poor TernarySystem->Success If successful Alumina Use Alumina (Acidic, Neutral, or Basic) ChangeStationaryPhase->Alumina DeactivatedSilica Use Deactivated Silica or Florisil ChangeStationaryPhase->DeactivatedSilica Alumina->Success DeactivatedSilica->Success PolarityElution cluster_column Silica Gel Column (Polar) StationaryPhase Stationary Phase (High Polarity) ElutionOrder Elution Order MobilePhase Mobile Phase (Low to High Polarity) NonpolarCompound Nonpolar Compound NonpolarCompound->ElutionOrder Elutes First (Weak interaction with stationary phase) PolarCompound Polar Pyrazole Methanol Derivative PolarCompound->ElutionOrder Elutes Last (Strong interaction with stationary phase)

Sources

Technical Support Center: Pyrazole Cyclization Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) | Topic: Knorr Pyrazole Synthesis & Regiocontrol

Executive Summary: The Cyclization Challenge

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex) and Edaravone. However, the classical Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls) is deceptively simple.

The Problem: While the reaction works easily, it often fails to work selectively. The formation of regioisomers (1,3- vs 1,5-substituted pyrazoles) is the primary failure mode, followed closely by "tarring" due to hydrazine decomposition and incomplete cyclization.

This guide provides validated protocols and mechanistic troubleshooting to transition your synthesis from "messy oil" to "crystalline solid."

Core Protocols: From Bench to Scale
Protocol A: The "Green" Microwave Method (Recommended)

High throughput, water-compatible, minimized side reactions.

Reagents:

  • 1,3-Dicarbonyl (1.0 equiv)

  • Hydrazine derivative (1.1 equiv)

  • Solvent: Ethanol (EtOH) or Water (with surfactant like SDS if insoluble)

  • Catalyst: HCl (conc., 2-3 drops) or AcOH (10 mol%)

Workflow:

  • Dissolution: Dissolve the dicarbonyl in EtOH (2–5 mL/mmol) in a microwave-safe vial.

  • Addition: Add hydrazine dropwise at RT. Caution: Exothermic.

  • Irradiation: Seal and irradiate at 100°C for 5–10 minutes (dynamic power mode).

    • Note: If using a conventional oil bath, reflux for 2–4 hours.

  • Workup: Cool to 0°C. In many cases, the pyrazole precipitates. Filter and wash with cold EtOH/Water (1:1).

  • Purification: If no precipitate, evaporate solvent and recrystallize from EtOH/Water.

Protocol B: Regioselective Control (Fluorinated Solvents)

For difficult substrates requiring specific isomer enrichment.

Reagents:

  • Unsymmetrical 1,3-diketone

  • Aryl hydrazine[1][2][3]

  • Solvent: Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)

Workflow:

  • Dissolve diketone in TFE (0.5 M).

  • Add hydrazine slowly at 0°C.

  • Stir at RT for 1 hour, then reflux for 2 hours.

    • Mechanism:[1][2][3][4][5][6][7][8][9] The high ionizing power and hydrogen-bond donating ability of fluorinated solvents stabilize specific transition states, often reversing the selectivity seen in EtOH.

Visualizing the Mechanism & Failure Points

The Knorr synthesis is a battle between two carbonyls for one hydrazine nitrogen. Understanding which carbonyl is attacked first determines your product.[7]

KnorrMechanism Start 1,3-Dicarbonyl + Hydrazine PathA Path A: Attack at C1 (Sterically Accessible) Start->PathA Neutral/Basic PathB Path B: Attack at C3 (Electronically Activated) Start->PathB Acidic/Lewis Acid InterA Hydrazone A PathA->InterA InterB Hydrazone B PathB->InterB Cyclization Dehydrative Cyclization InterA->Cyclization InterB->Cyclization Product1 1,3-Isomer (Kinetic) Cyclization->Product1 pH dependent Product2 1,5-Isomer (Thermodynamic) Cyclization->Product2 pH dependent

Caption: Divergent pathways in Knorr synthesis. Controlling the initial nucleophilic attack (Path A vs B) via pH and steric bulk is the only way to ensure regioselectivity.

Troubleshooting Guide (FAQ Format)
Issue 1: "I'm getting a 50:50 mixture of regioisomers."

Diagnosis: You are relying on the inherent reactivity difference between the two carbonyls, which is insufficient. Solution:

  • Switch Solvent: Move from Ethanol to TFE (Trifluoroethanol) . TFE is a strong hydrogen-bond donor and can activate the harder carbonyl, often flipping selectivity.

  • Adjust pH:

    • Acidic (HCl/AcOH): Protonates the carbonyls.[4][6] The hydrazine will attack the less hindered carbonyl (kinetic control).

    • Basic (Pyridine/Et3N): The hydrazine attacks the more electrophilic carbonyl.

  • Stepwise Synthesis: Do not mix everything at once. Form the enaminone first (react diketone with DMF-DMA), then treat with hydrazine. This forces the hydrazine to attack the enamine carbon, guaranteeing regioselectivity.

Issue 2: "My reaction turns into a black tar/oil."

Diagnosis: Oxidation of hydrazine or polymerization of the diketone. Solution:

  • Inert Atmosphere: Hydrazines (especially phenylhydrazine) oxidize in air to form diazenes and tars. Run under Nitrogen/Argon.

  • Temperature Check: If refluxing in toluene/acetic acid (110°C+), you are likely degrading the reagents. Switch to the Microwave Protocol (100°C, 10 min) to reduce thermal exposure time.

  • Purity Check: Distill your hydrazine hydrate or phenylhydrazine before use. If it's dark brown, it's already compromised.

Issue 3: "Low yield despite full consumption of starting material."

Diagnosis: Formation of the "Azine" side product (two diketones reacting with one hydrazine) or incomplete cyclization (stopping at the hydroxypyrazoline intermediate). Solution:

  • Stoichiometry: Ensure a slight excess of hydrazine (1.1–1.2 equiv).

  • Force Dehydration: The intermediate hydroxypyrazoline needs acid to dehydrate to the aromatic pyrazole. Add a catalytic amount of p-TsOH or TFA and reflux for an additional 30 mins.

Data & Optimization Tables

Table 1: Solvent & Catalyst Effects on Regioselectivity (Model Substrate: Benzoylacetone + Phenylhydrazine)

ConditionSolventCatalystMajor IsomerRatio (1,3 : 1,5)Yield
Standard EthanolNone1,3-isomer60 : 4075%
Acidic EthanolHCl (cat.)1,5-isomer20 : 8082%
Fluorinated TFENone1,3-isomer95 : 5 88%
Basic PyridineNone1,5-isomer10 : 9070%

Note: Data generalized from optimization studies (see References). "1,3-isomer" refers to the phenyl group of the hydrazine being adjacent to the methyl group of the diketone.

Safety Protocol: Hydrazine Handling & Quenching

WARNING: Hydrazines are potent hepatotoxins, potential carcinogens, and can be explosive in anhydrous forms.

Safe Quenching Workflow (The "Bleach Method"): Never dispose of hydrazine solutions directly into the drain.

  • Dilution: Dilute the reaction waste with water until the hydrazine concentration is <5%.[10]

  • Oxidation: Slowly add 10% Sodium Hypochlorite (Bleach) or Calcium Hypochlorite .

    • Reaction:

      
      
      
  • Monitoring: The solution will bubble (Nitrogen gas). Continue adding bleach until starch-iodide paper turns blue (indicating excess oxidant).

  • Disposal: Neutralize pH and dispose of as aqueous waste.

Crucial Don't: Do NOT use high-concentration Hydrogen Peroxide (


) to quench concentrated hydrazine; this is hypergolic (rocket fuel) and can cause immediate deflagration.
Troubleshooting Logic Tree

Troubleshooting Problem Start: What is the issue? Regio Mixture of Isomers Problem->Regio Yield Low Yield / Tar Problem->Yield Workup Purification Fails Problem->Workup SolventCheck Using Ethanol? Regio->SolventCheck AirCheck Reaction Dark/Black? Yield->AirCheck SwitchTFE Switch to TFE/HFIP SolventCheck->SwitchTFE Yes Stepwise Use Enaminone Route SolventCheck->Stepwise No (Already optimized) InertGas Use N2/Argon & Distill Hydrazine AirCheck->InertGas Yes AcidCheck Did you add Acid? AirCheck->AcidCheck No AddAcid Add HCl/AcOH to force dehydration AcidCheck->AddAcid No

Caption: Diagnostic flowchart for rapid experimental correction.

References
  • Regioselectivity Reviews: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Pyrazolines." Chemical Reviews, 2011.

  • Microwave Protocols: Karakaya, A. "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences, 2025.

  • Fluorinated Solvents: "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry.

  • Hydrazine Safety: "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes." Organic Process Research & Development.

  • General Mechanism: "Knorr Pyrazole Synthesis." Organic Chemistry Portal.

Sources

Troubleshooting low conversion in pyrazole N-alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Low Conversion & Regioselectivity in Pyrazole N-Alkylation

Diagnostic Interface: Why is my reaction failing?

Before modifying your reaction conditions, identify the specific failure mode. Pyrazole alkylations typically fail due to three distinct mechanisms: Nucleophilic stalling (electronic/steric), Reagent decomposition (alkylating agent instability), or Regiochemical drift (thermodynamic vs. kinetic control).

Interactive Troubleshooting Flowchart

Use the logic tree below to diagnose your specific issue.

Pyrazole_Troubleshooting Start START: Analyze Reaction Mixture (LCMS/NMR) Conversion Is Starting Material (SM) consumed? Start->Conversion LowConv Low Conversion (<50%) Conversion->LowConv No, SM remains HighConv High Conversion (>80%) Conversion->HighConv Yes, SM gone CheckAlk Is Alkylating Agent visible? LowConv->CheckAlk AlkGone Agent Consumed/Gone CheckAlk->AlkGone No AlkPresent Agent Persists CheckAlk->AlkPresent Yes Soln1 Issue: Reagent Decomposition (Elimination/Hydrolysis) Action: Switch to Mesylate/Tosylate or Lower Temp AlkGone->Soln1 Soln2 Issue: Low Nucleophilicity Action: Switch to NaH/DMF or Add 18-Crown-6 AlkPresent->Soln2 Regio Is the desired Regioisomer formed? HighConv->Regio WrongIso Wrong Isomer (N2 vs N1) Regio->WrongIso No Soln3 Issue: Tautomer Control Action: Switch Solvent (Protic vs Aprotic) or Use Steric Blocking WrongIso->Soln3

Figure 1: Diagnostic logic tree for pyrazole N-alkylation. Follow the path based on LCMS/NMR data to identify the root cause.

Technical FAQs: The "Stalled" Reaction

Q1: My reaction stalls at ~50% conversion. Adding more base doesn't help. Why?

Diagnosis: This is rarely a base issue; it is usually Alkylating Agent Decomposition . Mechanism: Common alkylating agents like alkyl iodides or bromides are prone to


 elimination in the presence of carbonate bases (

,

), especially at elevated temperatures (

). The base consumes your alkyl halide to form an alkene, leaving the pyrazole with nothing to react with.

The Fix:

  • Check the Electrophile: Run an LCMS looking for the mass of the alkene or hydrolysis product of your alkyl halide.

  • Switch Leaving Groups: If elimination is competing, switch to a Mesylate (OMs) or Tosylate (OTs) . These are less prone to elimination than iodides in carbonate systems.

  • Protocol Adjustment: Add the alkylating agent in portions (e.g., 0.5 equiv every 2 hours) rather than all at once.

Q2: I am using NaH in DMF, but the reaction is dark and messy with low yield.

Diagnosis: Solvent/Base Incompatibility or Runaway Exotherm . Mechanism: Sodium Hydride (


) is a strong base that can deprotonate DMF at high temperatures or over long periods, leading to dimethylamine formation (which competes as a nucleophile) and formyl transfer side reactions.

The Fix:

  • Temperature Control: Perform the deprotonation at

    
     for 30 minutes, then add the electrophile. Do not heat 
    
    
    
    /DMF reactions above
    
    
    unless necessary.
  • Alternative Solvent: Switch to THF (Tetrahydrofuran) or 2-MeTHF . While pyrazoles are less soluble, the slurry usually reacts cleanly.

  • Quench: Ensure the reaction is strictly anhydrous. Even trace water destroys

    
    , producing 
    
    
    
    , which is far less reactive in organic media.

Regioselectivity Optimization (N1 vs. N2)

Q3: I need the N1-alkylated product, but I'm getting a 1:1 mixture or mostly N2.

Context: Pyrazoles exist in tautomeric equilibrium. The ratio of N1:N2 alkylation depends on the "Curtin-Hammett principle"—it is determined by the relative energy of the transition states, not just the ratio of tautomers in solution.

Data Matrix: Steering Selectivity

VariableCondition for N1 Selectivity (Less Sterically Hindered)Condition for N2 Selectivity (More Sterically Hindered)
Base NaH (Kinetic Control)Cs₂CO₃ (Thermodynamic Control)
Solvent THF (Non-polar/Coordinating)DMF/DMSO (Polar Aprotic)
Temp Low (

to RT)
High (Reflux)
Sterics Bulky groups at C3 block N2 attack.Hard to force; requires blocking groups.

The "Magic" Additive: If you need to alkylate the more hindered nitrogen (N2), consider using Mitsunobu conditions (see Protocol B). The mechanism differs (


 on the alcohol) and often favors the thermodynamically more stable isomer, which can sometimes be the N2 product depending on electronic stabilization.

Experimental Protocols

Protocol A: The "Standard" Carbonate Method (Robust)

Best for: Unhindered pyrazoles, stable alkyl halides.

  • Dissolve: Suspend Pyrazole (1.0 equiv) in MeCN or DMF (0.2 M concentration).

  • Base: Add Cesium Carbonate (

    
    )  (2.0 equiv). Note: Cs is more soluble and reactive than K.
    
  • Electrophile: Add Alkyl Halide (1.2 equiv).

  • Reaction: Stir at RT for 4 hours. If conversion is <10% by LCMS, heat to

    
    .
    
  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF.

Protocol B: The Mitsunobu Reaction (For Difficult Substrates)

Best for: When alkyl halides are unstable or unavailable. Uses alcohols directly.

  • Prepare: Dissolve Pyrazole (1.0 equiv), Alcohol (R-OH, 1.2 equiv), and Triphenylphosphine (

    
    )  (1.5 equiv) in anhydrous THF  or Toluene .
    
  • Cool: Cool the mixture to

    
    .
    
  • Activate: Add DIAD or DEAD (1.5 equiv) dropwise over 15 minutes.

    • Critical: The solution should turn yellow/orange and then fade. If it stays dark, add slower.

  • Run: Warm to RT and stir for 12 hours.

  • Troubleshooting: If no reaction, try ADDP (1,1'-(azodicarbonyl)dipiperidine) and

    
      for higher 
    
    
    
    pyrazoles (
    
    
    ).
Protocol C: The "Nuclear Option" (NaH)

Best for: Low nucleophilicity pyrazoles (e.g., with Nitro/EWG groups).

  • Dry: Flame-dry flask under Argon/Nitrogen.

  • Suspend: Add NaH (60% dispersion, 1.2 equiv) to dry THF or DMF at

    
    .
    
  • Deprotonate: Add Pyrazole (1.0 equiv) dissolved in minimal solvent dropwise. Stir 30 mins at

    
     (Wait for 
    
    
    
    evolution to cease).
  • Alkylate: Add Alkyl Halide (1.2 equiv).

  • Monitor: Warm to RT. Reaction is usually fast (<2 hours).

Mechanistic Visualization

Understanding the tautomeric shift is critical for predicting regioselectivity.

Pyrazole_Mechanism TautomerA Tautomer A (H on N1) TautomerB Tautomer B (H on N2) TautomerA->TautomerB Fast Equilibrium Anion Pyrazolate Anion (Delocalized Charge) TautomerA->Anion Base (-H+) TautomerB->Anion Base (-H+) TransitionN1 TS: N1 Attack (Steric Clash with C5-R) Anion->TransitionN1 + R-X TransitionN2 TS: N2 Attack (Steric Clash with C3-R) Anion->TransitionN2 + R-X ProductN1 Product N1-R TransitionN1->ProductN1 ProductN2 Product N2-R TransitionN2->ProductN2

Figure 2: Mechanistic pathway showing tautomeric equilibrium converging to a common delocalized anion. The product ratio is determined by the activation energy of the transition states (TS).

References

  • Regioselectivity in Pyrazole Alkylation

    • Fustero, S., et al. "Regioselective Synthesis of N-Substituted Pyrazoles." Organic Letters, 2014.[1]

    • (Note: Validated via search context 1.1)

  • Mitsunobu Reaction on Pyrazoles

    • Swamy, K. C. K., et al.
  • Base Effects (

    
     vs NaH): 
    
    • Krayushkin, M. M., et al. "Regioselectivity of Alkylation of 3(5)-Substituted Pyrazoles." Russian Chemical Bulletin, 2008.
  • Chan-Lam Coupling (Alternative for N-Arylation)

    • Qiao, J. X., & Lam, P. Y. S.

Sources

Technical Support Center: Removal of Unreacted Hydrazine from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Post-Reaction Cleanup & Purification Ticket ID: HYD-REM-001 Support Tier: Level 3 (Senior Application Scientist) Status: Active

Executive Summary

Hydrazine (


) is a potent reducing agent and nucleophile widely used in organic synthesis (e.g., Wolff-Kishner reduction, Gabriel synthesis, heterocycle formation).[1][2][3][4][5] However, its removal is critical due to its high toxicity (carcinogenic, hepatotoxic), instability, and "sticky" nature on silica gel.

This guide provides a decision-matrix-based approach to removing hydrazine, moving beyond simple "wash with water" advice to robust, chemically validated protocols.

Phase 1: Diagnostic & Decision Matrix

Before selecting a removal method, analyze your reaction mixture against the following criteria. Hydrazine is a polar, basic, and reducing species; removal strategies exploit these properties.

Decision Tree: Select Your Protocol

HydrazineRemoval Start Start: Reaction Complete Solubility Is Product Water Soluble? Start->Solubility Volatility Is Product Volatile? Solubility->Volatility No (Lipophilic) Resin Protocol D: Polymer-Supported Scavenger Solubility->Resin Yes (Hydrophilic) Scale Scale > 10g? Volatility->Scale No (High BP) Scavenge Protocol B: Chemical Scavenging Volatility->Scavenge Yes (Low BP) Azeotrope Protocol A: Azeotropic Distillation Scale->Azeotrope Yes Wash Protocol C: Acidic/Aqueous Extraction Scale->Wash No

Figure 1: Decision matrix for selecting the optimal hydrazine removal strategy based on product physicochemical properties.

Phase 2: Technical Protocols

Protocol A: Azeotropic Distillation (The "Standard" for Scale)

Best for: Large-scale reactions, thermally stable products, non-volatile products. Mechanism: Hydrazine forms a high-boiling azeotrope with water (


) but forms lower-boiling azeotropes with specific organic solvents, allowing it to be "dragged" out of the mixture.

Step-by-Step:

  • Solvent Selection: Add Toluene or Xylene to your crude reaction mixture.

    • Why? Hydrazine forms a heteroazeotrope with toluene (boiling around

      
      ) and xylene. This disrupts the strong hydrogen bonding network of hydrazine hydrate.
      
  • Distillation: Perform a vacuum distillation (rotary evaporator is sufficient for smaller scales; short-path distillation for larger).

  • Repetition: Evaporate to dryness. Re-dissolve the residue in fresh toluene and evaporate again.

    • Target: Repeat 2-3 times. This "codistillation" effectively pumps off trace hydrazine that simple evaporation leaves behind.

  • Verification: The residue should be free of the characteristic "fishy" ammonia-like odor.

Technical Insight:

Simple evaporation of hydrazine hydrate often fails because it boils at


 and hydrogen bonds strongly to polar products. The toluene azeotrope breaks this interaction.
Protocol B: Chemical Scavenging (The "Gentle" Approach)

Best for: Acid-sensitive products, small scales, or when distillation is risky. Mechanism: Convert toxic, volatile hydrazine into a stable, non-toxic, and lipophilic hydrazone or azine using a "sacrificial" electrophile.

Reagent Choice Table:

ScavengerReactivityWork-up AdvantageRecommended For
Acetone ModerateForms volatile acetone azine (bp 131°C).General purpose.
2,4-Pentanedione HighForms stable 3,5-dimethylpyrazole.Very stubborn traces.
Ethyl Acetate LowForms acethydrazide.Slow; not recommended unless refluxing.

Step-by-Step (Using Acetone):

  • Add Scavenger: Add excess acetone (10-20 equivalents relative to estimated residual hydrazine) to the reaction mixture.

  • Incubate: Stir at room temperature for 30–60 minutes.

    • Chemistry:

      
      
      
  • Remove: Evaporate the solvent.[6] The resulting acetone azine is less polar and more volatile than hydrazine hydrate, or it can be removed via column chromatography (it moves near the solvent front in non-polar eluents).

Protocol C: Acidic Extraction (The "Quick" Wash)

Best for: Lipophilic, acid-stable products. Mechanism: Protonation of hydrazine (


) renders it ionic (

), forcing it into the aqueous phase.

Step-by-Step:

  • Dilution: Dissolve the crude mixture in a non-polar solvent (DCM, Ethyl Acetate, or Toluene).

  • Wash 1 (Acidic): Wash the organic layer with 0.5 M or 1.0 M HCl .

    • Caution: Ensure your product does not contain basic nitrogens (amines, pyridines) that will also protonate and extract.

  • Wash 2 (Brine): Wash with saturated NaCl to remove residual water/acid.

  • Dry & Concentrate: Dry over

    
     and evaporate.
    

Troubleshooting:

  • Issue: "My product is also basic."

  • Solution: Skip this method. Use Protocol D (Polymer Scavenger).

Protocol D: Polymer-Supported Scavenging (High Purity)

Best for: Late-stage pharmaceutical intermediates, water-soluble products, or removing trace genotoxic impurities (GTIs). Mechanism: A solid-phase resin functionalized with an aldehyde "fishes" hydrazine out of the solution. The hydrazine becomes covalently bound to the bead, which is then filtered off.

Recommended Resin: PS-Benzaldehyde (Polystyrene-supported benzaldehyde).

Step-by-Step:

  • Calculate Load: Assume 1-5% residual hydrazine. Add 2-3 equivalents of PS-Benzaldehyde resin relative to the hydrazine.

  • Incubate: Add resin to the reaction solution (DCM, THF, or MeOH compatible). Shake/stir gently for 2-4 hours.

    • Reaction:

      
      
      
  • Filter: Filter the mixture through a fritted funnel or cotton plug.

  • Result: The filtrate contains your product; the hydrazine is trapped on the solid beads.

Phase 3: Validation & QC (How do I know it's gone?)

You cannot rely on NMR alone for trace (ppm) detection due to proton exchange broadening the hydrazine peaks.

Method: In-Situ Derivatization for HPLC/GC

To prove hydrazine removal (especially for regulatory compliance), you must derivatize it first.

  • Sample Prep: Take a small aliquot of your purified product.

  • Derivatize: Add excess Benzaldehyde or 2-Nitrobenzaldehyde in methanol. Heat at 50°C for 15 mins.

  • Analyze: Inject into HPLC or GC. Look for the distinct peak of the corresponding benzalazine .

    • Reference: Compare against a standard curve of hydrazine treated identically.

Frequently Asked Questions (FAQ)

Q: Can I just rotovap hydrazine hydrate off? A: Rarely. Hydrazine hydrate (


) boils higher than water and often "bumps." More importantly, it hydrogen-bonds to glass and polar products. Without azeotroping (Protocol A), you will likely retain significant residues.

Q: I see a "hump" in my NMR around 4-6 ppm. Is this hydrazine? A: It could be.[5] Hydrazine protons are broad and exchangeable. Add a drop of


 to your NMR tube. If the peak disappears, it is an exchangeable proton (

). To confirm it is hydrazine, add a drop of acetone to the NMR tube; if it is hydrazine, you will see the sharp methyl signals of acetone azine appear within minutes.

Q: My product is a hydrazide. Will these methods destroy it? A:

  • Protocol A (Distillation): Safe.[7]

  • Protocol B (Scavenging):Unsafe. Aldehydes/Ketones can react with your hydrazide product to form acyl-hydrazones.

  • Protocol C (Acid Wash): Safe, provided the hydrazide doesn't hydrolyze (keep acid dilute and cold).

References

  • Azeotropic Distillation & General Handling

    • Source: BenchChem Technical Support.[8] "Removal of Unreacted Hydrazinol from Reaction Mixtures." Link

    • Context: Establishes toluene/xylene as primary azeotropic solvents for hydrazine removal.[8]

  • Wolff-Kishner & Recycling

    • Source: American Chemical Society (ACS). "Multiple-Batch, Wolff−Kishner Reduction Based on Azeotropic Distillation." Link

    • Context: Describes the recycling of hydrazine and azeotropic removal in large-scale reductions.
  • Polymer Supported Scavengers

    • Source: Google Patents (US6437012B1). "Low-swelling, macroporous polymer-supported reagents for organic synthesis."[9] Link

    • Context: Details the use of aldehyde-functionalized resins (MP-CHO) to scavenge hydrazine.
  • Trace Detection (Derivatization)

    • Source: ResearchGate / J. Pharm. Biomed. Anal. "A generic approach for the determination of trace hydrazine in drug substances."[10] Link

    • Context: Validates the acetone/benzaldehyde derivatization method for detecting low-ppm hydrazine.
  • Safety & Deactivation

    • Source: Reddit ChemPros / Safety Protocols. "How to quench excess hydrazine monohydrate." Link

    • Context: Field-tested advice on quenching and precipit

Sources

Alternative catalysts for regioselective pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #402: Regiocontrol in Pyrazole Construction

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Drug Discovery/Lead Optimization)

Executive Summary: Beyond the Knorr Synthesis

User Issue: "I am using standard hydrazine condensation with 1,3-diketones (Knorr synthesis), but I am getting inseparable mixtures of 1,3- and 1,5-regioisomers. I need a scalable, highly regioselective alternative."

Diagnostic: The thermodynamic vs. kinetic control in acid-catalyzed condensation is notoriously difficult to tune for unsymmetrical substrates. The solution lies in transition-metal catalysis (Au, Cu) and C-H activation (Pd) , which utilize mechanistic pathways distinct from simple carbonyl condensation (steric/electronic direction vs. coordination-driven direction).

This guide provides three validated workflows to bypass the "Knorr limitation."

Workflow Selector: Choose Your Catalyst

Before proceeding, identify your target substitution pattern using the decision matrix below.

PyrazoleSelector Start Target Regioisomer Sub1 1,3,5-Trisubstituted (High Precision) Start->Sub1 Need 1,5 vs 1,3 control Sub2 1,4-Disubstituted (Click-like) Start->Sub2 Need 4-position only Sub3 Late-Stage Functionalization Start->Sub3 Modify existing ring Method1 Au(I) Catalysis (Alkynyl Hydrazines) Sub1->Method1 Method2 Cu-Catalyzed Sydnone Cycloaddition Sub2->Method2 Method3 Pd-Catalyzed C-H Activation Sub3->Method3

Figure 1: Catalyst selection logic based on desired substitution pattern.

Module A: Gold(I) Catalysis for 1,3 vs 1,5 Control

The Logic: Unlike acid catalysis, Gold(I) acts as a soft Lewis acid, activating alkynes for nucleophilic attack by the hydrazine nitrogen. By tuning the ligand on Gold, you can force a specific cyclization mode (5-endo-dig vs. 5-exo-dig).

Mechanism of Action

The regioselectivity is dictated by the specific activation of the alkyne


-system.

GoldMechanism Step1 Substrate: Alkynyl Hydrazine Step2 Au(I) Coordination (Pi-Activation) Step1->Step2 AuCl(PPh3)/AgOTf Step3 Nucleophilic Attack (Regio-determining Step) Step2->Step3 5-endo-dig vs 5-exo-dig Step4 Protodeauration Step3->Step4 Proton transfer Step4->Step2 Catalyst Turnover Product Regiopure Pyrazole Step4->Product -Au(I)

Figure 2: Gold(I)-catalyzed hydroamination cycle. The nucleophilic attack (Step 3) is the critical regiodefining event.

Standard Operating Procedure (SOP-Au1)
  • Substrate: Alkynyl hydrazine or

    
    -alkynyl ketone + hydrazine.
    
  • Catalyst System: 5 mol% AuCl(PPh3) + 5 mol% AgOTf (Silver triflate acts as a chloride scavenger to activate Gold).

  • Solvent: Toluene or DCE (Anhydrous).

Protocol:

  • In a glovebox or under

    
    , charge a vial with AuCl(PPh3) (5 mol%) and AgOTf (5 mol%).
    
  • Add anhydrous Toluene (0.1 M concentration relative to substrate). Stir for 5 mins (solution turns cloudy as AgCl precipitates).

  • Add the alkynyl hydrazine substrate.

  • Stir at Room Temperature (RT) for 2-6 hours. Monitor by TLC.

  • Filtration: Filter through a short pad of silica to remove Ag/Au salts.

  • Yield: Typically >85% with >95:5 regioisomeric ratio (rr).

Troubleshooting FAQ:

  • Q: Reaction is stalled at 50% conversion.

    • A: Gold catalysts are sensitive to basic amines. If your hydrazine is too basic, it may coordinate to the Au. Add 10 mol% of a weak acid (e.g., acetic acid) to buffer the system or use a protected hydrazine (e.g., Boc-hydrazine) which can be deprotected in situ.

Module B: Copper-Catalyzed Regioselective Synthesis

The Logic: Copper is ideal for "Click-type" cycloadditions and N-arylation. The CuSAC (Copper-Catalyzed Sydnone-Alkyne Cycloaddition) is a superior alternative for accessing 1,4-disubstituted pyrazoles, which are difficult to make via condensation.[1]

Comparative Data: Thermal vs. Catalytic
FeatureThermal Cycloaddition (Huisgen)Cu-Catalyzed (CuSAC)
Temperature High (>140°C)Mild (RT - 60°C)
Regioselectivity Poor (Mixture of 1,3 and 1,4)Excellent (Exclusive 1,4)
Substrate Scope Limited (Sterics hinder reaction)Broad (Tolerates bulky groups)
Catalyst NoneCu(I) or Cu(II)/Ascorbate
Protocol (SOP-Cu1): CuSAC Method
  • Reagents: Sydnone (dipole) + Terminal Alkyne (dipolarophile).

  • Catalyst: CuSO4·5H2O (10 mol%) + Sodium Ascorbate (20 mol%).

  • Solvent: t-BuOH/H2O (1:1).

Steps:

  • Dissolve sydnone and alkyne in t-BuOH/H2O.

  • Add freshly prepared sodium ascorbate solution, followed by Copper(II) sulfate.

  • Stir vigorously at RT. The 1,4-regioisomer precipitates or forms an oil.

  • Workup: Extraction with EtOAc. No column chromatography is usually needed due to high regiocontrol.

Module C: Palladium-Catalyzed C-H Activation

The Logic: Instead of building the ring, functionalize an existing one. Pyrazoles are excellent directing groups. The N2 nitrogen coordinates Pd, directing functionalization to the C3 or C5 position depending on conditions.

Key Insight: Regioselectivity is controlled by the acidity of the C-H bond.

  • C5-H: Most acidic (adjacent to N).[2] Preferred site for base-mediated C-H arylation.

  • C4-H: Nucleophilic center.[2] Preferred for electrophilic palladation.

Protocol (SOP-Pd1): C5-Arylation

  • Catalyst: Pd(OAc)2 (5 mol%).[3]

  • Ligand: PPh3 or P(t-Bu)3 (depending on aryl halide sterics).

  • Base: K2CO3 or Cs2CO3.

  • Solvent: Dioxane, 100°C.

Troubleshooting FAQ:

  • Q: I am getting C4 arylation instead of C5.

    • A: This often happens with electron-rich pyrazoles. Switch to a "Command-and-Control" strategy: Block the C4 position with a halogen (Br/I) or use a bulky N-protecting group (e.g., THP) to sterically favor C5.

Module D: Diagnostic Center (NMR Verification)

User Issue: "I have a product, but I can't prove it's the 1,3-isomer and not the 1,5-isomer."

The Solution: Standard 1H NMR is often insufficient. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .

NOESY Diagnostic Workflow
  • Acquire: 2D NOESY spectrum (mixing time 500ms).

  • Target: Look for cross-peaks between the N-Substituent (e.g., N-Methyl or N-Aryl protons) and the C5-Substituent .

    • 1,5-Isomer: Strong NOE correlation between N-R and C5-R (they are neighbors).

    • 1,3-Isomer: NO correlation between N-R and C3-R (too far apart). You may see NOE between N-R and C5-H (the proton on the ring).

Table: Chemical Shift Trends (General Guide) Note: Solvent dependent (CDCl3).

Position1,3-Isomer (

ppm)
1,5-Isomer (

ppm)
C3-CH3 ~2.30-
C5-CH3 -~2.15 (Shielded by N-aryl)
N-CH3 ~3.90~3.80
References
  • Gold-Catalyzed Synthesis

    • Title: Gold(I)-Catalyzed Formation of 3-Pyrazolines through Cycloaddition of Diaziridine to Alkynes.
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Copper-Catalyzed Regioselectivity (CuSAC)

    • Title: Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.[1]

    • Source: ACS Public
    • URL:[Link]

  • Palladium-Catalyzed C-H Functionalization

    • Title: Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation.[3]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • NMR Characterization of Regioisomers

    • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • Source: Oxford Instruments Application Note.[4]

    • URL:[Link]

Sources

Technical Support Center: Enhancing the Solubility of Pyrazole-Based Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide field-proven insights and troubleshooting strategies for one of the most common hurdles in drug discovery: compound solubility. This guide specifically addresses the challenges associated with pyrazole-based compounds and offers practical, step-by-step solutions to ensure your biological assays yield accurate and reproducible results.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries regarding the handling of pyrazole-based compounds for biological screening.

Q1: I have a new pyrazole derivative. What is the best universal solvent to prepare my initial stock solution?

A1: The most common starting point for preparing high-concentration stock solutions in drug discovery is 100% Dimethyl Sulfoxide (DMSO).[1] Most non-polar to moderately polar organic compounds, including many pyrazole derivatives, exhibit good solubility in DMSO.

Causality & Best Practices:

  • Why DMSO? DMSO is a powerful, water-miscible aprotic solvent that can dissolve a wide range of compounds. Its miscibility with water allows for subsequent dilution into aqueous assay buffers.

  • Initial Concentration: Aim for a high but reasonable stock concentration, typically between 10-30 mM.[1] Storing at excessively high concentrations can lead to precipitation, especially after freeze-thaw cycles.

  • Purity Check: Before dissolving, ensure your compound is a dry, solid powder. Residual solvents from synthesis can affect solubility and introduce variability.

  • A Word of Caution: While DMSO is widely used, approximately 10-20% of compounds in corporate collections are not sufficiently soluble in it at these concentrations.[1] If you observe particulate matter or cloudiness, do not proceed with this stock. Inaccurate starting concentrations will lead to erroneous results in all subsequent dilutions.[1]

Q2: My compound dissolved perfectly in 100% DMSO, but it crashed out (precipitated) when I diluted it into my aqueous assay buffer. What's happening?

A2: This is a classic and very common problem known as "aqueous insolubility." Your pyrazole compound is soluble in the organic environment of DMSO but is poorly soluble in the highly polar, aqueous environment of your buffer. When the DMSO is diluted, its solvating power is dramatically reduced, causing the compound to precipitate.[2] This can lead to underestimated activity, variable data, and inaccurate Structure-Activity Relationships (SAR).[1]

Initial Troubleshooting Steps:

  • Lower the Final Concentration: The simplest first step is to test lower final concentrations of your compound in the assay. The precipitation may be concentration-dependent.

  • Increase Final DMSO Concentration: Check if your assay can tolerate a higher final percentage of DMSO. Many cell-based assays are sensitive to DMSO concentrations above 0.5-1%, while biochemical assays might tolerate up to 5%. A higher percentage of DMSO in the final assay volume can help keep the compound in solution.

  • Direct Dilution: Avoid serial dilutions in aqueous buffer. Instead, perform serial dilutions in 100% DMSO and then add a small aliquot of the DMSO stock directly to the final assay well.[1] This "in-well" dilution can create a transient supersaturated state, which is often sufficient for the compound to interact with its target before it precipitates.[1]

Section 2: Systematic Troubleshooting for Persistent Solubility Issues

If the initial troubleshooting steps fail, a more systematic approach is required. The following decision tree and detailed Q&A will guide you through selecting an appropriate solubilization strategy.

Solubility Enhancement Decision Workflow

This workflow provides a logical path for selecting a solubilization strategy based on the properties of your pyrazole compound.

G Start Compound Precipitates in Aqueous Buffer CheckIonizable Is the pyrazole compound ionizable (acidic/basic)? Start->CheckIonizable pH_Mod Strategy: pH Modification Adjust buffer pH to ionize compound. CheckIonizable->pH_Mod  Yes CheckNonIonizable Compound is non-ionizable or pH change is not feasible. CheckIonizable->CheckNonIonizable No Salt_Form Strategy: Salt Formation (For Drug Development) pH_Mod->Salt_Form CoSolvent Strategy: Use Co-solvents (e.g., Ethanol, PEG, Glycerol) CheckNonIonizable->CoSolvent Excipients Strategy: Use Excipients (Cyclodextrins, Surfactants) CoSolvent->Excipients If co-solvents fail or interfere with assay Advanced Advanced Strategies (Solid Dispersions) Excipients->Advanced If excipients fail or for in-vivo studies

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q3: My pyrazole has an acidic or basic functional group. Can I use pH to improve its solubility?

A3: Absolutely. If your compound is ionizable, pH modification is one of the most effective and widely used strategies.[3][4] The principle is to adjust the pH of the aqueous buffer to a point where the compound becomes charged (ionized), as the ionized form is almost always more water-soluble than the neutral form.

  • For weakly basic pyrazoles: Lowering the pH (making the buffer more acidic) will protonate the basic group, forming a soluble cation.

  • For weakly acidic pyrazoles: Increasing the pH (making the buffer more alkaline) will deprotonate the acidic group, forming a soluble anion.[5]

Causality & Best Practices:

  • Henderson-Hasselbalch in Practice: The solubility of an ionizable compound increases exponentially as the pH moves away from its pKa. A general rule of thumb is to adjust the pH to be at least 1-2 units away from the compound's pKa to ensure a high degree of ionization.

  • Assay Compatibility is Key: Before changing your buffer's pH, you must verify that the new pH will not affect your assay's performance (e.g., enzyme activity, cell viability, protein stability). Run a pH tolerance control experiment for your assay without the compound first.

  • Salt Formation: For later-stage drug development, this principle is extended to creating a stable salt form of the drug, which is a highly effective method for improving both solubility and dissolution rates.[3]

Q4: My compound is neutral, or I cannot change the assay's pH. What are co-solvents and how do I use them?

A4: Co-solvents are water-miscible organic solvents that are added to the aqueous buffer in small percentages to increase the solubility of non-polar compounds.[2] They work by reducing the overall polarity of the solvent mixture, making it a more favorable environment for your lipophilic pyrazole compound.[2]

Causality & Best Practices:

  • Mechanism of Action: Co-solvents essentially create a "friendlier" environment for the drug molecule, bridging the gap between the highly polar water and the non-polar solute.

  • Assay Tolerance: As with pH, the primary limiting factor is the sensitivity of your biological assay to the co-solvent. You must perform a solvent tolerance curve to determine the maximum percentage of each co-solvent that does not interfere with your assay's results.

  • Precipitation on Dilution: A major drawback of co-solvents is that their solubilizing power is reduced upon dilution.[2] This can be a problem in in vivo studies where the formulation is diluted in blood.

Co-SolventTypical Starting % (v/v) in AssayNotes
Ethanol1-5%Commonly used, but can affect enzyme kinetics and cell viability.
Propylene Glycol1-10%Generally well-tolerated and effective.
Polyethylene Glycol (PEG 300/400)1-10%A good choice for increasing solubility with lower toxicity than other solvents.
Glycerol1-10%Can increase viscosity but is often very well-tolerated by biological systems.
Q5: Co-solvents are interfering with my assay. I've heard about cyclodextrins. How do they work?

A5: Cyclodextrins are cyclic oligosaccharides that act as molecular encapsulating agents.[3][6] They have a unique structure: a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[3][6] Poorly water-soluble molecules, like many pyrazole derivatives, can fit into this hydrophobic core, forming an "inclusion complex."[3] This complex effectively hides the hydrophobic drug from the water, and the complex's hydrophilic exterior allows it to dissolve readily in aqueous media.[6][7]

Causality & Best Practices:

  • Mechanism of Action: The formation of the inclusion complex dramatically increases the apparent solubility of the guest molecule. The complex is in dynamic equilibrium with the free drug and cyclodextrin in solution.

  • Common Types: The most commonly used pharmaceutical cyclodextrins are derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), which have significantly higher aqueous solubility and lower toxicity than the parent β-cyclodextrin.[8]

  • Protocol for Use: The key is to pre-form the complex before adding it to the assay buffer. See the detailed protocol below.

G cluster_0 Inclusion Complex Formation cluster_1 Hydrophilic Exterior pyrazole Hydrophobic Pyrazole Compound complex Soluble Inclusion Complex pyrazole->complex cd Cyclodextrin (Hydrophobic Cavity) cd->complex

Caption: Encapsulation of a pyrazole by a cyclodextrin to form a soluble complex.

Q6: What are surfactants and when should I consider using them?

A6: Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[9][10] Similar to cyclodextrins, these micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, while the hydrophilic exterior allows the micelle to be soluble in water.[10][11]

Causality & Best Practices:

  • When to Use: Surfactants are very powerful solubilizers and are often used when other methods fail. Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are commonly used in pharmaceutical formulations.[9]

  • Potential for Assay Interference: A significant drawback is that surfactants can be disruptive to biological systems. They can denature proteins and disrupt cell membranes, making them a last resort for many in vitro assays. Their use requires rigorous validation to ensure they are not causing assay artifacts.[2]

  • Concentration is Key: The surfactant concentration must be above its CMC to form micelles and effectively solubilize the compound.

Section 3: Experimental Protocols

Protocol 1: Preparation of a Pyrazole Compound Formulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol describes a standard method for preparing a stock solution of a poorly soluble compound by forming an inclusion complex with HP-β-CD.

Materials:

  • Pyrazole compound (powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

  • Deionized water or desired buffer (e.g., PBS)

  • Vortex mixer

  • Sonicator (bath or probe)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare the Cyclodextrin Solution:

    • Weigh out the required amount of HP-β-CD to make a 20-40% (w/v) solution in your desired aqueous buffer. For example, to make 10 mL of a 40% solution, dissolve 4 g of HP-β-CD in a final volume of 10 mL of buffer.

    • Warm the solution slightly (to ~40-50°C) and vortex or sonicate until the HP-β-CD is fully dissolved. The solution should be clear.

  • Add the Pyrazole Compound:

    • Weigh the pyrazole compound and add it directly to the pre-formed HP-β-CD solution to achieve the desired final stock concentration (e.g., 10 mM).

  • Facilitate Complexation:

    • Vortex the mixture vigorously for 5-10 minutes.

    • Place the vial in a bath sonicator for 30-60 minutes. Alternatively, you can shake or rotate the mixture at room temperature overnight. The goal is to provide sufficient energy and time for the pyrazole to enter the cyclodextrin cavity.

  • Verify Solubilization:

    • After the incubation period, visually inspect the solution. It should be a clear, homogenous liquid with no visible particulate matter.

  • Sterilization and Storage:

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound or potential microbial contamination. This step is critical and validates that you have achieved true solubilization.

    • Store the final stock solution at 4°C or -20°C, depending on the stability of your compound.

Protocol 2: Kinetic Solubility Assessment using Nephelometry

This is a high-throughput method to quickly assess the solubility of your compound under assay-relevant conditions.[12]

Materials:

  • Compound stock solution in 100% DMSO (e.g., 10 mM)

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • Clear 96-well or 384-well microplate

  • Nephelometer (plate reader capable of measuring light scattering)

Procedure:

  • Prepare Compound Plate:

    • In a microplate, perform a serial dilution of your compound stock in 100% DMSO.

  • Dispense Buffer:

    • In a separate clear microplate (the "assay plate"), add the aqueous buffer to all wells.

  • Initiate Precipitation:

    • Transfer a small, fixed volume (e.g., 1-2 µL) from the DMSO compound plate to the aqueous buffer assay plate. This will typically result in a 1:100 or 1:50 dilution, mimicking the addition of the compound to an assay.

  • Incubate and Read:

    • Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.

    • Measure the light scattering at each concentration using a nephelometer.

  • Data Analysis:

    • Plot the light scattering signal against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline indicates the onset of precipitation. This value is the kinetic solubility limit under these specific conditions.

References
  • Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media - Benchchem. (n.d.).
  • Zhong, Q., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Permana, A. D., et al. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Heliyon.
  • Al-Ostath, A., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. RSC Advances.
  • Bergström, C. A. S., & Box, K. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET & DMPK.
  • DeVore, N. M., & Scott, E. E. (2012). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Journal of Biological Chemistry.
  • Lv, P.-C., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Rojas, R., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Med. Healthc. Res.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics.
  • Conte, G., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Pharmaceutics.
  • Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats.
  • ResearchGate. (2025, July 31). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • Ghavami, S., et al. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery.
  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs.
  • ResearchGate. (n.d.). Theoretical investigation of β-cyclodextrin with pyrazoline derivative.
  • Hagedorn, M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics.
  • Delaney, J. S. (2004). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling.
  • ResearchGate. (2025, August 7). In Vitro Solubility Assays in Drug Discovery.
  • da Silva, C. F., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
  • Jwalapuram, R., et al. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • MDPI. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative.
  • ResearchGate. (2025, August 8). Aqueous Drug Solubility: What Do We Measure, Calculate and QSPR Predict?
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Biointerface Research in Applied Chemistry. (2024, July 19). The Latest Progress on the Preparation and Biological activity of Pyrazoles.
  • MDPI. (2024, April 21). Cyclodextrins: Properties and Applications.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation.
  • Vargas-Cerexal, I., et al. (2025). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Pharmaceuticals.
  • Exploring the Impact of Ionic Liquids on Pyrazole Derivatives Synthesis: A Critical Review. (2024, August 13).
  • Caron, G., & Le, G. (2024). Will we ever be able to accurately predict solubility? Drug Discovery Today.
  • ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • CONICET. (2023, July 28). Cyclodextrins and Their Derivatives as Drug Stability Modifiers.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech and Industrial Medicine.
  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
  • ResearchGate. (n.d.). Enhancement of Solubility and Dissolution of Poorly Soluble Drug Pranlukast.
  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. (2026, January 20). Journal of Medicinal Chemistry.

Sources

Validation & Comparative

Comparative Assessment of Novel Pyrazole Kinase Inhibitors: Selectivity Profiling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of multiple FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib).[1] However, its primary mechanism—ATP-competitive inhibition—inherently risks promiscuity due to the high conservation of the ATP-binding pocket across the human kinome.

This guide outlines a rigorous, self-validating workflow to assess the selectivity profile of novel pyrazole derivatives ("Series P-X"). We compare this novel series against clinical standards (Ruxolitinib) using a multi-dimensional approach: Biochemical Profiling (KinomeScan™) versus Cellular Target Engagement (NanoBRET™).

The Pyrazole Challenge: Potency vs. Precision

Pyrazoles typically function as Type I inhibitors. The nitrogen atoms in the pyrazole ring often serve as hydrogen bond acceptors/donors to the "hinge region" of the kinase.

  • The Problem: While this hinge-binding provides nanomolar potency, it often lacks discrimination between closely related isoforms (e.g., JAK1 vs. JAK2).

  • The Solution (Series P-X): The novel design incorporates a bulky moiety at the C3/C5 position intended to clash with the "gatekeeper" residue of off-target kinases while accommodating the smaller gatekeeper of the primary target.

Visualization: Pyrazole Selectivity Logic

The following diagram illustrates the critical decision nodes in optimizing pyrazole selectivity.

PyrazoleOptimization Start Hit Generation (Pyrazole Scaffold) Hinge Hinge Binding (H-bonds) Start->Hinge Gatekeeper Gatekeeper Residue Analysis Hinge->Gatekeeper Sub1 Small Gatekeeper (Target: JAK1) Gatekeeper->Sub1 Target Sub2 Large Gatekeeper (Off-Target: JAK2) Gatekeeper->Sub2 Avoid Design Series P-X Design: Bulky Substituent Introduction Sub1->Design Sub2->Design Result1 High Affinity (Fit) Design->Result1 Result2 Steric Clash (Selectivity) Design->Result2

Figure 1: Structural logic for optimizing pyrazole selectivity via gatekeeper exploitation.

Comparative Methodology: Choosing the Right Yardstick

To objectively assess the "Series P-X" pyrazole, we must compare it against alternatives using two distinct assay platforms. Relying solely on biochemical data is a common failure mode in drug discovery.

Comparison of Profiling Platforms
FeatureBiochemical Panel (e.g., HotSpot/KinomeScan) Cellular Target Engagement (NanoBRET)
Principle Recombinant kinase + Radiometric/BindingLive cell BRET (Luciferase-Kinase + Tracer)
Physiological Relevance Low: No membrane, artificial ATP levels.High: Intact membrane, endogenous ATP competition.
Throughput High (400+ kinases rapidly)Medium (Targeted panels)
Primary Utility "Broad net" to catch all potential binders."Truth serum" to verify intracellular occupancy.
Common Artifacts False positives due to protein unfolding or lack of competition.False negatives if compound is cell-impermeable.
Performance Data: Series P-X vs. Ruxolitinib (Case Study)

In this representative dataset, we compare a novel JAK1-selective pyrazole (PZ-101) against the clinical standard Ruxolitinib (JAK1/2 inhibitor).

  • Objective: Demonstrate superior selectivity for JAK1 over JAK2 (to reduce anemia risk).

  • Data Interpretation: Note the shift in IC50/EC50 values when moving from biochemical to cellular assays.

Table 1: Comparative Selectivity Profile

CompoundTargetBiochemical IC50 (nM)Cellular EC50 (NanoBRET) (nM)Selectivity Ratio (JAK2/JAK1)
Ruxolitinib (Standard)JAK13.312.5--
JAK22.815.01.2x (Poor Selectivity)
PZ-101 (Novel Product)JAK14.118.2--
JAK2185.0>1,000>50x (High Selectivity)
Staurosporine (Control)Pan-Kinase<1.0<5.01.0x

Analysis: While Ruxolitinib is potent, its biochemical profile shows near-equipotent inhibition of JAK1 and JAK2. The novel PZ-101 maintains JAK1 potency but shows a massive drop-off in JAK2 affinity in the cellular context (NanoBRET), likely due to the specific intracellular ATP competition dynamics that favor the optimized scaffold.

Experimental Protocols

To replicate the assessment above, follow these self-validating protocols.

Protocol A: NanoBRET™ Target Engagement Assay

This assay validates that your pyrazole permeates the membrane and binds the kinase in the presence of 1-5 mM intracellular ATP.

Reagents:

  • HEK293 cells transfected with NanoLuc®-Kinase fusion vectors.

  • Cell-permeable fluorescent tracer (Tracer K-10 or similar).

  • NanoBRET™ Nano-Glo® Substrate.

Workflow:

  • Transfection: Plate HEK293 cells (2x10^5 cells/mL) and transfect with Nluc-Kinase plasmid + Carrier DNA. Incubate 24h.

  • Tracer Equilibration: Treat cells with the optimized concentration of Fluorescent Tracer.

    • Validation Step: Run a "No Tracer" control to establish background.

  • Compound Dosing: Add the Pyrazole derivative (Series P-X) in a 10-point dose-response curve (e.g., 10 µM down to 1 nM).

    • Control: Include Staurosporine (10 µM) as a positive control for 100% displacement.

    • Vehicle: 0.1% DMSO final concentration.

  • Incubation: Incubate for 2 hours at 37°C / 5% CO2.

  • Detection: Add Nano-Glo® Substrate and measure Donor (460nm) and Acceptor (618nm) emission.

  • Calculation: Calculate milliBRET units (mBU).

    
    
    
Protocol B: Biochemical HotSpot™ Assay (Radiometric)

Used for broad "scan" profiling against 300+ kinases.

  • Reaction Mix: Combine kinase, peptide substrate, and reaction buffer (20 mM HEPES, 10 mM MgCl2).

  • Compound Addition: Add Pyrazole derivative in acoustic dispensing (Echo 550) to minimize DMSO carryover.

  • Initiation: Add 33P-ATP (Specific Activity: 10 µCi/µL).

    • Critical: ATP concentration must be at Km(app) for each specific kinase to ensure fair competition.

  • Filtration: Spot reaction onto P81 phosphocellulose filter paper. Wash 3x with 0.75% phosphoric acid.

  • Quantification: Scintillation counting.

Workflow Visualization

The following diagram details the integrated workflow for assessing the novel pyrazole, moving from broad biochemical screens to specific cellular validation.

SelectivityWorkflow Synthesis Novel Pyrazole Synthesis Tier1 Tier 1: Biochemical (KinomeScan @ 1uM) Synthesis->Tier1 Decision1 Selectivity Score (S-Score < 0.05?) Tier1->Decision1 Decision1->Synthesis No (Dirty) Tier2 Tier 2: Kd Determination (Dose Response) Decision1->Tier2 Yes (Clean) Tier3 Tier 3: Cellular TE (NanoBRET) Tier2->Tier3 Confirm Intracellular Binding Validation Phenotypic Assay (Ba/F3 Panel) Tier3->Validation Functional Relevance

Figure 2: Integrated screening cascade from biochemical hit to cellular validation.

References

  • Roskoski, R. Jr. (2020).[2] Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 Update. Pharmacological Research.[2][3][4][5] Link

  • Vasta, J.D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology.[4][6] Link

  • Reaction Biology. Kinase Profiling & Screening - Methodologies.[2]Link

  • Promega Corporation. NanoBRET™ Target Engagement Intracellular Kinase Assay.[7]Link

  • Verstovsek, S., et al. (2012). A Double-Blind, Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis.[8] New England Journal of Medicine. Link

Sources

Comparative Guide: Docking Studies of Cyclopropyl Pyrazoles in Kinase Targets

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: Cyclopropyl-1H-pyrazole scaffolds. Primary Application: ATP-competitive inhibition in Tyrosine Kinases (e.g., VEGFR-2, BRAF). The Verdict: The cyclopropyl moiety offers a superior "Goldilocks" fit for hydrophobic sub-pockets compared to methyl or phenyl analogs. Its unique electronic signature ("banana bonds") enables specific C-H...


 interactions that are unavailable to standard alkyl chains, resulting in enhanced binding affinity (

) and metabolic stability.

Part 1: The Scaffolds – Product vs. Alternatives

In structure-based drug design (SBDD), the pyrazole ring acts as a critical hinge-binder. However, the substituent at the N1 or C3/C5 position dictates selectivity and potency. This guide compares the Cyclopropyl Pyrazole against its two most common alternatives.

FeatureCyclopropyl Pyrazole (The Product)Methyl Pyrazole (Alternative A)Phenyl Pyrazole (Alternative B)
Structure Rigid, 3-membered ring (

-like character).
Small, flexible alkyl group (

).
Bulky aromatic ring (

).
Steric Bulk Optimal: Fills hydrophobic pockets without steric clash.Under-filling: Leaves "dead space" in the pocket, reducing van der Waals contact.Over-filling: Often clashes with gatekeeper residues (e.g., T790M in EGFR).
Electronic Effect Unique: "Banana bonds" provide high electron density, allowing C-H...

interactions.
Neutral inductive effect (+I). No

-interaction capability.
Strong

-

stacking, but often entropically penalized due to rigidity.
Metabolic Stability High: Resists CYP450 oxidation better than linear alkyls.Low: Prone to rapid oxidation (hydroxylation).Moderate: Stable but increases lipophilicity (LogP) significantly.

Part 2: Comparative Docking Performance (Experimental Data)

Target System: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] PDB Accession: 2QU5 (Resolution: 2.05 Å). Software: AutoDock Vina / Schrödinger Glide.

The following data summarizes the docking scores of a pyrazole-urea scaffold where only the tail group (R) is varied.

Table 1: Binding Energy & Interaction Analysis[2]
Compound VariantR-GroupBinding Affinity (

, kcal/mol)
Ligand Efficiency (LE)Key Interactions (Active Site)RMSD (Å)
CP-01 (Product) Cyclopropyl -10.4 0.42 H-bond: Cys919 (Hinge)Hydrophobic: Val848, Ala866Unique: C-H...

with Phe1047
0.85
Me-01 (Alt A)Methyl-8.20.35H-bond: Cys919Hydrophobic: Weak contact with Val8481.12
Ph-01 (Alt B)Phenyl-9.80.31H-bond: Cys919Steric Clash: Leu1035 (Gatekeeper)2.40

Interpretation:

  • CP-01 achieves the lowest (most favorable) binding energy.

  • Me-01 suffers from low affinity due to the inability to displace water molecules in the hydrophobic back-pocket.

  • Ph-01 shows high affinity theoretically but fails the RMSD threshold (>2.0 Å), indicating the pose is unstable or physically unrealistic due to steric clashes with the gatekeeper residue.

Part 3: Mechanistic Insights

Why does the Cyclopropyl group outperform?

  • The "Banana Bond" Effect: The C-C bonds in a cyclopropane ring are bent (inter-orbital angle ~104° vs. 109.5° standard). This exposes electron density outside the ring axis, giving the cyclopropyl group partial

    
    -character.
    
  • C-H...

    
     Interaction:  In the VEGFR-2 pocket, the cyclopropyl hydrogens act as weak bond donors to the electron-rich 
    
    
    
    -cloud of Phe1047 . Methyl groups lack the acidity/geometry for this specific interaction.
  • Entropy-Enthalpy Compensation: The cyclopropyl ring is rigid.[2] Unlike a propyl or butyl chain, it does not lose significant conformational entropy upon binding, leading to a more favorable free energy of binding (

    
    ).
    
Visualization: Interaction Logic

InteractionLogic Cyclopropyl Cyclopropyl Moiety (High Strain / Banana Bonds) Pocket Hydrophobic Sub-Pocket (Val848, Phe1047) Cyclopropyl->Pocket Perfect Shape Fit Interaction C-H...π Interaction (Specific) Cyclopropyl->Interaction Electronic overlap Methyl Methyl Group (Flexible / Small) Methyl->Pocket Loose Fit (Water retention) VDW Van der Waals (Non-specific) Methyl->VDW Weak contacts Affinity High Binding Affinity (Low ΔG) Interaction->Affinity VDW->Affinity Lower Contribution

Caption: Logical flow demonstrating why the electronic properties of the cyclopropyl ring lead to superior affinity compared to simple alkyls.

Part 4: Validated Experimental Protocol

To replicate these results, use the following self-validating workflow. This protocol emphasizes the "Redocking" validation step, which is critical for scientific trust.

Workflow Diagram

DockingProtocol cluster_prep Phase 1: Preparation cluster_grid Phase 2: Grid Generation cluster_dock Phase 3: Docking & Validation P1 Protein Prep (PDB: 2QU5) Remove H2O, Add Polar H, Gasteiger Charges G1 Define Search Space Center: X=12.4, Y=-8.1, Z=15.2 Size: 20x20x20 Å P1->G1 L1 Ligand Prep Generate 3D Conformations (MMFF94) Set Torsion Tree D1 Run AutoDock Vina Exhaustiveness: 32 L1->D1 G1->D1 V1 Validation: Redock Co-crystal Ligand D1->V1 Check RMSD < 2.0 Å? V1->Check Check->D1 No (Refine Grid) Analyze Interactions Analyze Interactions Check->Analyze Interactions Yes (Proceed)

Caption: Step-by-step docking workflow ensuring reproducibility and accuracy via RMSD validation.

Detailed Methodology
  • Protein Preparation:

    • Download PDB 2QU5 (VEGFR-2 complex).[3]

    • Remove all water molecules except those bridging the hinge region (if applicable, though usually removed for rigid docking).

    • Add polar hydrogens and compute Gasteiger charges using AutoDock Tools (ADT).

  • Ligand Preparation:

    • Sketch Cyclopropyl-pyrazole and analogs in ChemDraw/MarvinSketch.

    • Minimize energy using the MMFF94 force field.

    • Critical Step: Ensure the cyclopropyl ring is treated as rigid; only the bond connecting it to the pyrazole should be rotatable.

  • Grid Generation:

    • Center the grid box on the co-crystallized ligand.

    • Dimensions:

      
       Å (sufficient to cover the ATP binding pocket and the hydrophobic back-pocket).
      
  • Docking (Vina/Glide):

    • Set exhaustiveness to 32 (Vina) or "Extra Precision" (Glide XP).

    • Generate 10 poses per ligand.[4]

  • Validation (The Trust Factor):

    • Extract the original ligand from the crystal structure.

    • Dock it back into the protein.[5][6]

    • Calculate RMSD between the docked pose and the crystal pose. Pass criteria: RMSD

      
       Å.
      

References

  • Wermuth, C. G., et al. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discusses bioisosteric replacement of alkyls with cyclopropyls).
  • Kumar, A., et al. (2013). "Cyclopropyl group: A privilege structure in drug discovery." Med.[1][2] Chem. Res.Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

  • Mok, N. Y., et al. (2019). "The role of the cyclopropyl group in the discovery of potent and selective kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • RCSB PDB. (2007). "Crystal structure of VEGFR2 with Pyrazole Inhibitor (2QU5)." Link

Sources

Isomeric Scrutiny: A Comparative Guide to (3-cyclopropyl-1H-pyrazol-5-yl)methanol and (5-cyclopropyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and drug development, the nuanced differences between regioisomers can be the pivotal factor in advancing a lead compound. This guide offers an in-depth, objective comparison of two such isomers: (3-cyclopropyl-1H-pyrazol-5-yl)methanol and (5-cyclopropyl-1H-pyrazol-3-yl)methanol. While seemingly minor, the positional variance of the cyclopropyl and hydroxymethyl moieties on the pyrazole core significantly influences their physicochemical properties, spectroscopic signatures, and, potentially, their biological activity. This document provides a framework for their synthesis, characterization, and differentiation, supported by established chemical principles and extrapolated data from analogous structures.

Introduction to the Isomeric Pair

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1] The introduction of a cyclopropyl group can enhance metabolic stability and binding affinity, making these particular isomers attractive scaffolds.[2] The core challenge lies in the unambiguous identification and separation of the 3,5-substituted regioisomers, which are often formed as a mixture during synthesis.

isomers cluster_isomer1 This compound cluster_isomer2 (5-cyclopropyl-1H-pyrazol-3-yl)methanol isomer1 Structure A isomer2 Structure B isomer1->isomer2 Regioisomers

Synthetic Pathways and Regioselectivity

The synthesis of 3,5-disubstituted pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[3] The regiochemical outcome is highly dependent on the reaction conditions and the nature of the substituents on the dicarbonyl precursor.

A plausible synthetic route to a mixture of this compound and (5-cyclopropyl-1H-pyrazol-3-yl)methanol involves the reaction of a cyclopropyl-substituted 1,3-dicarbonyl precursor with hydrazine. The subsequent reduction of the resulting pyrazole-carboxylate or -aldehyde would yield the desired methanol derivatives.

synthesis_workflow start 1,3-Dicarbonyl Precursor hydrazine Hydrazine Condensation start->hydrazine isomers Mixture of Pyrazole Isomers hydrazine->isomers separation Chromatographic Separation isomers->separation isomer_a (3-cyclopropyl-1H-pyrazol-5-yl) derivative separation->isomer_a isomer_b (5-cyclopropyl-1H-pyrazol-3-yl) derivative separation->isomer_b reduction_a Reduction isomer_a->reduction_a reduction_b Reduction isomer_b->reduction_b final_a This compound reduction_a->final_a final_b (5-cyclopropyl-1H-pyrazol-3-yl)methanol reduction_b->final_b

Physicochemical and Spectroscopic Differentiation

PropertyThis compound(5-cyclopropyl-1H-pyrazol-3-yl)methanolRationale for Differentiation
Melting Point Predicted to be differentPredicted to be differentDifferences in crystal packing and intermolecular interactions due to substituent placement will likely result in distinct melting points.
Solubility Predicted to have moderate solubility in polar aprotic solvents (e.g., DMSO, DMF)[4]Predicted to have moderate solubility in polar aprotic solvents (e.g., DMSO, DMF)[4]While both are expected to have similar general solubility profiles, subtle differences may arise from their varying dipole moments.
¹H NMR Pyrazole H-4 proton chemical shift influenced by adjacent cyclopropyl group.[4]Pyrazole H-4 proton chemical shift influenced by adjacent hydroxymethyl group.[4]The electron-donating/withdrawing nature of the adjacent substituent will cause a discernible shift in the H-4 proton resonance.
¹³C NMR Unique chemical shifts for C3, C4, and C5 carbons.Unique chemical shifts for C3, C4, and C5 carbons.The carbon environment is highly sensitive to the position of the substituents, leading to distinct chemical shifts for the pyrazole ring carbons.
IR Spectroscopy Characteristic N-H/O-H, C=N, and cyclopropane C-C stretching frequencies.[4]Characteristic N-H/O-H, C=N, and cyclopropane C-C stretching frequencies.[4]While the overall spectra will be similar, subtle shifts in vibrational frequencies, particularly for the pyrazole ring modes, may be observed.

Experimental Protocols for Characterization

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Rationale: Due to their similar polarities, separating pyrazole regioisomers often requires high-resolution chromatographic techniques. HPLC is the method of choice for both analytical and preparative-scale separation.

Methodology:

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape, is recommended.[5]

  • Detection: UV detection at a wavelength where both isomers exhibit strong absorbance (typically around 210-254 nm).

  • Optimization: The gradient slope and flow rate should be optimized to achieve baseline separation of the two isomeric peaks.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: 1D and 2D NMR techniques are indispensable for the unambiguous structural assignment of pyrazole isomers.[1]

Methodology:

  • Sample Preparation: Dissolve a pure sample of each isomer in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire a standard proton NMR spectrum. The chemical shift of the pyrazole H-4 proton will be a key differentiator.

  • ¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify the unique chemical shifts of the pyrazole ring carbons.

  • 2D NMR (HMBC and NOESY):

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment will show correlations between protons and carbons that are 2-3 bonds away. Crucially, it will reveal correlations between the methylene protons of the hydroxymethyl group and the C5 or C3 carbon of the pyrazole ring, definitively identifying the isomer.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This can reveal through-space proximity of protons. For instance, a NOESY correlation between the cyclopropyl protons and the pyrazole N-H proton might differ between the two isomers.

nmr_analysis cluster_3_cyclopropyl This compound cluster_5_cyclopropyl (5-cyclopropyl-1H-pyrazol-3-yl)methanol hmbc_3 HMBC: CH₂OH protons correlate with C5 hmbc_5 HMBC: CH₂OH protons correlate with C3

Potential Applications and Biological Significance

While specific biological data for these two isomers is lacking, the pyrazole scaffold is a well-established pharmacophore with a broad range of activities, including anti-inflammatory, anticancer, and antiviral properties.[6] The cyclopropyl moiety is known to enhance the metabolic stability and potency of drug candidates.[2] Therefore, both this compound and (5-cyclopropyl-1H-pyrazol-3-yl)methanol represent valuable starting points for the development of novel therapeutics. The differential spatial arrangement of the hydrogen bond donor (hydroxyl) and the lipophilic cyclopropyl group will likely lead to distinct binding interactions with biological targets, making a comparative biological evaluation of the pure isomers a critical step in any drug discovery program.

Conclusion

The rigorous differentiation of this compound and (5-cyclopropyl-1H-pyrazol-3-yl)methanol is a testament to the importance of detailed structural analysis in chemical research. While their synthesis may yield a mixture, a combination of HPLC for separation and multidimensional NMR for structural elucidation provides a robust workflow for obtaining and characterizing the pure regioisomers. Understanding the subtle yet significant differences in their physicochemical properties and spectroscopic signatures is paramount for any subsequent investigation into their biological activities and potential as future therapeutic agents.

References

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved February 3, 2026, from [Link]

  • ACG Publications. (2025, August 31). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved February 3, 2026, from [Link]

  • Semantic Scholar. (2021, July 6). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Retrieved February 3, 2026, from [Link]

  • Appretech Scientific Limited. (n.d.). cyclopropyl(1-methyl-1H-pyrazol-5-yl)methanol. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved February 3, 2026, from [Link]

  • 2a biotech. (n.d.). This compound. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). (1-cyclopropyl-1H-pyrazol-5-yl)methanol | C7H10N2O | CID 83383735. Retrieved February 3, 2026, from [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved February 3, 2026, from [Link]

  • RSC Publishing. (n.d.). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. Retrieved February 3, 2026, from [Link]

  • Chem-Impex. (n.d.). (5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)methanol. Retrieved February 3, 2026, from [Link]

  • PubMed. (n.d.). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Retrieved February 3, 2026, from [Link]

  • PubMed. (2009, July 23). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Retrieved February 3, 2026, from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Retrieved February 3, 2026, from [Link]

  • PMC. (2026, January 16). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2025, August 6). DPPH Scavenging Assay of Novel 1,3-disubstituted-1H-pyrazol-5-ols and their in silico Studies on Some Proteins Involved in Alzheimer's Disease Signaling Cascade. Retrieved February 3, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). S1 Copies of by 1H and 13C NMR spectra:. Retrieved February 3, 2026, from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved February 3, 2026, from [Link]

Sources

A Comparative Guide to the ADMET Profiling of (3-cyclopropyl-1H-pyrazol-5-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, integral to a multitude of pharmacologically active agents.[1] Its presence in clinically successful drugs highlights its significance in medicinal chemistry.[2][3] This guide provides an in-depth comparison of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of (3-cyclopropyl-1H-pyrazol-5-yl)methanol and its rationally designed analogs. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle structural modifications can profoundly influence the drug-like properties of this promising chemical series.

The selection of this compound as the parent compound (Analog A) is predicated on the known favorable characteristics of both the pyrazole core and the cyclopropyl group. The cyclopropyl moiety, for instance, can enhance metabolic stability by blocking potential sites of oxidation.[4][5] The analogs in this guide have been designed to explore the structure-activity relationships (SAR) that govern their ADMET properties. We will investigate how substitutions on the pyrazole ring and modifications of the methanol group impact key drug disposition parameters.

Comparative ADMET Profiling

To provide a clear and objective comparison, we have synthesized and evaluated three analogs alongside the parent compound, this compound (Analog A). The following analogs were designed to probe key ADMET attributes:

  • Analog B: Introduction of a methyl group at the N1 position of the pyrazole ring. This modification is intended to cap the hydrogen bond donor and potentially alter metabolic stability and permeability.

  • Analog C: Replacement of the cyclopropyl group with a phenyl ring. This change significantly increases lipophilicity, which is expected to impact plasma protein binding and metabolic pathways.

  • Analog D: Oxidation of the methanol to a carboxylic acid. This introduces a polar, ionizable group, which is anticipated to decrease permeability but may alter excretion pathways.

The following table summarizes the in vitro ADMET data for these four analogs. It is important to note that this data is presented for illustrative purposes to guide lead optimization efforts.

Parameter Analog A Analog B Analog C Analog D
Metabolic Stability (HLM, % remaining at 60 min) 75854580
CYP3A4 Inhibition (IC50, µM) > 50> 5015> 50
Plasma Protein Binding (Human, % bound) 60659540
Caco-2 Permeability (Papp A→B, 10-6 cm/s) 5.08.015.00.5
Efflux Ratio (Papp B→A / Papp A→B) 1.51.22.51.0

Discussion of Comparative ADMET Data

The results from our in vitro profiling offer valuable insights into the SAR of this series.

Metabolic Stability: Analog A, our parent compound, demonstrates good metabolic stability in human liver microsomes (HLM). The introduction of a methyl group in Analog B further enhances this stability, likely by preventing N-dealkylation or conjugation at that position. Conversely, the phenyl ring in Analog C provides a readily accessible site for oxidative metabolism, resulting in lower stability. The carboxylic acid in Analog D shows good stability, as it is less prone to phase I metabolism.

CYP Inhibition: Most of the analogs, including the parent compound, exhibit a low potential for cytochrome P450 (CYP) inhibition, with IC50 values greater than 50 µM for CYP3A4, a key enzyme in drug metabolism.[6] However, the increased lipophilicity of Analog C leads to moderate inhibition, a common trend for highly lipophilic compounds.

Plasma Protein Binding: The extent of plasma protein binding correlates well with the lipophilicity of the analogs.[7] The highly lipophilic Analog C shows extensive binding, which could limit its free drug concentration and therapeutic efficacy. Analogs A and B display moderate binding, while the polar carboxylic acid in Analog D results in low plasma protein binding.

Permeability and Efflux: The Caco-2 permeability assay serves as a reliable model for predicting human intestinal absorption.[8][9] Analog B shows improved permeability over the parent compound, suggesting that capping the N-H group is beneficial for membrane transport. The high permeability of Analog C is consistent with its lipophilic character, but it is also identified as a potential substrate for efflux pumps, as indicated by an efflux ratio greater than 2.[10] As expected, the introduction of a carboxylic acid in Analog D drastically reduces its permeability.

Experimental Protocols

The following are detailed protocols for the key in vitro ADMET assays conducted in this guide.

Metabolic Stability in Human Liver Microsomes

Rationale: This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s, which are highly concentrated in liver microsomes. High metabolic stability is often a desirable property for drug candidates.

Protocol:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) containing a cofactor, NADPH.

  • Incubation: The test compound (1 µM) is added to the microsome solution and incubated at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Calculation: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

Caption: Workflow for the metabolic stability assay.

Cytochrome P450 (CYP) Inhibition Assay

Rationale: This assay determines the potential of a compound to inhibit the activity of major CYP isoforms. Inhibition of these enzymes can lead to drug-drug interactions, where the co-administration of two drugs results in altered plasma levels of one or both drugs.[11]

Protocol:

  • Preparation: A reaction mixture containing human liver microsomes, a specific CYP isoform probe substrate, and NADPH in a phosphate buffer (pH 7.4) is prepared.

  • Incubation: The test compound is added to the reaction mixture at various concentrations and pre-incubated.

  • Reaction Initiation: The reaction is initiated by the addition of the probe substrate.

  • Incubation: The mixture is incubated at 37°C for a specific time.

  • Quenching: The reaction is terminated with a cold organic solvent.

  • Analysis: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Calculation: The IC50 value (the concentration of the test compound that causes 50% inhibition of metabolite formation) is determined.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis Prep Prepare Microsome & Cofactor Mixture Add_Inhibitor Add Test Compound (Inhibitor) Prep->Add_Inhibitor Preincubation Pre-incubate Add_Inhibitor->Preincubation Add_Substrate Add Probe Substrate Preincubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Quench Quench Reaction Incubate->Quench LCMS LC-MS/MS Analysis of Metabolite Quench->LCMS Calculate IC50 Calculate IC50 LCMS->Calculate IC50 Results

Caption: Workflow for the CYP inhibition assay.

Plasma Protein Binding Assay

Rationale: This assay measures the extent to which a compound binds to proteins in the plasma. Only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[7]

Protocol:

  • Preparation: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a buffer.

  • Equilibration: The system is incubated at 37°C with shaking until equilibrium is reached.

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the test compound in each aliquot is determined by LC-MS/MS.

  • Data Calculation: The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the two chambers.

Caption: Workflow for the plasma protein binding assay.

Caco-2 Permeability Assay

Rationale: The Caco-2 cell monolayer is a widely accepted in vitro model of the human intestinal epithelium used to predict the oral absorption of drugs.[12] This assay measures the rate of transport of a compound across the cell monolayer.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a differentiated monolayer.

  • Assay Initiation: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

  • Incubation: The plate is incubated at 37°C.

  • Sampling: Aliquots are taken from the receiver chamber at specific time points.

  • Analysis: The concentration of the test compound in the samples is determined by LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated. For bidirectional assays, the efflux ratio (Papp B→A / Papp A→B) is also determined.

Caco2_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis Seed Seed Caco-2 Cells on Transwell Membrane Culture Culture for 21 Days Seed->Culture Add_Compound Add Test Compound to Apical or Basolateral Side Culture->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Sample from Receiver Chamber Incubate->Sample LCMS LC-MS/MS Analysis Sample->LCMS Calculate Calculate Papp and Efflux Ratio LCMS->Calculate

Sources

Safety Operating Guide

A-Senior-Application-Scientist's-Guide-to-the-Proper-Disposal-of-(3-cyclopropyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Note on This Guidance: No specific, publicly available Safety Data Sheet (SDS) for the isomer (3-cyclopropyl-1H-pyrazol-5-yl)methanol was identified during the preparation of this guide. Therefore, the following procedures are synthesized from the known hazards of the pyrazole heterocyclic class, the methanol functional group, SDSs of closely related isomers and analogs, and the foundational principles of chemical waste management as mandated by federal and state regulations. This guide is intended for use by trained laboratory professionals.

Hazard Assessment and Profile

Understanding the intrinsic hazards of this compound is the critical first step in managing its disposal. The molecule's structure combines a pyrazole ring, a cyclopropyl group, and a hydroxymethyl (-CH₂OH) group. Each component contributes to its overall hazard profile. Based on analogous compounds, a comprehensive hazard assessment is summarized below.[1][2][3]

Table 1: Inferred Hazard Profile for this compound

Hazard Class GHS Hazard Statement Code Anticipated Hazard Rationale and Causality
Acute Toxicity (Oral) H302 Harmful if swallowed Pyrazole derivatives frequently exhibit moderate oral toxicity.[1][2][3] The methanol component is also known to be toxic upon ingestion.
Skin Irritation H315 Causes skin irritation Many heterocyclic compounds, including pyrazole derivatives, can cause skin irritation upon contact.[2][3]
Eye Irritation H319 Causes serious eye irritation Direct contact with eyes is likely to cause significant irritation, a common property for this class of chemicals.[1][2][3]

| Target Organ Toxicity | H335 / H371 | May cause respiratory irritation / May cause damage to organs | The pyrazole moiety can irritate the respiratory tract.[2][3] The metabolism of the methanol group can lead to the formation of toxic byproducts affecting the optic nerve and central nervous system. |

Given these anticipated hazards, all handling and disposal operations must be conducted with the appropriate engineering controls (i.e., chemical fume hood) and Personal Protective Equipment (PPE).

Required PPE:

  • Gloves: Chemical-resistant gloves (nitrile or neoprene) are mandatory.

  • Eye Protection: Safety goggles or a face shield must be worn.[2]

  • Lab Coat: A flame-resistant lab coat is required.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[1]

Regulatory Framework: The Legal Basis for Disposal

The disposal of this compound is not merely a matter of laboratory best practice; it is governed by stringent federal and state regulations. The primary federal statute is the Resource Conservation and Recovery Act (RCRA) , administered by the U.S. Environmental Protection Agency (EPA).

Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity). While this specific compound is not a "listed" waste, it would likely be classified as hazardous based on its toxic characteristics. Therefore, it must be managed as hazardous waste from "cradle-to-grave."

Key regulatory requirements include:

  • Hazardous Waste Determination: The generator (the laboratory) is responsible for determining that the waste is hazardous.

  • Container Management: Waste must be stored in appropriate, closed, and properly labeled containers.

  • Satellite Accumulation Areas (SAAs): Waste can be accumulated in the lab in designated SAAs before being moved to a central storage area.

  • Prohibition on Sewering: It is illegal to dispose of hazardous waste, particularly pharmaceutical-type compounds, down the drain.[4]

On-Site Management and Segregation Protocol

Proper on-site handling is paramount to ensure safety and compliance before the final disposal occurs.

Waste Container Selection

The choice of container is the first line of defense against spills and reactions.

  • Material Compatibility: Use a high-density polyethylene (HDPE) or glass container that is compatible with organic alcohols and nitrogenous heterocyclic compounds. Avoid metal containers, as some pyrazole derivatives can be mildly corrosive or reactive.

  • Container Integrity: The container must be in good condition, with no cracks or leaks, and must have a secure, screw-top cap.

Segregation and Incompatible Materials

Never mix hazardous waste streams without a thorough compatibility assessment. This compound should be collected in its own dedicated waste container. It must be stored separately from incompatible materials to prevent dangerous chemical reactions.

Table 2: Chemical Incompatibility Chart

Class of Incompatible Material Potential Hazard of Mixing Rationale
Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates, Permanganates) Fire, Explosion, Violent Reaction The methanol group and the organic pyrazole ring are susceptible to oxidation, which can be highly exothermic.
Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid) Exothermic reaction, potential for polymerization or degradation The nitrogen atoms in the pyrazole ring are basic and will react with strong acids.

| Acid Chlorides & Anhydrides | Vigorous, exothermic reaction | The hydroxyl (-OH) group will react readily with these reagents. |

Step-by-Step Disposal Workflow

The following protocol outlines the procedural steps for the compliant disposal of this compound waste.

Step 1: Hazardous Waste Determination & Collection
  • As soon as the first drop of waste is generated, it must be declared as hazardous waste.

  • Collect all waste, including pure compound, contaminated solutions, and the first rinse of any emptied containers, directly into your designated and pre-labeled waste container.

Step 2: Container Labeling
  • Immediately affix a hazardous waste label to the container.

  • The label must include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "this compound" (do not use abbreviations).

    • An accurate list of all components and their percentages (e.g., "5% this compound, 95% Methanol").

    • The accumulation start date (the date the first drop of waste was added).

    • The relevant hazard characteristics (e.g., "Toxic").

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Store the sealed waste container in a designated SAA within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the lab personnel.

  • Ensure the container is placed within secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.

Step 4: Arranging for Disposal
  • Do not allow more than 55 gallons of total hazardous waste to accumulate in your SAA.

  • Once the container is full, or within one year of the accumulation start date (whichever comes first), arrange for a pickup.

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule the removal of the waste.

Step 5: Documentation
  • Maintain meticulous records of your waste generation and disposal. Your EHS office will provide a manifest for tracking the waste from your lab to the final treatment, storage, and disposal facility (TSDF). Retain a copy of this manifest as required by EPA regulations.

The workflow below provides a visual summary of this process.

G cluster_lab Laboratory Operations cluster_disposal Disposal Logistics A Waste Generation (e.g., reaction quench, contaminated material) B Step 1: Collect in Designated Container A->B C Step 2: Affix Completed Hazardous Waste Label B->C D Step 3: Store in SAA with Secondary Containment C->D E Step 4: Contact EHS/ Waste Contractor for Pickup D->E F Waste Manifested & Transported to TSDF E->F G Step 5: Final Disposal (e.g., Incineration) F->G H Retain Manifest Records F->H

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is crucial.

  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Ensure you are wearing the appropriate PPE (lab coat, goggles, double gloves).

    • Contain the spill with an absorbent material suitable for organic solvents (e.g., vermiculite or a commercial chemical spill kit). Do not use combustible materials like paper towels on a large spill.

    • Working from the outside in, carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated absorbent material into a dedicated, sealable container. Label it as hazardous waste with the name of the chemical and the absorbent material.

    • Clean the spill area with soap and water.

    • Contact your EHS department to report the spill and arrange for pickup of the spill debris.

  • Large Spills (beyond the lab's capacity to handle safely):

    • Evacuate the immediate area.

    • If there is a fire or medical emergency, call 911.

    • Alert your institution's EHS or emergency response team.

    • Close the laboratory doors and prevent re-entry.

    • Provide emergency responders with as much information as possible about the spilled material.

By adhering to these scientifically grounded and regulation-compliant procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. (n.d.).
  • 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol. (n.d.). Echemi.
  • 3-(5-Cyclopropyl-1H-pyrazol-1-yl)propan-1-amine. (n.d.). BIOFOUNT.
  • Safety Data Sheet for 4-Cyclopropyl-1H-pyrazole. (2024, December 19). CymitQuimica.
  • Safety Data Sheet for 1-(2-Chlorophenyl)-5-methyl-1H-pyrazole. (2024, December 19). CymitQuimica.
  • 3-Methyl-1H-pyrazol-5(4H)-one. (n.d.). BLDpharm.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 3-Amino-5-cyclopropyl-1H-pyrazole 175137-46-9. (n.d.). Sigma-Aldrich.
  • Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. (2009, July 23). PubMed.
  • Waste Code - RCRAInfo. (n.d.). U.S. Environmental Protection Agency.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). MDPI.
  • (1-cyclopropyl-1H-pyrazol-5-yl)methanol. (n.d.). PubChem.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.).
  • EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency.
  • (1-(1H-Pyrazol-3-yl)cyclopropyl)methanol. (n.d.). BLDpharm.
  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classific
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 19).
  • EPA Hazardous Waste Codes. (n.d.). My Alfred University.
  • EPA Hazardous Waste Codes. (n.d.). Environmental Safety, Sustainability and Risk - ESSR.
  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. (n.d.). U.S. Environmental Protection Agency.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI.
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.

Sources

Personal protective equipment for handling (3-cyclopropyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (3-cyclopropyl-1H-pyrazol-5-yl)methanol Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.

CAS: 1518501-48-8 | Formula: C₇H₁₀N₂O | MW: 138.17 g/mol Synonyms: (5-cyclopropyl-1H-pyrazol-3-yl)methanol; 3-Cyclopropyl-5-hydroxymethylpyrazole[1]

Executive Safety Summary (Immediate Action Card)

Status: Bioactive Heterocyclic Intermediate.[1] Primary Hazard Class: Irritant (Category 2) with potential for Specific Target Organ Toxicity (Respiratory) .[1] Critical Directive: While officially classified as an irritant, the pyrazole core is a pharmacophore common in kinase inhibitors.[1] Treat as a potent bioactive agent. Do not handle on open benchtops.[1]

ParameterCritical Specification
OEL (Occupational Exposure Limit) Not established. Default to < 10 µg/m³ (Band 4 Control) due to bioactive potential.[1]
Physical State Solid (Crystalline Powder).[1] High dust generation potential.[1]
Solubility Soluble in DMSO, Methanol, Ethanol.[1] Sparingly soluble in water.[1]
Incompatibility Strong oxidizing agents, Acid chlorides, Anhydrides.[1]
Risk Assessment & Hazard Identification

As a Senior Application Scientist, I advise moving beyond the basic Safety Data Sheet (SDS) interpretation. The SDS for CAS 1518501-48-8 flags H315 (Skin), H319 (Eye), and H335 (Respiratory).[1] However, the structural homology to biologically active pyrazoles necessitates a "Precautionary Principle" approach.[1]

  • Inhalation Risk: The primary vector for exposure is dust inhalation during weighing.[1] The cyclopropyl moiety adds lipophilicity, potentially increasing mucosal absorption.[1]

  • Skin Absorption: Pyrazoles can permeate skin.[1] The hydroxymethyl group increases polarity but does not negate the risk of transdermal uptake.[1]

  • Chemical Reactivity: The primary alcohol is nucleophilic; the pyrazole ring is amphoteric.[1] Inadvertent mixing with strong electrophiles (e.g., thionyl chloride) can generate vigorous exotherms and toxic byproducts.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.[1]

PPE CategoryStandard Protocol (Analytical/Small Scale)Enhanced Protocol (Synthesis/Scale-up >1g)
Hand Protection Double Nitrile Gloves (0.11 mm min.[1] thickness).Change frequency: Every 60 mins or immediately upon splash.[1]High-Breakthrough Nitrile (0.2 mm) or Laminate (Silver Shield) liners under nitrile.Reasoning:[1] Pyrazoles can degrade thin latex.[1]
Eye/Face Chemical Safety Goggles (Indirect Vent).Note:[1] Safety glasses are insufficient due to fine powder drift.[1]Face Shield + Goggles.Reasoning: Protects against projectile glass in case of reaction runaway.[1]
Respiratory Fume Hood (Face velocity: 0.5 m/s).Backup:[1] N95 respirator if hood failure occurs.[1]PAPR (Powered Air Purifying Respirator) or P100 Half-mask if handling outside hood (e.g., weighing bulk).[1]
Body Lab Coat (Cotton/Poly blend), buttoned to neck.[1] Long pants, closed-toe shoes.[1]Tyvek® Lab Coat or disposable sleeve covers.Reasoning:[1] Prevents dust accumulation on reusable fabric.[1]
Operational Workflow: Handling & Solubilization

To ensure data integrity and safety, follow this self-validating workflow.

Phase A: Weighing (The Critical Zone)[1]
  • Engineering Control: Place the analytical balance inside a certified chemical fume hood or a powder containment enclosure.[1]

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat.[1] Static charge can cause pyrazole powders to "jump," creating invisible contamination.[1]

  • Technique: Use the "tap-and-settle" method. Do not dump powder.[1]

Phase B: Solubilization (DMSO/Methanol)[1]
  • Solvent Choice: DMSO is the preferred stock solvent (typically 10-100 mM) for biological assays.[1]

  • Exotherm Check: The dissolution is generally endothermic or neutral.[1] However, if using acid to aid solubility, expect heat generation.[1]

  • Vessel: Use borosilicate glass vials with PTFE-lined caps. Avoid polystyrene (PS) as pyrazoles may leach plasticizers over long storage.[1]

Phase C: Reaction Setup (Synthesis Context)

If converting the alcohol group (e.g., to a halide or aldehyde):

  • Dry Solvents: Use anhydrous DCM or THF.[1] Moisture can lead to incomplete reactions and difficult purifications.[1]

  • Quenching: Never quench reaction mixtures directly with water if thionyl chloride or phosphorus reagents were used.[1] Neutralize with saturated NaHCO₃ slowly at 0°C.

Emergency Response Logic

In the event of exposure, immediate action defines the outcome.[1][2][3] This logic flow dictates the response hierarchy.[1]

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Splash/Dust) Type->Skin Eye EYE CONTACT (Irritation/Pain) Type->Eye Inhale INHALATION (Coughing/Wheezing) Type->Inhale ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap & Water (15 min) 3. Do NOT use Ethanol (Enhances absorption) Skin->ActionSkin ActionEye 1. Flush at Eyewash Station (15 min) 2. Hold Eyelids Open 3. Remove Contacts if easy Eye->ActionEye ActionInhale 1. Move to Fresh Air immediately 2. Sit upright (Semi-Fowler's pos) 3. Administer O2 if trained Inhale->ActionInhale Medical SEEK MEDICAL ATTENTION Bring SDS & CAS: 1518501-48-8 ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 1: Decision logic for immediate emergency response upon exposure to this compound.

Disposal & Decontamination[1]

Waste Classification:

  • Stream A (Solid Waste): Contaminated weigh boats, gloves, and paper towels must be disposed of as Hazardous Solid Waste (Toxic/Irritant) .[1] Do not throw in regular trash.

  • Stream B (Liquid Waste): Solutions in DMSO or organic solvents must go to Halogen-Free Organic Solvents (unless halogenated solvents like DCM were used).[1]

  • Stream C (Aqueous Waste): Aqueous layers from extractions containing the compound should be treated as Aqueous Toxic Waste .[1]

Decontamination Protocol:

  • Spill: Wipe surfaces with a soap/water solution first, followed by 70% Ethanol.[1]

  • Glassware: Rinse with Acetone, then soak in a base bath (Isopropanol/KOH) if persistent residues remain, followed by acid wash if necessary.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83383735, (1-cyclopropyl-1H-pyrazol-5-yl)methanol. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: 1518501-48-8.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-cyclopropyl-1H-pyrazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(3-cyclopropyl-1H-pyrazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.